molecular formula C20H21NO4 B1455219 N-Fmoc-(R)-2-(methylamino)butyric acid CAS No. 1210830-60-6

N-Fmoc-(R)-2-(methylamino)butyric acid

Cat. No.: B1455219
CAS No.: 1210830-60-6
M. Wt: 339.4 g/mol
InChI Key: WBNLTUKBCCEZSD-GOSISDBHSA-N
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Description

N-Fmoc-(R)-2-(methylamino)butyric acid is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNLTUKBCCEZSD-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Fmoc-(R)-2-(methylamino)butyric acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Fmoc-(R)-2-(methylamino)butyric Acid: Properties, Handling, and Application in Peptide Synthesis

Introduction

The strategic incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a proven method to enhance metabolic stability, improve cell permeability, and modulate conformation. This compound, a chiral N-methylated derivative of aminobutyric acid, is a valuable building block in this context. The presence of the N-methyl group, however, introduces significant steric hindrance that complicates standard solid-phase peptide synthesis (SPPS) protocols.

This technical guide provides a comprehensive overview of the chemical properties of this compound, best practices for its storage and handling, and detailed, field-proven protocols for its successful incorporation into synthetic peptides. The content is tailored for researchers, chemists, and drug development professionals engaged in peptide synthesis.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of this reagent is critical for its effective use. The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group essential for orthogonal SPPS strategies, while the (R)-configuration at the alpha-carbon defines its stereochemistry.

Structural and Chemical Data

The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid[1]
CAS Number 1210830-60-6[1][2]
Molecular Formula C₂₀H₂₁NO₄[1]
Molecular Weight 339.39 g/mol [1]
Appearance Typically a white to off-white solid powder[3]
Storage Temperature Long-term: 2-8°C or -20°C
Solubility Profile

Fmoc-protected amino acids, including this N-methylated derivative, generally exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.[]

  • High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM).

  • Limited Solubility: Water, Diethyl ether, Hexanes.

This solubility profile ensures efficient dissolution during the activation and coupling steps of SPPS, minimizing the risk of incomplete reactions due to poor reagent availability.[]

Storage and Handling

The chemical and chiral integrity of Fmoc-protected amino acids is paramount for the synthesis of high-purity peptides. Improper storage can lead to degradation of the Fmoc group or the amino acid itself.

Recommendations for Optimal Stability:

  • Temperature: For long-term storage, the compound should be kept at 2-8°C. While temporary storage at room temperature is acceptable, prolonged exposure should be avoided.[5]

  • Atmosphere: Store in a tightly sealed container to minimize exposure to moisture and atmospheric oxygen.[6] Purging the container with an inert gas like argon or nitrogen is recommended for long-term storage.

  • Moisture: The compound is hygroscopic. Containers should be allowed to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture, which can facilitate hydrolysis of the Fmoc group.[6][7]

  • Light: Store in the dark or in amber vials to protect the light-sensitive fluorenyl moiety from photodegradation.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS.[][8] The workflow follows a standard cycle of deprotection and coupling, but the N-methyl group necessitates critical adjustments to the coupling step to overcome steric challenges.

spss_cycle cluster_0 SPPS Cycle Resin Resin-Bound Peptide (Free N-terminus) Coupling Step 2: Coupling (Activated Fmoc-AA) Resin->Coupling Add Fmoc-AA, Coupling Reagent, Base Wash1 Wash (e.g., DMF) Coupling->Wash1 Fmoc_Peptide Resin-Bound Peptide (Fmoc-Protected N-terminus) Wash1->Fmoc_Peptide Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash2 Wash (e.g., DMF) Deprotection->Wash2 Wash2->Resin Ready for next cycle Fmoc_Peptide->Deprotection

Caption: Figure 1: The General Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

The Challenge of N-Methylation

The secondary amine of an N-methylated amino acid is significantly more sterically hindered and less nucleophilic than the primary amine of a standard amino acid. This leads to dramatically slower reaction kinetics during peptide bond formation.[9] Consequently, standard coupling conditions that are effective for primary amino acids often result in low yields and incomplete couplings when N-methylated residues are involved.[9][10] This problem is exacerbated when coupling an N-methyl amino acid onto another N-methyl residue at the N-terminus of the growing peptide chain.[9]

Recommended Coupling Reagents

To achieve high coupling efficiency, more potent activating reagents are required. Uronium/aminium or phosphonium salt-based reagents that generate highly reactive intermediates are strongly recommended.

Reagent ClassRecommended ReagentKey Advantages & ConsiderationsSource(s)
Uronium/Aminium HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly efficient and fast-reacting, often considered the gold standard for difficult couplings, including N-methylated amino acids. Generates a highly reactive OAt-ester.[9][11]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Coupling efficiency is comparable to HATU, but with improved safety and solubility profiles as it does not rely on the potentially explosive HOBt or HOAt additives.[11]
Phosphonium PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Very effective for coupling N-methyl amino acids, particularly in sterically demanding sequences.[10][11][12]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Effective, especially when used in conjunction with an additive like HOAt (1-Hydroxy-7-azabenzotriazole).[10][11]
PyBrOP (Bromo-tripyrrolidino-phosphonium hexafluorophosphate)A highly reactive reagent, but its use is limited by a higher risk of racemization during prolonged coupling times.[11]

Causality: These reagents are superior because they rapidly convert the carboxylic acid of the incoming Fmoc-amino acid into a highly activated ester (e.g., OAt- or OBt-ester). This intermediate is significantly more susceptible to nucleophilic attack by the sterically hindered N-methyl amine on the resin-bound peptide, driving the reaction to completion where less reactive intermediates would fail.

Experimental Protocols and Methodologies

The following protocols represent self-validating systems for the successful incorporation of this compound.

Workflow for Incorporating N-Methylated Amino Acids

The workflow requires careful selection of reagents and may necessitate extended reaction times or double coupling to ensure a complete reaction.

n_methyl_workflow Start Start: Resin-Bound Peptide (Free N-terminus) Prepare_AA Prepare Coupling Solution: 1. Dissolve Fmoc-N-Me-AA (4 eq) 2. Add HATU (4 eq) 3. Add Base (e.g., DIPEA, 8 eq) in DMF/NMP Start->Prepare_AA Activate Pre-activate for 5 min at Room Temperature Prepare_AA->Activate Couple Add Activated AA Solution to Resin Couple for 1-2 hours Activate->Couple Monitor Monitor Coupling Completion (e.g., Bromophenol Blue Test) Couple->Monitor Wash Wash Resin Thoroughly (DMF, DCM) Monitor->Wash Complete Recouple Coupling Incomplete: Repeat Coupling Step (Double Couple) Monitor->Recouple Incomplete End Proceed to Next Cycle (Fmoc Deprotection) Wash->End Recouple->Couple

Caption: Figure 2: Workflow for Incorporating this compound.

Protocol 1: Standard Fmoc-Group Deprotection

This procedure is standard for most Fmoc-SPPS cycles and is fully compatible with N-methylated residues.

  • Swell the peptide-resin in DMF for 20-30 minutes.

  • Drain the DMF solvent.

  • Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged.

  • Agitate the mixture for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate the mixture for an additional 7-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the coupling step.

Trustworthiness: The two-step piperidine treatment ensures complete removal of the Fmoc group. The extensive washing is critical because residual piperidine will neutralize the activated carboxylic acid in the subsequent coupling step, preventing peptide bond formation.

Protocol 2: HATU-Mediated Coupling Protocol

This protocol is optimized for coupling sterically hindered N-methylated amino acids like this compound.[9]

  • In a separate vessel, dissolve this compound (4 equivalents relative to resin substitution) in DMF or NMP.

  • Add HATU (4 equivalents) to the amino acid solution.[9]

  • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents).[9]

  • Gently mix the solution at room temperature for approximately 5 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.

  • Agitate the reaction mixture for at least 1-2 hours at room temperature. For particularly difficult couplings (e.g., N-Me to N-Me), this time can be extended or a second coupling can be performed.

  • Monitor the reaction for completion using a qualitative test such as the Bromophenol Blue test, as the ninhydrin test gives no color change with N-methylated amines.[9]

  • Once complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM to prepare for the next deprotection cycle.

Conclusion

This compound is a powerful tool for introducing N-methylation into peptides to enhance their pharmacological properties. Its successful application hinges on a clear understanding of the steric challenges it presents. By deviating from standard coupling protocols and employing highly reactive coupling reagents such as HATU or PyAOP, researchers can effectively overcome the kinetic barriers to its incorporation. Adherence to proper storage and handling guidelines is essential to maintain the reagent's integrity, ensuring reproducible and high-fidelity peptide synthesis.

References

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (General reference for SPPS side reactions, specific link not available).
  • Urbán, P., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-Protected Amino Acids: A Modern Approach to Peptide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2021). How stable are Fmoc amino acids at room temp?. r/Chempros. Retrieved from [Link]

  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

  • Chemical Synthesis. (n.d.). 1210830-60-6 this compound. Retrieved from [Link]

  • Biron, E., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Fmoc-(R)-2-(methylamino)butyric acid: Synthesis, Characterization, and Application in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylation of amino acids represents a critical modification in the design of therapeutic peptides, imparting enhanced metabolic stability, improved cell permeability, and modulated conformational properties. This guide provides a comprehensive technical overview of N-Fmoc-(R)-2-(methylamino)butyric acid, a chiral building block increasingly utilized in the synthesis of advanced peptidomimetics. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies for its preparation, present robust analytical techniques for its characterization, and discuss its strategic application in drug discovery and development. This document is intended for researchers, chemists, and professionals in the field of peptide science who seek to leverage the unique advantages of N-methylated amino acids in their work.

Introduction: The Significance of N-Methylation in Peptide Drug Discovery

The therapeutic potential of peptides is often limited by their poor pharmacokinetic profiles, including susceptibility to proteolytic degradation and low membrane permeability.[1] N-methylation, the substitution of an amide proton with a methyl group, is a subtle yet powerful modification that profoundly influences the biological and physical properties of a peptide.[2] This modification sterically hinders the approach of proteases, thereby increasing the peptide's half-life in vivo.[3] Furthermore, the removal of the hydrogen bond donor capability of the amide nitrogen disrupts secondary structures like α-helices and β-sheets, often inducing a predisposition for cis-amide bonds and specific turn conformations. This conformational constraint can lead to enhanced receptor affinity and selectivity.[4]

This compound, an N-methylated derivative of (R)-2-aminobutyric acid, offers a unique combination of chirality and N-methylation, making it a valuable tool for medicinal chemists to fine-tune the properties of peptide-based drug candidates. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this building block is essential for its effective use in synthesis and purification.

PropertyValueSource/Method
Molecular Weight 339.39 g/mol Calculated
Molecular Formula C₂₀H₂₁NO₄---
CAS Number 1210830-60-6---
Appearance White to off-white solid (Predicted)[6]
Melting Point Not available. (Typically 120-150 °C for similar compounds)General knowledge
Boiling Point ~528.0 ± 29.0 °C (Predicted)[6]
pKa (carboxyl) ~4.38 ± 0.10 (Predicted)[6]
Solubility Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis.General knowledge

Synthesis of this compound

The synthesis of N-Fmoc-N-methylated amino acids can be achieved through both solid-phase and solution-phase methodologies. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

Solid-Phase Synthesis via the Biron-Kessler Method

The Biron-Kessler method, an adaptation of the Fukuyama N-alkylation, is a highly efficient procedure for the N-methylation of amino acids on a solid support.[7] This method utilizes a temporary 2-nitrobenzenesulfonyl (o-NBS) protecting group on the amine, which increases the acidity of the N-H proton, facilitating methylation. The following is a detailed protocol adapted for the synthesis of this compound using a 2-chlorotrityl chloride (2-CTC) resin.

G cluster_0 Step 1: Resin Loading cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: o-NBS Protection cluster_3 Step 4: N-Methylation cluster_4 Step 5: o-NBS Deprotection cluster_5 Step 6: Fmoc Protection cluster_6 Step 7: Cleavage Resin 2-CTC Resin Loaded_Resin Fmoc-(R)-Abu-O-CTC Resin Resin->Loaded_Resin DIEA, DCM Fmoc_AA Fmoc-(R)-2-aminobutyric acid Fmoc_AA->Loaded_Resin Deprotected_Resin H-(R)-Abu-O-CTC Resin Loaded_Resin->Deprotected_Resin 20% Piperidine/DMF NBS_Resin o-NBS-(R)-Abu-O-CTC Resin Deprotected_Resin->NBS_Resin o-NBS-Cl, Collidine, NMP Methylated_Resin o-NBS-(R)-N-Me-Abu-O-CTC Resin NBS_Resin->Methylated_Resin DBU, Dimethyl Sulfate or Methyl Iodide, NMP Deprotected_Methylated_Resin H-(R)-N-Me-Abu-O-CTC Resin Methylated_Resin->Deprotected_Methylated_Resin 2-Mercaptoethanol, DBU, NMP Final_Resin Fmoc-(R)-N-Me-Abu-O-CTC Resin Deprotected_Methylated_Resin->Final_Resin Fmoc-OSu, DIEA, DCM Final_Product This compound Final_Resin->Final_Product 1% TFA in DCM

Figure 1: Solid-Phase Synthesis Workflow.

Experimental Protocol:

  • Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (DCM). Add a solution of Fmoc-(R)-2-aminobutyric acid (3 equivalents) and N,N-diisopropylethylamine (DIEA) (9 equivalents) in DCM. Agitate for 2 hours. Cap any remaining active sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes. Wash thoroughly with DMF.

  • o-NBS Protection: Treat the deprotected resin with a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents) and collidine (10 equivalents) in N-methyl-2-pyrrolidone (NMP) for 15-30 minutes. Wash with NMP.

  • N-Methylation: Treat the resin with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3 equivalents) in NMP for 3 minutes, followed by the addition of dimethyl sulfate or methyl iodide (10 equivalents) in NMP. Agitate for 2-5 minutes. Repeat this step to ensure complete methylation.

  • o-NBS Deprotection: Treat the resin with a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP. Repeat this treatment until the resin is colorless.

  • Fmoc Protection: Treat the resin with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (3 equivalents) and DIEA (1 equivalent) in DCM for 3 hours.

  • Cleavage: Cleave the final product from the resin using a solution of 1% trifluoroacetic acid (TFA) in DCM. The product is then lyophilized.

Solution-Phase Synthesis

Solution-phase synthesis offers an alternative route, particularly for larger-scale preparations. A common approach involves the N-methylation of a suitably protected amino acid ester, followed by saponification and final N-protection.

G Start (R)-2-aminobutyric acid Ester (R)-2-aminobutyric acid methyl ester Start->Ester SOCl₂, MeOH NBS_Ester o-NBS-(R)-2-aminobutyric acid methyl ester Ester->NBS_Ester o-NBS-Cl, Base Methylated_Ester o-NBS-(R)-2-(methylamino)butyric acid methyl ester NBS_Ester->Methylated_Ester DBU, Dimethyl Sulfate Methylated_Acid o-NBS-(R)-2-(methylamino)butyric acid Methylated_Ester->Methylated_Acid LiOH or LiI Deprotected_Acid (R)-2-(methylamino)butyric acid Methylated_Acid->Deprotected_Acid Thiophenol, K₂CO₃ Final_Product This compound Deprotected_Acid->Final_Product Fmoc-Cl or Fmoc-OSu, Base

Figure 2: General Solution-Phase Synthesis.

General Procedure Outline:

  • Esterification: (R)-2-aminobutyric acid is esterified, typically to the methyl or ethyl ester, using standard methods (e.g., thionyl chloride in methanol).

  • N-Protection: The amino group of the ester is protected with an o-NBS group.

  • N-Methylation: The o-NBS protected amino acid ester is methylated using a base such as DBU and a methylating agent like dimethyl sulfate.

  • Saponification: The methyl ester is hydrolyzed to the carboxylic acid. To avoid racemization, milder conditions using lithium iodide (LiI) in refluxing ethyl acetate can be employed.[7]

  • o-NBS Deprotection: The o-NBS group is removed using a thiol, such as thiophenol, in the presence of a base like potassium carbonate.

  • Fmoc Protection: The final N-Fmoc protection is introduced using Fmoc-Cl or Fmoc-OSu.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary technique for assessing the purity of the final product.

ParameterTypical Conditions
Column C18, 3.5-5 µm particle size
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 5-95% B over 20-30 minutes
Flow Rate 1 mL/min
Detection UV at 220 nm and 265 nm
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is commonly employed. The expected [M+H]⁺ ion for this compound is m/z 340.15.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra will show characteristic signals for the Fmoc group, the butyric acid backbone, and the N-methyl group.

Predicted ¹H NMR (in CDCl₃):

  • ~7.7-7.2 ppm: Multiplets corresponding to the aromatic protons of the Fmoc group.

  • ~4.5-4.2 ppm: Multiplets for the CH and CH₂ protons of the Fmoc group.

  • ~4.0-3.5 ppm: A multiplet for the α-proton of the butyric acid backbone.

  • ~2.8 ppm: A singlet for the N-methyl protons.

  • ~1.8-1.5 ppm: A multiplet for the β-protons of the butyric acid backbone.

  • ~0.9 ppm: A triplet for the γ-methyl protons of the butyric acid backbone.

Predicted ¹³C NMR (in CDCl₃):

  • ~175-170 ppm: Carboxyl carbon.

  • ~156 ppm: Carbonyl carbon of the Fmoc group.

  • ~144-120 ppm: Aromatic carbons of the Fmoc group.

  • ~67 ppm: CH₂ of the Fmoc group.

  • ~60-55 ppm: α-carbon of the butyric acid backbone.

  • ~47 ppm: CH of the Fmoc group.

  • ~35-30 ppm: N-methyl carbon.

  • ~25-20 ppm: β-carbon of the butyric acid backbone.

  • ~10 ppm: γ-methyl carbon of the butyric acid backbone.

Applications in Peptide Synthesis and Drug Design

The incorporation of this compound into a peptide sequence can be strategically employed to:

  • Enhance Proteolytic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from enzymatic cleavage.

  • Modulate Conformation: By removing a hydrogen bond donor, N-methylation can disrupt regular secondary structures and favor specific turn conformations, which can be crucial for receptor binding.

  • Improve Pharmacokinetic Properties: Increased stability and altered conformation can lead to improved bioavailability and a longer duration of action.[2]

  • Fine-Tune Lipophilicity: The addition of a methyl group can subtly increase the lipophilicity of the peptide, potentially improving membrane permeability.

While specific examples of peptides containing this compound are not extensively documented in publicly available literature, its use in the synthesis of analogues of bioactive peptides is a logical application. For instance, in the development of antimicrobial peptides, the introduction of N-methylated residues has been shown to enhance stability and modulate activity.[8] Similarly, in the design of peptide-based enzyme inhibitors, this modification can be used to probe the active site and improve binding affinity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced peptidomimetics. Its unique combination of N-methylation and chirality provides medicinal chemists with a powerful tool to address some of the key challenges in peptide drug development. The synthetic methods outlined in this guide, coupled with robust analytical characterization, enable the reliable preparation and application of this important compound. As the field of peptide therapeutics continues to evolve, the strategic use of N-methylated amino acids like this compound will undoubtedly play an increasingly significant role in the creation of novel and effective medicines.

References

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213–219.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.
  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2011). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids, 40(5), 1489–1497.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.
  • Liguori, A., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Pires, A. S., et al. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 23(19), 11809.
  • PubChem. (n.d.). 2-(Methylamino)butanoic acid. Retrieved from [Link]

  • Saget, T., et al. (2012). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 134(28), 11678-11683.
  • Sarma, B. K., & Yousuf, M. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(11), 3076-3080.
  • Urbanczyk-Lipkowska, Z., et al. (2020). Structural Consequences of N-Methylation of N-Terminus in Oligourea Foldamers. Chemistry – A European Journal, 26(62), 14211-14217.
  • Aapptec. (n.d.). N-Methyl Amino Acids. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.

Sources

N-Fmoc-(R)-2-(methylamino)butyric acid melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of N-Fmoc-(R)-2-(methylamino)butyric acid: Focus on Melting Point Determination

Abstract

N-methylated amino acids are critical building blocks in modern peptide science and drug development, conferring enhanced metabolic stability, membrane permeability, and conformational control to peptide-based therapeutics. This compound, a chiral N-methylated derivative, is a valuable reagent in solid-phase peptide synthesis (SPPS). A key parameter for the quality control and identification of such fine chemicals is the melting point. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for the accurate determination of the melting point of this compound. It is designed for researchers, chemists, and quality control professionals in the pharmaceutical and biotechnology sectors, offering field-proven insights into experimental design, data interpretation, and the causality behind procedural choices.

Introduction: The Significance of N-Methylated Amino Acids and Their Characterization

The incorporation of N-methylated amino acids into peptide chains is a well-established strategy to modulate the pharmacological properties of therapeutic peptides.[1] The N-methyl group introduces steric hindrance that can protect against enzymatic degradation and can favor specific backbone conformations, which is crucial for receptor binding and selectivity. This compound is one such building block, protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for seamless integration into standard SPPS workflows.[2]

The physical properties of these amino acid derivatives, particularly the melting point, serve as a primary indicator of identity and purity. A sharp, well-defined melting point is characteristic of a pure crystalline solid, whereas the presence of impurities typically leads to a depression and broadening of the melting range.[3] Therefore, the accurate determination of the melting point is a fundamental and non-negotiable step in the quality assurance of this critical raw material.

Theoretical Foundations of Melting Point Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. This phase change occurs when the thermal energy supplied to the solid overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.[4] Several factors intrinsic to the molecular structure of this compound influence its melting point:

  • Intermolecular Forces: The ability to form hydrogen bonds via the carboxylic acid group, dipole-dipole interactions, and van der Waals forces between the bulky Fmoc groups all contribute to a relatively high melting point.[5]

  • Molecular Weight: Generally, for a homologous series of compounds, a higher molecular weight corresponds to a higher melting point due to increased van der Waals forces.[4]

  • Molecular Symmetry and Packing: The efficiency with which molecules pack into a crystal lattice significantly affects the melting point. More symmetrical molecules often pack more tightly, requiring more energy to disrupt the lattice.[6][7]

  • Presence of Impurities: Impurities disrupt the uniform crystal lattice, weakening the intermolecular forces and resulting in a lower melting point (melting point depression).[3][8] The melting also occurs over a wider temperature range. This principle is a cornerstone of purity assessment.

Impact of Synthesis and Purification on Material Purity

Commercially available N-Fmoc-N-methyl amino acids can be expensive and limited in variety, leading many research groups to synthesize them in-house.[1] Common methods involve the N-methylation of the corresponding Fmoc-amino acid or a multi-step process involving temporary protecting groups.[9][10]

A typical solid-phase synthesis approach might involve:

  • Protection of the α-amino group with a group like 2-nitrobenzenesulfonyl (o-NBS).

  • Methylation of the resulting acidic NH group.

  • Removal of the temporary protecting group.

  • Introduction of the Fmoc group.[1]

Each of these steps, along with the final cleavage and work-up, presents opportunities for the introduction of impurities, such as unreacted starting materials, by-products, or residual solvents. Incomplete reactions or racemization can also compromise the purity of the final product. Consequently, a rigorous purification protocol, often involving recrystallization or chromatography, is essential to obtain a compound with a sharp and reproducible melting point.

Experimental Determination of Melting Point

Two primary methods are employed for the determination of the melting point of fine organic chemicals like this compound: the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method (Apparatus I/II - USP <741>)

This is the most common and accessible method for determining the melting range of a solid.[11] It relies on visual observation of the sample as it is heated in a calibrated apparatus.

Protocol:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. If the solid is granular, gently pulverize it.

    • Load the sample into a capillary tube (typically 0.8-1.2 mm internal diameter) by tapping the open end into the powder.[12][13]

    • Pack the sample into the sealed end of the tube by tapping or dropping it through a long glass tube. The final packed column height should be 2.5-3.5 mm.[12][13]

  • Apparatus Setup and Calibration:

    • Before analysis, ensure the apparatus is calibrated using USP Melting Point Reference Standards.[14][15] This step is critical for data trustworthiness.

    • Place the packed capillary tube into the heating block of the apparatus.

  • Measurement:

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a high rate to establish a rough range.

    • For the accurate measurement, start heating at a moderate rate until the temperature is about 10-20°C below the expected melting point.[13]

    • Decrease the heating rate to 1-2°C per minute. A slow ramp rate is crucial for thermal equilibrium between the sample, heating block, and thermometer.

    • Record T1 (Onset of Melt): The temperature at which the first droplet of liquid is observed.[12]

    • Record T2 (Clear Point): The temperature at which the last solid particle melts completely.

    • The melting range is reported as T1 - T2.

Diagram: Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry & Pulverize Sample prep2 Load Capillary Tube (2.5-3.5 mm height) prep1->prep2 meas1 Place in Calibrated Apparatus prep2->meas1 meas2 Heat Rapidly (Optional) (Determine Approx. MP) meas1->meas2 meas3 Heat Slowly (1-2°C/min) Near Expected MP meas2->meas3 meas4 Record T1 (First Droplet) meas3->meas4 meas5 Record T2 (All Liquid) meas4->meas5 result1 Report Melting Range (T1 - T2) meas5->result1

Caption: General workflow for melting point determination using the capillary method.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16] It provides more quantitative data than the capillary method, including the enthalpy of fusion.

Principle: When the sample melts, it undergoes an endothermic phase transition, requiring more energy to maintain its temperature increase at the same rate as the inert reference.[16] This difference in heat flow is detected and plotted against temperature, resulting in a characteristic peak.

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).

    • Hermetically seal the pan to prevent any loss of material during heating.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Program the instrument with the desired temperature profile. A typical heating rate for melting point determination is 5-10°C/min under an inert nitrogen atmosphere.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the melting event.

    • Onset Temperature: The extrapolated temperature at which the melting process begins. This is often reported as the melting point.

    • Peak Temperature: The temperature at which the heat flow is at its maximum.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample.

Diagram: Interpreting Impurity Effects on Melting Point

G cluster_pure Pure Compound cluster_impure Impure Compound pure_lattice Ordered Crystal Lattice pure_forces Strong, Uniform Intermolecular Forces pure_lattice->pure_forces pure_mp Sharp & High Melting Point pure_forces->pure_mp impure_lattice Disrupted Crystal Lattice impure_forces Weaker, Non-Uniform Intermolecular Forces impure_lattice->impure_forces impu_mp impu_mp impure_forces->impu_mp impure_mp Broad & Depressed Melting Point impurity Impurity Molecules impurity->impure_lattice Introduces Defects

Caption: How impurities disrupt the crystal lattice, leading to melting point depression.

Data Summary and Comparative Analysis

While a definitive melting point for this compound is not prominently reported, data from structurally similar compounds provide a valuable reference for expected values.

Compound NameCAS NumberReported Melting Point (°C)Key Structural Difference
(R)-2-(Fmoc-amino)butyric acid 170642-27-0120.0 - 127.0Lacks N-methyl group
Fmoc-L-α-aminobutyric acid 135112-27-5131 - 137Lacks N-methyl group; S-enantiomer
Fmoc-N-methyl-L-valine 84000-11-3187 - 190Isopropyl side chain instead of ethyl
Fmoc-N-methyl-gamma-aminobutyric acid 221124-57-887 - 94Gamma-amino acid (different backbone)

Data sourced from various chemical suppliers and databases.[2][4][12]

The presence of the N-methyl group in place of an N-H proton eliminates a hydrogen bond donor site, which could potentially lower the melting point compared to its non-methylated counterpart, (R)-2-(Fmoc-amino)butyric acid. However, changes in crystal packing efficiency due to the methyl group can also have a significant, and sometimes counterintuitive, effect. The much higher melting point of Fmoc-N-Me-Val-OH highlights the strong influence of the side chain on crystal packing.

Conclusion

References

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. [Link]

  • Experiment (1) Determination of Melting Points. (2021). SlideShare. [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

  • Fmoc-N-Methyl-L-Valine Cas-no-84000-11-3. Career Henan Chemical Co.[Link]

  • DSC assay [N c ] of the 21 amino acids and their relative DSC melting... ResearchGate. [Link]

  • What Affects Melting Point Of Organic Compounds? (2025). YouTube. [Link]

  • Melting point determination. University of Calgary. [Link]

  • USP 741 Melting Point or Range. Scribd. [Link]

  • Differential scanning fluorimetric analysis of the amino-acid binding to taste receptor using a model receptor protein, the ligand-binding domain of fish T1r2a/T1r3. National Institutes of Health. [Link]

  • A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Semantic Scholar. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

  • <741> MELTING RANGE OR TEMPERATURE. USP. [Link]

  • Boiling Point and Melting Point in Organic Chemistry. Chemistry Steps. [Link]

  • Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). ACS Publications. [Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. [Link]

  • USP melting point reference standards: Evaluation of parameters that affect the melting point. ResearchGate. [Link]

  • What Factors Affect Melting Point? Sciencing. [Link]

  • Melting point determination. SSERC. [Link]

  • Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. Royal Society of Chemistry. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • <741> MELTING RANGE OR TEMPERATURE. U.S. Pharmacopeia. [Link]

  • New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. MDPI. [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. Academia.edu. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. [Link]

Sources

Navigating the Landscape of N-Fmoc-(R)-2-(methylamino)butyric Acid: A Technical Guide to Commercial Availability and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug design, the incorporation of modified amino acids is a cornerstone of innovation. N-methylated amino acids, in particular, offer a powerful tool to enhance the pharmacokinetic properties of peptides, improving their stability, permeability, and overall therapeutic potential. This guide provides an in-depth technical overview of the commercial availability, synthesis, and application of a key building block in this class: N-Fmoc-(R)-2-(methylamino)butyric acid.

Identifying and Sourcing this compound

The correct identification of this chiral amino acid derivative is crucial for sourcing and application. The primary identifier for the (R)-enantiomer is CAS Number 1210830-60-6 .[1][2][3] It is important to distinguish this from CAS Number 1341092-00-9, which is often used by suppliers for the compound without specifying the stereochemistry.[4]

A number of reputable chemical suppliers offer this compound, typically with purities of 98% or higher. When selecting a supplier, researchers should consider not only the purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), to ensure the quality and consistency of the material.

Below is a comparative table of prominent suppliers:

SupplierProduct NameCAS NumberPurityAdditional Information
ChemScene(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid1210830-60-6≥98%Offers custom synthesis and process optimization services.[2]
AmbeedFmoc-N-Me-D-Abu-OH1210830-60-698%Provides detailed safety and storage information.[5]
ChemsigmaThis compound1210830-60-6Not specifiedServes laboratory research and industrial production.[3]
BLD PharmN-Fmoc-2-(methylamino)butyric acid1341092-00-9Not specifiedIndicates cold-chain transportation may be required.[4]
Advanced ChemBlocksN-Fmoc-2-(methylamino)butyric acid1341092-00-995%Provides access to HNMR, HPLC, and CoA documents on their website.[6]

The Strategic Advantage of N-Methylation in Peptide Science

The introduction of a methyl group on the amide nitrogen of an amino acid residue has profound effects on the resulting peptide's properties. This modification sterically hinders enzymatic degradation by proteases, significantly increasing the peptide's in vivo half-life.[7][8] Furthermore, N-methylation can influence the conformational flexibility of the peptide backbone, which can lead to improved receptor binding affinity and selectivity. From a drug development perspective, this often translates to enhanced bioavailability and therapeutic efficacy.

Caption: Workflow of incorporating N-methylated amino acids in peptide synthesis.

Synthesis of this compound: A Practical Protocol

While commercially available, in-house synthesis of this compound may be desirable for certain research applications. A common and effective strategy is the Biron-Kessler method, which involves the on-resin N-methylation of the corresponding Fmoc-protected amino acid.[7][8] This method utilizes an o-nitrobenzenesulfonyl (o-NBS) protecting group to acidify the amide proton, facilitating methylation.

Below is a detailed, step-by-step protocol adapted from published literature for the solid-phase synthesis of Fmoc-N-methylated amino acids.[7][8][9][10][11]

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-methylated Amino Acids

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-(R)-2-aminobutyric acid

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine in N,N-Dimethylformamide (DMF) (20%)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Loading: Swell 2-CTC resin in anhydrous DCM. Dissolve 3 equivalents of Fmoc-(R)-2-aminobutyric acid in a minimal amount of anhydrous DCM and add it to the resin. Add 9 equivalents of DIEA and agitate the mixture for 2 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • o-NBS Protection: Dissolve 3 equivalents of o-NBS-Cl and 3 equivalents of collidine in DCM. Add the solution to the resin and agitate for 1-2 hours. Wash the resin with DCM.

  • N-Methylation:

    • Prepare a solution of 10 equivalents of DBU and 10 equivalents of DMS (or MeI) in DMF.

    • Add the methylation solution to the resin and agitate for 10-20 minutes. Repeat this step if necessary.

    • Wash the resin thoroughly with DMF and DCM.

  • o-NBS Deprotection: Treat the resin with a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in DMF for 15-30 minutes. Wash the resin with DMF and DCM.

  • Fmoc Re-protection: Dissolve 3 equivalents of Fmoc-OSu and 1 equivalent of DIEA in DCM. Add the solution to the resin and agitate for 1-2 hours. Wash the resin with DCM.

  • Cleavage from Resin: Cleave the final product from the resin using a solution of 1% TFA in DCM. Multiple short treatments are recommended to minimize side reactions.

  • Work-up and Purification: Combine the cleavage filtrates, evaporate the solvent, and purify the crude product by flash chromatography or recrystallization.

Caption: Solid-phase synthesis of this compound.

Quality Control and Analytical Characterization

A Certificate of Analysis is a critical document that validates the quality of a chemical reagent. While a specific CoA for this compound was not publicly available, a representative CoA for a similar Fmoc-protected amino acid would typically include the following information:

  • Appearance: Visual description of the physical state and color.

  • Purity (HPLC): The percentage purity as determined by High-Performance Liquid Chromatography.

  • Melting Point: The temperature range over which the solid melts.

  • Optical Rotation: A measure of the compound's chirality.

  • Spectroscopic Data (e.g., IR, NMR): Data confirming the chemical structure.

Researchers should always request and review the lot-specific CoA before using the material in their experiments.

Incorporation into Peptides and Challenges in Solid-Phase Peptide Synthesis

The incorporation of N-methylated amino acids into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) presents unique challenges due to steric hindrance.[12] The coupling of an amino acid to a sterically hindered N-methylated amine is often slow and may require specialized coupling reagents and conditions to achieve high yields.

Commonly used coupling reagents for this purpose include HATU, HCTU, and PyBOP. Double coupling, extended reaction times, and the use of microwave-assisted synthesis can also improve coupling efficiency. It is essential to carefully monitor the completion of each coupling step, for example, using a Kaiser test or a chloranil test for secondary amines.

Safety, Handling, and Storage

This compound should be handled in accordance with good laboratory practices.[5][13][14] It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood.

For long-term storage, it is recommended to keep the material in a tightly sealed container at 2-8°C, protected from light and moisture.[5]

Conclusion

This compound is a commercially available and valuable building block for the synthesis of N-methylated peptides. Its incorporation can significantly enhance the therapeutic properties of peptide-based drug candidates. While its use in SPPS requires special considerations to overcome steric hindrance, established protocols and coupling reagents enable its efficient incorporation. By carefully selecting suppliers, verifying material quality through analytical data, and employing optimized synthesis protocols, researchers can effectively leverage the benefits of N-methylation to advance their drug discovery and development efforts.

References

  • de la Torre, B. G., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1733. [Link]

  • Chemsigma. 1210830-60-6 this compound. [Link]

  • Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Torre, B. G. D., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. [Link]

  • Torre, B. G. D., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]

  • Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine, Department of Chemistry. [Link]

  • Iris Biotech GmbH. Safety Data Sheet - Fmoc-3-amino-3-methyl-butyric acid. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2009). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Tetrahedron, 65(35), 7205-7211. [Link]

  • Aapptec Peptides. Fmoc-D-2-Abu-OH [170642-27-0]. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Butyric acid. [Link]

Sources

A Technical Guide to the Stability and Storage of N-Fmoc-(R)-2-(methylamino)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for N-Fmoc-(R)-2-(methylamino)butyric acid, a critical building block in peptide synthesis. Adherence to these guidelines is paramount for maintaining the chemical integrity, purity, and chiral identity of this reagent, which directly influences the success of peptide synthesis, impacting yield, purity, and the biological activity of the final peptide therapeutic.

Introduction: The Significance of N-Methylated Amino Acids in Peptide Therapeutics

N-methylated amino acids, such as this compound, are pivotal in modern drug discovery. The incorporation of these modified residues into peptide backbones imparts crucial pharmacological advantages, including enhanced metabolic stability against enzymatic degradation, improved cell permeability, and the ability to fine-tune peptide conformation. The N-methyl group introduces steric hindrance that can disrupt enzymatic recognition and cleavage, while also modulating the hydrogen-bonding network of the peptide backbone, influencing its secondary structure and receptor-binding affinity.

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1] However, the stability of the Fmoc-amino acid conjugate itself is a critical parameter that dictates its shelf-life and performance in synthesis. This guide will elucidate the factors governing the stability of this compound and provide actionable protocols for its proper handling and storage.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.

PropertyValueSource
CAS Number 1210830-60-6[2]
Molecular Formula C₂₀H₂₁NO₄[3]
Molecular Weight 339.39 g/mol [3]
Appearance White to off-white solidGeneral observation
Solubility Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis.General knowledge

Key Factors Influencing the Stability of this compound

The long-term stability of this compound is contingent upon the stringent control of several environmental factors. Deviation from optimal conditions can initiate degradation pathways that compromise the integrity of the molecule.

Temperature: The Primary Accelerator of Degradation

Temperature is a critical factor influencing the rate of chemical degradation. While this compound is generally stable at ambient temperatures for short durations, elevated temperatures can accelerate decomposition.[4]

  • Mechanism: Increased thermal energy can promote the cleavage of the Fmoc group and potentially lead to racemization or other side reactions. Studies on similar compounds have shown that thermal decomposition can occur at elevated temperatures.[5]

Moisture: A Catalyst for Hydrolysis

The presence of moisture is detrimental to the stability of Fmoc-protected amino acids.

  • Mechanism: The carbamate linkage of the Fmoc group is susceptible to hydrolysis, particularly in the presence of trace amounts of acid or base. This leads to the formation of the free amino acid and Fmoc-related impurities, such as 9-fluorenylmethanol.

Light: The Risk of Photodegradation

The fluorenyl moiety of the Fmoc group is chromophoric and can absorb UV light, making the molecule susceptible to photodegradation.

pH: Instability at the Extremes

This compound exhibits limited stability in both highly acidic and alkaline conditions.

  • Mechanism:

    • Acidic Conditions: While the Fmoc group is generally stable to acidic conditions used for side-chain deprotection, prolonged exposure to strong acids can lead to its cleavage.

    • Basic Conditions: The Fmoc group is designed to be labile to basic conditions, which is the basis of its utility in SPPS.[1] Even mild bases can initiate the deprotection process.

Recommended Storage Conditions

To ensure the long-term stability and preserve the purity of this compound, the following storage conditions are strongly recommended:

ParameterRecommendationRationale
Temperature Long-term: 2-8°C Short-term: Ambient temperature is acceptable.Lower temperatures significantly slow down the rate of potential degradation reactions.
Atmosphere Tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Light Store in the dark or in an amber, light-blocking container.Protects the light-sensitive fluorenyl moiety of the Fmoc group from photodegradation.
Moisture Store in a dry environment, such as in a desiccator with a suitable desiccant.Prevents hydrolytic cleavage of the Fmoc group.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for troubleshooting issues in peptide synthesis.

cluster_main This compound cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture, pH Photodegradation Photodegradation This compound->Photodegradation Light (UV) Thermal Degradation Thermal Degradation This compound->Thermal Degradation Heat (R)-2-(methylamino)butyric acid (R)-2-(methylamino)butyric acid Hydrolysis->(R)-2-(methylamino)butyric acid 9-Fluorenylmethanol 9-Fluorenylmethanol Hydrolysis->9-Fluorenylmethanol Other Impurities Other Impurities Photodegradation->Other Impurities Thermal Degradation->(R)-2-(methylamino)butyric acid Dibenzofulvene Dibenzofulvene Thermal Degradation->Dibenzofulvene

Caption: Potential degradation pathways of this compound.

Stability-Indicating Analytical Methods

To monitor the purity and stability of this compound, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Principle of the HPLC Assay

A stability-indicating HPLC method must be able to separate the intact this compound from its potential degradation products and process-related impurities. A reverse-phase HPLC method with UV detection is typically employed. The fluorenyl group of the Fmoc moiety provides a strong chromophore, allowing for sensitive detection at wavelengths around 265 nm or 301 nm.

Experimental Protocol: HPLC Purity and Stability Assay

This protocol provides a general framework for the analysis. Method optimization and validation are required for specific applications.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Gradient Elution:

Time (min) % Mobile Phase B
0 30
20 95
25 95
26 30

| 30 | 30 |

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 265 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation studies are a critical component of drug development and are used to identify the likely degradation products and establish the intrinsic stability of a molecule.[6] These studies involve subjecting the compound to stress conditions more severe than those encountered during routine storage.[7][8]

cluster_workflow Forced Degradation Workflow Start Start: This compound Stress Apply Stress Conditions Start->Stress Analysis Analyze by Stability-Indicating HPLC Stress->Analysis Hydrolytic Oxidative Photolytic Thermal Identification Identify Degradation Products (e.g., LC-MS) Analysis->Identification Pathway Elucidate Degradation Pathway Identification->Pathway

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl.

    • Heat at 60°C for a specified period (e.g., 2, 4, 8 hours).

    • Neutralize the solution before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH.

    • Keep at room temperature for a specified period (e.g., 30, 60, 120 minutes).

    • Neutralize the solution before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂.

    • Keep at room temperature for a specified period (e.g., 2, 4, 8 hours).

  • Thermal Degradation:

    • Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

    • Also, heat a solution of the compound at 60°C.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

Analysis:

  • Analyze all stressed samples by the validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Characterize any significant degradation products using techniques such as LC-MS to elucidate their structures.

Conclusion: Best Practices for Ensuring Reagent Integrity

The stability of this compound is a critical factor that underpins the successful synthesis of high-quality N-methylated peptides. By implementing the storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation, ensuring the purity and reactivity of this valuable reagent. A proactive approach to stability, including the use of validated analytical methods and an understanding of potential degradation pathways, is essential for reproducible and reliable outcomes in peptide-based drug discovery and development.

References

  • ChemSigma. (n.d.). This compound. Retrieved from [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. (n.d.). Fmoc cleavage in different solvents after 15 min at 120 °C. Retrieved from [Link]

  • Gagnon, D., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2795.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • Alsina, J., et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on an Oxidatively Labile Linker. Org. Lett., 5(24), 4653–4656.
  • ResearchGate. (n.d.). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]

  • ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline. Journal of Peptide Research, 63(4), 383-387.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2010). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Amino Acids, 38(1), 133-143.
  • Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. (n.d.). Chemie SPI.
  • ResearchGate. (n.d.). Degradation Kinetics of Gamma Amino Butyric Acid in Monascus-Fermented Rice. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i. Retrieved from [Link]

  • Zhang, S., et al. (2019). Optical property modulation of Fmoc group by pH-dependent self-assembly. Nanoscale Advances, 1(11), 4349-4356.
  • Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-387.
  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, p 67. (2002). Thieme.
  • Biron, E., et al. (2005). An improved synthesis of Fmoc-N-methyl-alpha-amino acids. The Journal of Organic Chemistry, 70(17), 6918-6920.
  • Gagnon, D., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2795.
  • Kopitar, G., et al. (2005). Thermal degradation of poly(3-hydroxybutyrate) and poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) in nitrogen and oxygen studied by thermogravimetric-Fourier transform infrared spectroscopy.

Sources

Spectroscopic Characterization of N-Fmoc-(R)-2-(methylamino)butyric acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Fmoc-(R)-2-(methylamino)butyric acid in Advanced Peptide Synthesis

In the landscape of modern drug discovery and development, peptides represent a burgeoning class of therapeutics, offering high specificity and potency. The synthesis of custom peptides with tailored properties is a cornerstone of this field, and the use of protected amino acids is fundamental to this process. Among these, this compound stands out as a valuable building block. The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a robust yet mild method for the temporary masking of the amino functionality, crucial for the stepwise elongation of peptide chains in Solid-Phase Peptide Synthesis (SPPS).[1][2] The N-methylation of the amino acid backbone is a strategic modification known to enhance the metabolic stability and conformational rigidity of the resulting peptides, properties that are highly desirable in therapeutic candidates.[3]

This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, a compound for which complete, publicly available experimental spectra are not readily found. By leveraging established principles of spectroscopic analysis and comparative data from structurally related molecules, this guide will serve as a valuable resource for researchers, scientists, and drug development professionals in verifying the identity and purity of this key synthetic intermediate. We will delve into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for Fmoc-protected amino acids due to its good solubilizing properties and relatively simple residual solvent signal. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. The concentration of the sample is also a key parameter; typically, 5-10 mg is sufficient for ¹H NMR, while a more concentrated sample (20-50 mg) is preferred for the less sensitive ¹³C NMR.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup and Data Acquisition:

    • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • For ¹³C NMR, a larger number of scans will be necessary (typically 1024 or more) due to the low natural abundance of the ¹³C isotope. The use of proton decoupling is standard to simplify the spectrum and enhance signal intensity.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline correction to obtain a clean spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Diagram: NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer (≥400 MHz) transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 ft Fourier Transform acquire_C13->ft correction Phase & Baseline Correction ft->correction reference Reference to TMS correction->reference

Caption: Workflow for NMR spectroscopic analysis.

Expected Spectroscopic Data and Interpretation

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5br s1HCarboxylic acid (-COOH)
7.77d2HFmoc (aromatic)
7.59d2HFmoc (aromatic)
7.40t2HFmoc (aromatic)
7.31t2HFmoc (aromatic)
4.4-4.2m3HFmoc (-CH₂-O- and -CH-)
~4.1m1Hα-CH
~2.8s3HN-CH₃
~1.8m2H-CH₂- (butyric acid)
~0.9t3H-CH₃ (butyric acid)

Interpretation of ¹H NMR Spectrum:

  • The downfield broad singlet around 10.5 ppm is characteristic of the acidic proton of the carboxylic acid.

  • The aromatic protons of the fluorenyl group of the Fmoc moiety are expected to appear as a set of doublets and triplets between 7.8 and 7.3 ppm.

  • The methylene and methine protons of the Fmoc group will likely appear as a multiplet between 4.4 and 4.2 ppm.

  • The alpha-proton of the butyric acid backbone, being adjacent to the nitrogen and the carbonyl group, is expected to be a multiplet around 4.1 ppm.

  • A sharp singlet around 2.8 ppm is the characteristic signal for the N-methyl group.

  • The methylene protons of the ethyl group of the butyric acid will appear as a multiplet around 1.8 ppm, and the terminal methyl group will be a triplet around 0.9 ppm.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~175Carboxylic acid (-C OOH)
~156Urethane carbonyl (-O-C O-N)
~144Fmoc (quaternary aromatic)
~141Fmoc (quaternary aromatic)
~128Fmoc (aromatic CH)
~127Fmoc (aromatic CH)
~125Fmoc (aromatic CH)
~120Fmoc (aromatic CH)
~67Fmoc (-C H₂-O-)
~60α-C H
~47Fmoc (-C H-)
~35N-C H₃
~25-C H₂- (butyric acid)
~11-C H₃ (butyric acid)

Interpretation of ¹³C NMR Spectrum:

  • The two carbonyl carbons are expected at the downfield end of the spectrum, with the carboxylic acid carbon around 175 ppm and the urethane carbonyl of the Fmoc group around 156 ppm.

  • The aromatic carbons of the Fmoc group will give a series of signals between 144 and 120 ppm.

  • The aliphatic carbons of the Fmoc group (-CH₂-O- and -CH-) are expected around 67 ppm and 47 ppm, respectively.

  • The alpha-carbon of the butyric acid backbone should appear around 60 ppm.

  • The N-methyl carbon will have a characteristic signal around 35 ppm.

  • The methylene and methyl carbons of the ethyl group of the butyric acid will be found at the upfield end of the spectrum, around 25 ppm and 11 ppm, respectively.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The Rationale Behind IR Experimental Design

For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Alternatively, a potassium bromide (KBr) pellet can be prepared. The key is to obtain a spectrum with good resolution and minimal atmospheric interference (e.g., from CO₂ and water vapor), which can be achieved by purging the sample compartment with dry air or nitrogen.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

Diagram: IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place Sample on ATR Crystal apply_pressure Apply Pressure place_sample->apply_pressure instrument FT-IR Spectrometer apply_pressure->instrument acquire_bkg Acquire Background Spectrum instrument->acquire_bkg acquire_sample Acquire Sample Spectrum instrument->acquire_sample ratio Ratio Sample to Background acquire_sample->ratio baseline Baseline Correction ratio->baseline

Caption: Workflow for IR spectroscopic analysis.

Expected Spectroscopic Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~3060MediumAromatic C-H stretch
2960-2850MediumAliphatic C-H stretch
~1740StrongC=O stretch (urethane carbonyl)
~1710StrongC=O stretch (carboxylic acid)
~1530MediumN-H bend (secondary amide-like)
~1450MediumAromatic C=C stretch
~1230StrongC-O stretch (urethane)
~760, ~740StrongAromatic C-H bend (ortho-disubstituted)

Interpretation of IR Spectrum:

  • A very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • The aromatic C-H stretching vibrations of the Fmoc group are expected just above 3000 cm⁻¹.

  • The aliphatic C-H stretching vibrations from the butyric acid moiety and the Fmoc group will appear in the 2960-2850 cm⁻¹ region.

  • Two strong carbonyl (C=O) stretching bands are anticipated: one around 1740 cm⁻¹ for the urethane carbonyl of the Fmoc group, and another around 1710 cm⁻¹ for the carboxylic acid carbonyl.

  • The N-H bending vibration, although this is a tertiary amine, the urethane linkage can exhibit bands in the amide II region, expected around 1530 cm⁻¹.

  • Characteristic aromatic C=C stretching vibrations will be observed around 1450 cm⁻¹.

  • A strong C-O stretching band from the urethane linkage should be present around 1230 cm⁻¹.

  • Strong bands in the fingerprint region, around 760 and 740 cm⁻¹, are characteristic of the ortho-disubstituted aromatic rings of the fluorenyl group.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expertise & Experience: The Rationale Behind MS Experimental Design

Electrospray ionization (ESI) is the preferred ionization method for polar molecules like this compound, as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. The choice of a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, allows for the accurate determination of the molecular formula.

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water.

    • A small amount of an acid, such as formic acid (0.1%), is often added to promote protonation in positive ion mode.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-1000).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

    • If using a high-resolution instrument, use the accurate mass measurement to confirm the elemental composition.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Diagram: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve in Solvent (e.g., MeOH) acidify Add 0.1% Formic Acid dissolve->acidify instrument ESI Mass Spectrometer acidify->instrument infuse Infuse Sample instrument->infuse acquire Acquire Spectrum (+ ion mode) infuse->acquire identify_MH Identify [M+H]⁺ acquire->identify_MH confirm_formula Confirm Formula (HRMS) identify_MH->confirm_formula analyze_frags Analyze Fragments (MS/MS) identify_MH->analyze_frags

Caption: Workflow for mass spectrometric analysis.

Expected Spectroscopic Data and Interpretation

The molecular formula of this compound is C₂₀H₂₁NO₄, which corresponds to a monoisotopic mass of 339.1471 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
340.1544[M+H]⁺
362.1363[M+Na]⁺
179.0855[Fmoc-CH₂]⁺
165.0699[Fluorenyl]⁺

Interpretation of Mass Spectrum:

  • In the positive ion ESI mass spectrum, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of 340.1544.

  • An adduct with sodium, [M+Na]⁺, at m/z 362.1363 may also be observed.

  • In-source fragmentation or tandem MS/MS experiments would likely show characteristic fragments of the Fmoc group. A common fragmentation pathway involves the loss of the amino acid moiety, leading to a fragment corresponding to the Fmoc-CH₂⁺ cation at m/z 179.0855. Further fragmentation can lead to the fluorenyl cation at m/z 165.0699.[4]

Conclusion: A Framework for the Spectroscopic Verification of this compound

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
  • Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid communications in mass spectrometry : RCM, 25(14), 1949–1958.
  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., Siciliano, C., & Viscomi, M. C. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(8), 2049-2052.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9942136, 2-(Methylamino)butanoic acid. Retrieved January 20, 2026 from [Link].

  • NIST Mass Spectrometry Data Center. (n.d.). Butanoic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

  • Cruz, L. J., Mezo, G., & Toth, G. K. (2004). A versatile and efficient method for the synthesis of Fmoc-amino acids. Letters in Peptide Science, 10(5-6), 633-637.
  • Hlebowicz, E., Hlebowicz, E., & Kihlberg, J. (2005). N-Fmoc-protected amino acids. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 15-36). Oxford University Press.
  • Biron, E., & Kessler, H. (2005). A convenient and efficient solid-phase synthesis of N-methyl-amino acids. The Journal of organic chemistry, 70(13), 5183–5189.
  • Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53(1), 349-378.

Sources

Methodological & Application

use of N-Fmoc-(R)-2-(methylamino)butyric acid in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Use of N-Fmoc-(R)-2-(methylamino)butyric Acid in Solid-Phase Peptide Synthesis

Abstract

The incorporation of N-methylated amino acids into peptide sequences is a cornerstone strategy in modern drug discovery, imparting enhanced metabolic stability, improved membrane permeability, and valuable conformational constraints. This compound is a key building block for introducing N-methylated residues. However, its successful application in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is not trivial and requires specialized protocols to overcome the inherent challenges of coupling to and from a sterically hindered secondary amine. This guide provides a comprehensive overview, field-tested protocols, and troubleshooting advice for researchers, scientists, and drug development professionals to effectively utilize this reagent. We delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis of N-methylated peptides.

Introduction: The Significance of N-Methylation

N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a powerful modification that can dramatically improve the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.[1][2] Several FDA-approved peptide drugs, such as Cyclosporine A, utilize N-methylation to achieve significant oral bioavailability.[1]

Key advantages of N-methylation include:

  • Enhanced Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases.[3]

  • Increased Lipophilicity and Cell Permeability: This modification can improve a peptide's ability to cross cellular membranes, a critical factor for targeting intracellular proteins.[1]

  • Conformational Rigidity: N-methylation restricts the rotation around the Cα-C bond, influencing the peptide's secondary structure and potentially locking it into a bioactive conformation. This can lead to higher binding affinity and receptor selectivity.[3]

Despite these benefits, the synthesis of N-methyl-rich peptides is challenging. The secondary amine of an N-methylated amino acid is both sterically hindered and less nucleophilic than a primary amine, leading to significantly slower acylation kinetics during the coupling step of SPPS.[4][5] This necessitates optimized protocols and the use of highly efficient coupling reagents.

Reagent Profile: this compound

This building block allows for the direct incorporation of an N-methylated aminobutyric acid residue into a growing peptide chain using standard Fmoc-SPPS chemistry, provided the necessary protocol adjustments are made.

Chemical Structure

Caption: Structure of this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₀H₂₁NO₄[6]
Molecular Weight 339.39 g/mol [6]
CAS Number 1341092-00-9[6]
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, DCM

Core Principles & Methodological Considerations

The standard Fmoc-SPPS workflow involves iterative cycles of deprotection and coupling.[7] When incorporating this compound, the coupling step requires special attention.

The Challenge of Coupling

The primary obstacle is the reduced nucleophilicity and increased steric bulk of the N-methyl amine. This makes the formation of the peptide bond significantly more difficult compared to coupling with a primary amine. Consequently, standard coupling reagents like HBTU or HCTU are often less effective.[3] The most promising and widely adopted reagents for these difficult couplings are uronium/aminium salts derived from the additive 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU, or phosphonium salts like PyAOP and PyBOP.[4][5][8] These reagents form highly activated esters that can overcome the kinetic barrier.

Monitoring the Reaction

The standard Kaiser test, which detects free primary amines with a deep blue color, is ineffective for monitoring the coupling to a secondary amine like an N-methylated residue.[9] A false negative result is common. The bromophenol blue test is a reliable alternative, where a blue color indicates an unreacted free amine, and a yellow/green color indicates a completed coupling.[3]

Experimental Workflow and Protocols

The following protocols are designed for manual or automated solid-phase peptide synthesis. All steps should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

SPPS_Workflow cluster_cycle SPPS Cycle for N-Me Amino Acid Resin Peptide-Resin (Free NH2 Terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: 1. Fmoc-N-Me-AA-OH 2. HATU / DIEA 3. DMF Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Check Bromophenol Blue Test (Check for completion) Wash2->Check Check->Deprotection Incomplete (Recouple) Elongation Continue to next amino acid or cleavage Check->Elongation Complete

Sources

Application Notes and Protocols for the Efficient Coupling of N-Fmoc-(R)-2-(methylamino)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered N-Methylated Amino Acids in Peptide Synthesis

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacological properties.[1] N-methylation can enforce specific peptide conformations, increase resistance to enzymatic degradation, and improve membrane permeability, ultimately leading to enhanced bioavailability and in vivo stability.[1][2] N-Fmoc-(R)-2-(methylamino)butyric acid is a valuable building block in this class. However, the presence of the methyl group on the amide nitrogen introduces significant steric hindrance, which poses a considerable challenge during solid-phase peptide synthesis (SPPS).[3] This steric bulk dramatically slows down the kinetics of the coupling reaction, often leading to incomplete acylation, truncated sequences, and the potential for racemization.[3]

Standard coupling reagents, such as HBTU, are often less effective when dealing with these sterically demanding residues.[4] Therefore, the successful incorporation of this compound necessitates the use of more potent coupling reagents and optimized protocols. This guide provides a detailed overview of robust coupling strategies, explaining the chemical rationale behind the selection of reagents and reaction conditions to empower researchers to confidently utilize this valuable building block in their peptide synthesis endeavors.

Core Principles for Coupling N-Methylated Amino Acids

The key to successfully coupling this compound lies in the efficient activation of its carboxyl group to form a highly reactive intermediate that can overcome the steric shield of the N-methyl group on the incoming amine. This requires a careful selection of coupling reagents, additives, and reaction conditions.

The following diagram illustrates the general workflow for incorporating an N-methylated amino acid into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin with growing peptide chain (N-terminal amine) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection 1. Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 2. Coupling Coupling of This compound Washing_1->Coupling 3. Washing_2 DMF/DCM Wash Coupling->Washing_2 4. Monitoring Coupling Monitoring (e.g., Bromophenol Blue test) Washing_2->Monitoring 5. Repeat Repeat Cycle Monitoring->Repeat 6.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Recommended Coupling Protocols

Several coupling reagents have demonstrated high efficiency in acylating sterically hindered N-methylated amino acids. Below are detailed protocols for three highly recommended methods for the coupling of this compound.

Protocol 1: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that forms a reactive OAt-ester, which is known to be superior to the OBt-ester generated by HBTU, especially for hindered couplings.[4][5] The presence of the pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.[5]

Reaction Mechanism:

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Amino_Acid Fmoc-N-Me-Abu-OH Activated_Ester Highly Reactive OAt-Active Ester Amino_Acid->Activated_Ester Activation HATU HATU + Base (e.g., DIPEA) HATU->Activated_Ester Peptide_Bond New Peptide Bond Activated_Ester->Peptide_Bond Nucleophilic Attack Peptide_Amine N-terminal Amine (on resin) Peptide_Amine->Peptide_Bond

Caption: Simplified mechanism of HATU-mediated coupling.

Step-by-Step Protocol:

  • Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and finally DMF (5x).

  • Activation of this compound: In a separate vessel, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF.

  • Base Addition: Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid/HATU solution.[4] Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-4 hours at room temperature. Extended coupling times are often necessary for N-methylated residues.

  • Monitoring the Coupling: Perform a bromophenol blue test to monitor the reaction progress.[4] Note that the Kaiser test is unreliable for secondary amines like N-methylated amino acids.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).

  • Recoupling (if necessary): If the monitoring test indicates incomplete coupling, a second coupling can be performed by repeating steps 3-7.

Protocol 2: PyBroP-Mediated Coupling

PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is a phosphonium salt-based reagent that is particularly effective for coupling sterically hindered and N-methylated amino acids.[6][7] It is known to be more potent than PyBOP for these challenging couplings.[8]

Step-by-Step Protocol:

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Amino Acid Preparation: Suspend the deprotected resin in DCM or DMF. In a separate vessel, dissolve 2 equivalents of this compound in DCM or DMF and add it to the resin.[4]

  • Reagent Addition: Add 2 equivalents of PyBroP to the resin suspension and cool the mixture to 0°C.[4]

  • Base Addition: Add 6 equivalents of DIPEA to the reaction mixture.[4]

  • Coupling Reaction: Agitate the reaction for 1 minute at 0°C, then allow it to warm to room temperature and continue agitating for at least 1 hour.[4]

  • Monitoring and Washing: Follow steps 6 and 7 from the HATU protocol.

Protocol 3: COMU-Mediated Coupling

COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt coupling reagent that incorporates the Oxyma Pure® leaving group.[5][8] It offers high coupling efficiency, comparable to HATU, with the added benefits of being non-explosive and having reduced allergenic potential.[8] COMU is also well-suited for microwave-assisted SPPS, which can significantly accelerate the coupling of hindered amino acids.[8][9]

Step-by-Step Protocol:

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Activation of this compound: In a separate vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of COMU in DMF.

  • Base Addition: Add 6-10 equivalents of DIPEA to the activation mixture.

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 2-6 hours at room temperature. For microwave-assisted coupling, refer to specialized protocols to optimize temperature and time.

  • Monitoring and Washing: Follow steps 6 and 7 from the HATU protocol.

Quantitative Data Summary

The following table provides a comparative summary of the recommended reagent equivalencies and reaction times for the coupling of this compound.

ParameterProtocol 1: HATUProtocol 2: PyBroPProtocol 3: COMU
Fmoc-AA (equiv.) 423-5
Coupling Reagent (equiv.) 3.923-5
Base (equiv.) 8 (DIPEA)6 (DIPEA)6-10 (DIPEA)
Solvent DMFDCM or DMFDMF
Reaction Time (RT) 1-4 hours≥ 1 hour2-6 hours
Monitoring Test Bromophenol BlueBromophenol BlueBromophenol Blue

Equivalencies are relative to the resin loading.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the final Fmoc group is removed, and the peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups.

Step-by-Step Protocol:

  • Final Fmoc Deprotection: Perform the Fmoc deprotection as described in step 2 of the HATU protocol.

  • Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water). Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Conclusion

The successful incorporation of this compound into synthetic peptides is readily achievable with the appropriate selection of coupling reagents and optimized protocols. The steric hindrance posed by the N-methyl group necessitates the use of potent activating agents such as HATU, PyBroP, or COMU. By employing the detailed protocols and understanding the chemical principles outlined in these application notes, researchers can effectively overcome the challenges associated with this valuable class of amino acids, thereby enabling the synthesis of novel and potent peptide-based therapeutics and research tools.

References

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(10), e23110. Retrieved from [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. Retrieved from [Link]

  • aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

  • Spencer, J. R., & Moy, F. J. (1996). A comparative study of methods to couple hindered peptides. International journal of peptide and protein research, 47(4), 329–335. Retrieved from [Link]

  • Guryanov, I., & Steinauer, R. (2017). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1563, pp. 129-141). Springer, New York, NY. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(6), 2269-2273. Retrieved from [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2019). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. Retrieved from [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application. The Journal of organic chemistry, 59(9), 2437–2446. Retrieved from [Link]

Sources

Application Notes & Protocols: Fmoc Deprotection of N-Fmoc-(R)-2-(methylamino)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylated Amino Acids and the Fmoc Deprotection Challenge

N-methylated amino acids, such as (R)-2-(methylamino)butyric acid, are critical building blocks in modern peptide-based drug discovery. The incorporation of an N-methyl group on the peptide backbone introduces significant conformational constraints and enhances proteolytic stability, often leading to improved bioavailability and therapeutic efficacy. The most prevalent method for peptide synthesis, Solid-Phase Peptide Synthesis (SPPS), relies heavily on the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy.

While the Fmoc group is prized for its lability to mild basic conditions, its removal from N-methylated residues requires careful consideration. The steric bulk and altered electronic environment of the secondary amine can influence reaction kinetics and necessitate protocol optimization. This document provides a comprehensive guide to the theory, practice, and troubleshooting of the Fmoc deprotection of N-Fmoc-(R)-2-(methylamino)butyric acid, designed for researchers and drug development professionals engaged in peptide synthesis.

The Deprotection Mechanism: An E1cB Pathway

The removal of the Fmoc group proceeds through a base-catalyzed β-elimination reaction, specifically an E1cB (Elimination, Unimolecular, Conjugate Base) mechanism.[1][2][3] This two-step process is fundamental to understanding and optimizing the deprotection protocol.

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 carbon of the fluorene ring system.[1][2][4] This is the rate-determining step.

  • β-Elimination & Scavenging: The resulting carbanion is unstable and rapidly undergoes elimination, cleaving the C-O bond to release the free secondary amine of the amino acid and forming the highly reactive dibenzofulvene (DBF) intermediate.[3] The excess piperidine in the reaction medium then acts as a scavenger, trapping the DBF to form a stable, UV-active adduct, which drives the equilibrium towards the deprotected product.[2][4]

// Nodes Start [label="this compound\n+ Piperidine (Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proton_Abstraction [label="Step 1: Proton Abstraction\n(Rate-Determining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carbanion [label="Fluorenyl Carbanion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="Step 2: β-Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Products [label="Free Secondary Amine\n+ Dibenzofulvene (DBF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Scavenging [label="Scavenging by excess Piperidine", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Adduct [label="Stable Dibenzofulvene-Piperidine Adduct\n(UV Active)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Proton_Abstraction [label="Base abstracts\nacidic C9-H"]; Proton_Abstraction -> Carbanion; Carbanion -> Elimination; Elimination -> Products; Products -> Scavenging [label="DBF is trapped"]; Scavenging -> Adduct; } .dot Figure 1: The E1cB mechanism for Fmoc deprotection.

Protocol Design: Causality Behind Experimental Choices

The efficiency of Fmoc removal is governed by the interplay of the base, solvent, and reaction time. While standard protocols are robust, understanding the function of each component allows for rational optimization, especially when dealing with sterically hindered residues.

ParameterStandard ChoiceRationale & Scientific Insight
Base 20% (v/v) PiperidinePiperidine (pKa ≈ 11.1) is sufficiently basic to efficiently abstract the C9 proton but not so strong as to cause significant side reactions like racemization of most amino acids. As a secondary amine, it is an excellent scavenger for the dibenzofulvene (DBF) byproduct.[4]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent is required to effectively solvate the peptidyl-resin and the reagents.[1][2] High-quality, amine-free DMF is crucial, as contaminating amines can cause premature or incomplete deprotection in subsequent steps. N-Methylpyrrolidone (NMP) is an effective alternative.
Time 5-10 minutesFor most standard amino acids, deprotection is complete within minutes.[5] For N-methylated or other sterically hindered residues, a slightly extended time or a two-step deprotection (e.g., 2 min + 7 min) ensures completion.[6] Reaction kinetics can be slower in aggregated peptide sequences.
Temperature Room Temperature (20-25°C)The reaction is typically fast enough at ambient temperature. Elevated temperatures can increase the rate of side reactions and are generally not required.

Detailed Experimental Protocol: Solid-Phase Deprotection

This protocol details the manual deprotection of this compound attached to a solid support (e.g., Rink Amide or Wang resin).

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Peptidyl-resinSynthesis GradeUser-Synthesized
Piperidine>99%, for synthesisSigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeThermo Fisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Reaction VesselPolypropylene, frittedBio-Rad
Shaker/Rocker---Laboratory standard
UV-Vis Spectrophotometer---Laboratory standard
Quartz Cuvettes1 cm path lengthHellma Analytics
Step-by-Step Methodology
  • Resin Preparation:

    • Place the peptidyl-resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 5 mL) to remove residual reagents from the previous coupling step and to swell the resin. Ensure the resin bed is fully suspended during each wash.

  • Fmoc Deprotection (Two-Step Procedure):

    • Prepare a 20% (v/v) solution of piperidine in high-quality DMF.

    • Add the 20% piperidine/DMF solution (5 mL) to the resin.

    • Agitate the suspension on a shaker or rocker for 2 minutes at room temperature.[6]

    • Drain the deprotection solution.

    • Immediately add a second portion of the 20% piperidine/DMF solution (5 mL).

    • Agitate the suspension for an additional 7-8 minutes to ensure complete removal of the Fmoc group.[5][6]

  • Washing:

    • Drain the second deprotection solution.

    • Wash the resin extensively with DMF (5 x 5 mL) to completely remove all traces of piperidine and the DBF-piperidine adduct.[5] Residual piperidine will neutralize the subsequent activated amino acid, preventing efficient coupling.

    • Perform a final wash with DCM (3 x 5 mL) if the subsequent coupling will be performed in DCM, otherwise proceed with DMF washes.

  • Confirmation of Deprotection (Optional but Recommended):

    • The secondary amine of (R)-2-(methylamino)butyric acid will not give a positive result with the standard ninhydrin (Kaiser) test.

    • A chloranil test can be used as a qualitative indicator for the presence of a secondary amine. A positive result (blue or green bead) indicates a successful deprotection.

// Nodes Start [label="Start:\nFmoc-Peptidyl-Resin", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Wash_DMF1 [label="Wash with DMF (x3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection1 [label="Add 20% Piperidine/DMF\nAgitate for 2 min", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Drain1 [label="Drain Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection2 [label="Add fresh 20% Piperidine/DMF\nAgitate for 8 min", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Drain2 [label="Drain Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Wash_DMF2 [label="Wash with DMF (x5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Qual_Test [label="Qualitative Test\n(e.g., Chloranil Test)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=diamond]; End [label="End:\nDeprotected Peptidyl-Resin\n(Ready for Coupling)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Wash_DMF1; Wash_DMF1 -> Deprotection1; Deprotection1 -> Drain1; Drain1 -> Deprotection2; Deprotection2 -> Drain2; Drain2 -> Wash_DMF2; Wash_DMF2 -> Qual_Test; Qual_Test -> End; } .dot Figure 2: Standard workflow for solid-phase Fmoc deprotection.

Quantitative Monitoring: A Self-Validating System

A key principle of trustworthy protocol design is self-validation. The Fmoc deprotection step can be quantitatively monitored by UV-Vis spectrophotometry, leveraging the strong absorbance of the dibenzofulvene-piperidine adduct. This technique is invaluable for troubleshooting difficult sequences or optimizing protocols.

Protocol for UV-Vis Monitoring
  • Collect Filtrate: During the deprotection step (Section 4.2), collect all the piperidine/DMF filtrates in a volumetric flask (e.g., 25 mL or 50 mL).

  • Dilute to Volume: Dilute the collected solution to the flask's mark with fresh 20% piperidine/DMF solution. Mix thoroughly.

  • Prepare Sample: Make a further accurate dilution of this stock solution into a suitable solvent (e.g., ethanol or DMF) for UV-Vis analysis.

  • Measure Absorbance: Blank the spectrophotometer with the dilution solvent. Measure the absorbance of the sample at ~301 nm, the λmax of the DBF-piperidine adduct.

  • Calculate Loading: Use the Beer-Lambert law (A = εbc) to calculate the concentration and, subsequently, the total moles of Fmoc groups cleaved.

    • A = Absorbance

    • ε = Molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)

    • b = Path length of the cuvette (typically 1 cm)

    • c = Concentration (mol/L)

Comparing the calculated moles of cleaved Fmoc to the theoretical loading of the resin confirms the completion of the deprotection reaction.

Troubleshooting and Advanced Considerations

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Deprotection (Detected by subsequent failed coupling or mass spectrometry of the final peptide showing a +222 Da adduct)1. Peptide aggregation hindering reagent access.2. Insufficient deprotection time.3. Poor quality or degraded piperidine/DMF.1. Use NMP as a solvent, which has better solvating properties.[2]2. Increase the second deprotection time to 15-20 minutes.3. Prepare fresh 20% piperidine/DMF solution from high-purity reagents.
Diketopiperazine (DKP) Formation (Cleavage of the first two N-terminal amino acids from the resin, especially if the sequence is Xaa-(N-Me)Aaa-Resin)The newly deprotected secondary amine of the (N-Me)Aaa residue can back-bite the ester linkage of the preceding residue (Xaa), cyclizing to form a DKP and cleaving from the resin. This is a known side reaction for N-methylated amino acids.[7]1. Use a pre-loaded resin with the third amino acid (Fmoc-Aaa3-Resin) and couple the dipeptide Fmoc-Xaa-(N-Me)Aaa-OH as a single unit.2. When coupling to the deprotected (N-Me)Aaa-Resin, ensure immediate coupling with a highly active coupling agent (e.g., HATU) to minimize the time the free amine is exposed.
Difficult Subsequent Coupling The deprotected N-methyl amine is a secondary amine and is significantly more sterically hindered than a primary amine, making the subsequent acylation step challenging.This is a coupling issue, not a deprotection issue. Use a more potent coupling reagent combination such as HATU/HOAt or COMU with a non-nucleophilic base like DIEA or 2,4,6-collidine.[5] A double coupling may be required.

Conclusion

The Fmoc deprotection of this compound is a critical step that can be performed with high fidelity using standard protocols. A thorough understanding of the underlying E1cB mechanism, the rationale for reagent choice, and the availability of quantitative monitoring techniques empowers researchers to approach this reaction with confidence. By anticipating potential challenges, such as the steric hindrance of the resulting secondary amine in the subsequent coupling step and the risk of DKP formation, scientists can effectively integrate this valuable N-methylated building block into complex peptide therapeutics.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (PMC). [Link]

  • Methods for Removing the Fmoc Group. In: Peptide Synthesis Protocols. Humana Press. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health (PMC). [Link]

  • Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

Sources

Application Notes and Protocols: N-Fmoc-(R)-2-(methylamino)butyric Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Developers

Introduction: A Strategic Building Block for Next-Generation Therapeutics

In the landscape of medicinal chemistry, N-Fmoc-(R)-2-(methylamino)butyric acid stands out as a pivotal building block for the synthesis of advanced peptide-based therapeutics. As a non-canonical, N-methylated amino acid, its incorporation into peptide chains is a deliberate, strategic decision aimed at overcoming the inherent pharmacological weaknesses of natural peptides. The simple addition of a methyl group to the backbone amide nitrogen imparts profound changes, enhancing metabolic stability, modulating conformation, and improving cell permeability.[1][2][3]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond mere procedural descriptions to explain the fundamental principles and causalities behind the application of this compound. We will explore its strategic value in peptidomimetic design and provide detailed, field-proven protocols for its successful integration into peptide synthesis workflows.

Part 1: The Strategic Value of N-Methylation in Peptidomimetics

Overcoming the Achilles' Heel of Peptide Therapeutics

Peptides are remarkable signaling molecules, offering high potency and selectivity. However, their therapeutic potential is often crippled by poor pharmacokinetic profiles, including rapid degradation by proteases and a lack of oral bioavailability.[3] N-methylation is a clinically validated strategy to systematically address these limitations, inspired by the excellent pharmacological properties of naturally occurring N-methylated cyclic peptides like cyclosporine.[3]

The Mechanistic Impact of a Single Methyl Group

The introduction of a methyl group onto the amide nitrogen, as in this compound, confers several critical advantages that are foundational to modern drug design.

  • Enhanced Proteolytic Resistance : The N-methyl group acts as a steric shield. It physically obstructs the approach of proteases, dramatically increasing the stability of the adjacent peptide bonds against enzymatic cleavage.[4] This translates directly to a longer in vivo half-life for the therapeutic peptide.

  • Conformational Control and Receptor Affinity : N-methylation removes the amide proton, eliminating its ability to act as a hydrogen bond donor. This reduces interchain aggregation, which can improve peptide solubility.[4] Furthermore, it restricts the conformational freedom of the peptide backbone and can increase the propensity to adopt specific turn conformations, sometimes involving a cis-amide bond.[4] This conformational pre-organization can lock the peptide into its bioactive shape, enhancing binding affinity for its target receptor.

  • Improved Membrane Permeability : By disrupting the network of backbone hydrogen bonds and increasing lipophilicity, N-methylation can significantly improve a peptide's ability to cross intestinal and cellular membranes.[1][3] This modification is a key tool in the challenging quest to develop orally bioavailable peptide drugs.

The Specific Contribution of the (R)-2-(methylamino)butyric Acid Moiety

Beyond the general benefits of N-methylation, the specific structure of this building block offers further advantages:

  • Stereochemical Precision : The defined (R)-stereochemistry is crucial for creating molecules with precise three-dimensional structures, which is essential for specific and high-affinity interactions with chiral biological targets like receptors and enzymes.[5]

  • Lipophilic Character : The ethyl side chain of the butyric acid residue contributes to the overall lipophilicity of the peptide, which can further aid in membrane traversal and interaction with hydrophobic targets.

N_Methylation_Benefits Start N-Fmoc-(R)-2- (methylamino)butyric acid Benefit1 Proteolytic Resistance Start->Benefit1 Steric Shield Benefit2 Conformational Control Start->Benefit2 Restricts Backbone Benefit3 Enhanced Permeability Start->Benefit3 Increases Lipophilicity Outcome Improved Pharmacokinetics Benefit1->Outcome Benefit2->Outcome Benefit3->Outcome

Caption: Benefits of incorporating N-methylated amino acids.

Part 2: Core Applications and Experimental Protocols

The primary application of this compound is its incorporation into a growing peptide chain using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Standard Incorporation via SPPS

Principle: SPPS involves the stepwise addition of amino acids to a peptide chain growing on a solid resin support. The Fmoc group protects the N-terminus of the incoming amino acid, and is temporarily removed with a mild base before the next coupling cycle.[6][7]

Causality of Reagent Choice: The coupling of N-methylated amino acids is notoriously difficult due to the steric hindrance imposed by the N-methyl group and the increased basicity of the secondary amine. Standard coupling reagents like HBTU can be inefficient. Therefore, more potent uronium/aminium salt-based reagents, such as HATU, are strongly recommended as they form highly reactive intermediates capable of overcoming this steric barrier.[4][8] Pre-activation times must be minimized to prevent side reactions, particularly racemization.[4]

Protocol 2.1.1: Standard Coupling of this compound

This protocol assumes a 0.1 mmol scale synthesis on a suitable resin (e.g., Rink Amide for C-terminal amides or Wang for C-terminal acids).

Materials:

  • Peptide synthesis resin (pre-loaded or loaded with the first amino acid)

  • This compound

  • Coupling Activator: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DMF (approx. 10 mL/g) for 15-30 minutes in the reaction vessel. Drain the solvent.[6]

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[8]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (0.95 eq. relative to the amino acid) in DMF.

    • Add DIPEA or Collidine (2 eq. relative to the amino acid) to the activation mixture. Crucially, add the base last and immediately add the solution to the resin. This minimizes pre-activation time.[4]

    • Agitate the reaction vessel for 1-4 hours at room temperature. Coupling times may need to be extended compared to standard amino acids.

  • Washing: Drain the coupling solution and wash the resin thoroughly (3x DMF, 3x IPA, 3x DMF) to remove excess reagents and byproducts.[8]

  • Coupling Completion Check (Self-Validation): The standard ninhydrin (Kaiser) test will yield a false negative as it reacts with primary amines only. Use the Chloranil test or the Isatin test to check for the presence of unreacted secondary amines. For ultimate validation, a small sample of the resin can be cleaved and the product analyzed by LC-MS.

  • Capping (Optional but Recommended): If the coupling is incomplete, "cap" any unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Continuation: Proceed to the deprotection step for the next amino acid in the sequence.

SPPS_Cycle Start Start: Peptide-Resin (Fmoc-Protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-N-Me-AA, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, IPA) Coupling->Wash2 Validation Step 3: Validation (Chloranil Test) Wash2->Validation Validation->Coupling Incomplete, Recouple End End: Peptide-Resin (Elongated by one residue) Validation->End Coupling Complete End->Deprotection Next Cycle

Caption: SPPS cycle for N-methylated amino acid incorporation.

Table 1: Recommended Coupling Reagents for N-Methylated Amino Acids

Reagent CombinationMolar Ratio (AA:Reagent:Base)Typical Coupling TimeNotes
HATU / DIPEA 1 : 0.95 : 21 - 4 hoursHighly effective standard choice. Minimize pre-activation.[4]
HATU / HOAt / Collidine 1 : 0.95 : 1 : 21 - 4 hoursAlternative base (collidine) may reduce racemization in sensitive cases.[8]
PyAOP / DIPEA 1 : 1 : 22 - 6 hoursStrong phosphonium salt-based reagent, good alternative to HATU.
Triphosgene / Collidine N/A1 hourPrimarily for coupling between two N-methylated residues.[4]
Post-Synthesis Cleavage and Deprotection

Principle: Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).

Causality of Scavengers: During cleavage, reactive carbocations are generated from the resin linker and the side-chain protecting groups (e.g., Trt, Pbf, tBu). These can re-attach to sensitive residues like Tryptophan, Methionine, or Cysteine. Scavengers are added to the TFA "cocktail" to trap these reactive species and prevent side reactions.[6]

Protocol 2.2.1: Global Cleavage and Deprotection

Materials:

  • Peptide-resin (final N-terminal Fmoc group removed)

  • Cleavage Cocktail: Reagent K (TFA/Thioanisole/H₂O/Phenol/EDT - 82.5:5:5:5:2.5 v/v) is a robust general-purpose cocktail. A simpler cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v).

  • Cold Diethyl Ether

  • Centrifuge and tubes

Procedure:

  • Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Add the cold cleavage cocktail to the resin (approx. 10 mL/g).

    • Agitate gently at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a fresh tube.

    • Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle swirling. The peptide will precipitate as a white solid.

  • Isolation:

    • Incubate the ether suspension at -20°C for 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

    • Carefully decant the ether.

  • Washing and Drying: Wash the peptide pellet 2-3 times with cold ether (resuspending and re-centrifuging each time) to remove residual scavengers. Dry the final white solid under vacuum.

  • Validation: The crude peptide should be analyzed for purity by analytical RP-HPLC and its identity confirmed by mass spectrometry before proceeding to purification.

References

  • Sagare, S., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
  • CD Biosynsis. N-Methyl Amino Acids. CD Biosynsis Website.
  • Merck Millipore. N-Methylated Amino Acids. Merck Millipore Website.
  • Liguori, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
  • Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.
  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-(R)-3-Amino-4-(3-methyl-phenyl)-butyric Acid in Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Website.
  • AAPPTec. How to Synthesize a Peptide. AAPPTec Website.
  • Creative Proteomics. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep Website.

Sources

Application Notes and Protocols: N-Fmoc-(R)-2-(methylamino)butyric acid as a Versatile Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylation in Peptidomimetics

In the landscape of drug discovery and development, peptides represent a compelling class of therapeutic agents due to their high specificity and biological activity. However, their application is often hampered by poor metabolic stability, low cell permeability, and conformational flexibility, which can lead to reduced efficacy and bioavailability.[1][2] N-methylation of the peptide backbone is a powerful strategy to overcome these limitations. The introduction of a methyl group on the amide nitrogen, as seen in N-Fmoc-(R)-2-(methylamino)butyric acid, imparts significant changes to the peptide's properties.[2][3]

N-methylation offers several key advantages:

  • Enhanced Enzymatic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from cleavage by proteases, thereby increasing the in-vivo half-life of the peptide.[2]

  • Improved Conformational Control: The rotation around the C-N bond is restricted, leading to a more defined three-dimensional structure. This conformational constraint can lock the peptide into its bioactive conformation, enhancing its binding affinity and selectivity for its target.[4]

  • Increased Cell Permeability: The replacement of an amide proton with a methyl group reduces the hydrogen bonding capacity of the peptide backbone, which can lead to improved passive diffusion across cell membranes.[1][2]

This compound is a chiral building block that allows for the precise introduction of an N-methylated aminobutyric acid residue into a peptide sequence. The fluorenylmethoxycarbonyl (Fmoc) protecting group makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols. This document provides detailed application notes and protocols for the efficient incorporation of this valuable building block into peptidomimetics.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C20H21NO4[5]
Molecular Weight 339.39 g/mol [5][6]
Appearance White to off-white solid[6]
Storage Temperature 2-8°C[6]

Core Protocols for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids like this compound into a growing peptide chain presents unique challenges, primarily due to the steric hindrance of the N-methyl group. This necessitates optimized coupling protocols and careful selection of reagents to ensure high yields and minimize side reactions.

Diagram: SPPS Cycle for N-Methylated Amino Acid Incorporation

SPPS_Cycle Resin Resin-Peptide-NH2 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1 Wash1 DMF Wash Deprotection->Wash1 2 Coupling Coupling: This compound HATU/DIPEA in DMF Wash1->Coupling 3 Wash2 DMF Wash Coupling->Wash2 4 Next_Cycle Repeat Cycle or Final Cleavage Wash2->Next_Cycle 5 Next_Cycle->Deprotection Next Amino Acid

Caption: Generalized workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminal amine of the growing peptide chain is a critical step. While standard conditions are often sufficient, monitoring is key, especially in "difficult" sequences where deprotection might be sluggish.[7][8]

Reagents:

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 5-7 minutes.[9]

  • Drain the piperidine solution.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

Note on Monitoring: The completion of the Fmoc deprotection can be monitored spectrophotometrically by quantifying the released dibenzofulvene-piperidine adduct in the washings at approximately 301 nm.[7]

Protocol 2: Coupling of this compound

The coupling of N-methylated amino acids is notoriously difficult due to steric hindrance.[10] Standard coupling reagents like HBTU are often less effective. Therefore, more potent coupling reagents are required.

Recommended Coupling Reagents:

ReagentRationale
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended for coupling sterically hindered and N-methylated amino acids due to its high reactivity and ability to suppress racemization.[11][12][13]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another efficient coupling reagent that has shown good performance with hindered couplings.[12][14]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers high reactivity, often comparable to HATU, with the added benefit of being based on the non-explosive Oxyma Pure leaving group.[11][15]

Procedure (using HATU):

  • Pre-activation: In a separate vessel, dissolve 3-4 equivalents of this compound and 3.9 equivalents of HATU in DMF.

  • Add 6-8 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to the activation mixture.[9][11] Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel for an extended period, typically 2-4 hours, or even overnight for particularly difficult couplings.[9]

  • Monitoring the Coupling: It is crucial to monitor the completion of the coupling reaction. The traditional Kaiser test is unreliable for secondary amines like N-methylated residues. The Chloranil test or the Bromophenol blue test are suitable alternatives.[16] If the coupling is incomplete, a second coupling (double coupling) should be performed with a fresh solution of the activated amino acid.

Diagram: Coupling Reagent Activation Mechanism

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Fmoc-N-Me-AA-OH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester HATU HATU + DIPEA HATU->Active_Ester Peptide_Bond Fmoc-N-Me-AA-NH-Peptide-Resin Active_Ester->Peptide_Bond Peptide_Amine H2N-Peptide-Resin Peptide_Amine->Peptide_Bond

Caption: Activation of the carboxylic acid by HATU to form a reactive OAt-ester, followed by nucleophilic attack by the peptide's N-terminal amine.

Cleavage from Resin and Final Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and any side-chain protecting groups must be removed.

Reagents:

  • Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water. The composition may need to be adjusted based on the amino acids present in the sequence.

  • Cold Diethyl Ether

Procedure:

  • Wash the fully assembled peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and residual TFA.

  • Dry the peptide pellet under vacuum.

Characterization of the Final Peptidomimetic

The incorporation of N-methylated residues can lead to complex analytical profiles.

  • HPLC Analysis: N-methylated peptides often exhibit peak broadening or multiple peaks in reverse-phase HPLC due to the slow interconversion between cis and trans isomers of the N-methylated amide bond.[10] Running the HPLC at an elevated temperature (e.g., 40-60°C) can often coalesce these peaks into a single, sharper peak.

  • Mass Spectrometry: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final product.

Troubleshooting and Key Considerations

  • Incomplete Coupling: This is the most common issue. Always use a highly efficient coupling reagent like HATU, HCTU, or COMU, extend the coupling times, and perform a double coupling if necessary.

  • Diketopiperazine Formation: This side reaction can occur, especially with N-methyl amino acids at the C-terminus of a dipeptide attached to the resin.[7] Using a pre-loaded resin with the first amino acid can sometimes mitigate this issue.

  • Racemization: While HATU is known to suppress racemization, the risk is always present, especially with prolonged activation times.[12] Pre-activation times should be kept to a minimum.

  • Solvent Choice: DMF is the standard solvent for SPPS.[17] In cases of on-resin aggregation, especially with hydrophobic sequences, using N-Methyl-2-pyrrolidone (NMP) or a "magic mixture" of DCM/DMF/NMP might improve solvation.[18]

Conclusion

This compound is a powerful tool for the synthesis of peptidomimetics with enhanced therapeutic potential. While its incorporation requires optimization of standard SPPS protocols, the use of potent coupling reagents, extended reaction times, and appropriate monitoring techniques can lead to the successful synthesis of N-methylated peptides. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this valuable building block in their drug discovery efforts.

References

  • Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Subirós-Funosas, A., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 993-1004. Retrieved from [Link]

  • NovaChemistry. (n.d.). N-Fmoc-(S)-2-(methylamino)butyric acid CAS NO.1310575-53-1. Retrieved from [Link]

  • García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7578. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9942136, 2-(Methylamino)butanoic acid. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

  • Cipolla, L., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(4), 1339-1351. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Wikipedia. (n.d.). HCTU. Retrieved from [Link]

  • Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-33). Humana Press.
  • Aurelio, L., et al. (2004). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. The Journal of Organic Chemistry, 69(17), 5839-5842.
  • Akamatsu, H., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 6(40), 26269-26277.
  • Isied, M., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(17), 11445-11457.
  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Biron, E., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189.
  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • IRIS. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Retrieved from [Link]

  • Wang, Y., et al. (2021). Toward accurately modeling N-methylated cyclic peptides. Chemical Science, 12(35), 11776-11786.
  • Galdiero, S., et al. (2003). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Tetrahedron Letters, 44(28), 5329-5332.
  • National Center for Biotechnology Information. (2024). Characterization of a methyltransferase for iterative N-methylation at the leucinostatin termini in Purpureocillium lilacinum. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]

  • Wang, S., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 179.
  • Biron, E., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1373-1383.
  • University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Methyl amino acids. Retrieved from [Link]

  • Aurelio, L., et al. (2004). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. The Journal of Organic Chemistry, 69(17), 5839-5842.

Sources

Application Note: Automated Synthesis Protocols Using N-Fmoc-(R)-2-(methylamino)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist
Introduction

The strategic incorporation of N-methylated amino acids into peptide structures is a cornerstone of modern peptidomimetic drug design. This modification can significantly enhance a peptide's therapeutic potential by improving its metabolic stability, increasing cell permeability, and refining its binding affinity to biological targets. N-Fmoc-(R)-2-(methylamino)butyric acid serves as a crucial building block for introducing N-methylated residues in automated solid-phase peptide synthesis (SPPS).[1]

However, the inherent steric hindrance imposed by the N-methyl group presents a significant challenge to standard coupling protocols, often leading to incomplete reactions and the formation of deletion sequences.[2] This application note provides a comprehensive guide with detailed, field-proven protocols to effectively overcome these hurdles in an automated synthesis environment, ensuring high-yield and high-purity synthesis of N-methylated peptides.

Scientific Principles: Overcoming the Challenge of N-Methylation

The primary obstacle in coupling N-methylated amino acids lies in the reduced nucleophilicity of the secondary amine and the steric hindrance around it.[2] To achieve successful acylation, the reaction equilibrium must be driven towards product formation. This is accomplished through the careful selection of highly reactive coupling agents and optimized reaction conditions.

Critical Factors for Efficient Coupling:

  • Potent Coupling Reagents: Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly recommended.[3] HATU forms a more reactive HOAt-based active ester, which is more effective at overcoming steric hindrance compared to HOBt-based esters formed by reagents like HBTU.[4] Other effective reagents include PyAOP and PyBOP, particularly when coupling an N-methylated residue to another N-methylated amino acid.[5]

  • Optimized Solvent Environment: N,N-Dimethylformamide (DMF) is the standard solvent of choice for SPPS. In instances of difficult couplings, the use of N-methylpyrrolidone (NMP) or the addition of a co-solvent like dichloromethane (DCM) can be beneficial.

  • Elevated Temperature: The application of microwave energy can significantly accelerate coupling reactions and drive them to completion, especially for sterically hindered amino acids.[2]

  • Double Coupling: A highly effective and commonly employed strategy is to perform the coupling reaction twice to maximize the yield and minimize the formation of deletion sequences.[3]

Automated Synthesis Protocols

The following protocols are designed for implementation on most automated peptide synthesizers. However, specific parameters may require optimization depending on the synthesizer model and the peptide sequence.

Core Materials and Reagents
  • Resin: Wang or Rink Amide resin pre-loaded with the C-terminal amino acid.[6]

  • Amino Acids: Standard Fmoc-protected amino acids.

  • This compound

  • Coupling Reagents: HATU, HBTU, PyBOP, or PyAOP.[5]

  • Activator: For carbodiimide-based couplings, an additive like OxymaPure is recommended.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Agent: 20% Piperidine in DMF.[7]

  • Solvents: DMF (peptide synthesis grade), DCM (ACS grade).

  • Cleavage Cocktail: A solution containing Trifluoroacetic acid (TFA) and scavengers such as water, triisopropylsilane (TIS), and/or 1,2-ethanedithiol (EDT).[8][9]

Standard Automated SPPS Cycle

This diagram illustrates the fundamental steps in a typical automated SPPS cycle for standard amino acids.

Caption: Standard automated solid-phase peptide synthesis (SPPS) cycle.

Protocol for Incorporating this compound

This protocol details the specialized steps for the successful incorporation of the N-methylated amino acid.

1. Resin Preparation:

  • Swell the resin in DMF for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for an initial 3-5 minutes.

  • Follow with a second treatment of 20% piperidine in DMF for 15-20 minutes.

  • Thoroughly wash the resin with DMF (5-7 cycles).

3. N-Methylated Amino Acid Coupling (Double Coupling Recommended):

  • First Coupling:

    • In a separate reaction vessel, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and allow for a pre-activation period of 2-5 minutes.

    • Transfer the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-4 hours.

  • Wash:

    • Wash the resin with DMF (3-5 cycles).

  • Second Coupling (Optional but highly recommended):

    • Repeat the coupling step with a freshly prepared solution of activated this compound.

  • Final Wash:

    • Wash the resin extensively with DMF (5-7 cycles) followed by DCM (2-3 cycles).

4. Capping (Optional but Recommended):

  • To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Continuation of Synthesis:

  • Proceed with the standard deprotection and coupling cycles for the subsequent amino acids in the sequence.

G Start Start: Resin with free amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling_Prep Prepare Coupling Solution: This compound + HATU + DIPEA in DMF Wash1->Coupling_Prep Preactivation Pre-activate (2-5 minutes) Coupling_Prep->Preactivation First_Coupling First Coupling (1-4 hours) Preactivation->First_Coupling Wash2 DMF Wash First_Coupling->Wash2 Second_Coupling Second Coupling (Recommended) Wash2->Second_Coupling Wash3 DMF & DCM Wash Second_Coupling->Wash3 Capping Capping (Optional) (Acetic Anhydride/DIPEA) Wash3->Capping Continue Continue Synthesis Capping->Continue

Caption: Workflow for the coupling of N-methylated amino acids.

Cleavage and Deprotection
  • Following the completion of the synthesis, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a suitable cleavage cocktail. For most peptides, a mixture of TFA/TIS/water (95:2.5:2.5) is sufficient.[9] For peptides containing sensitive residues like methionine or cysteine, a more complex cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) or Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide) may be necessary to prevent side reactions.[10][11][12]

  • Allow the cleavage reaction to proceed for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Quantitative Data and Optimization Parameters
ParameterThis compoundStandard Fmoc-Amino Acids
Amino Acid Equivalents 4.05.0
Coupling Reagent Equivalents 3.9 (HATU)4.9 (HBTU) / 5.0 (DIC)
Base Equivalents (DIPEA) 8.010.0
Coupling Time 1-4 hours (per coupling)30-60 minutes
Troubleshooting Common Issues
  • Incomplete Coupling:

    • Symptom: Presence of deletion sequences in the final product.

    • Solution: Implement a double coupling strategy. Ensure the use of a high-potency coupling reagent like HATU. Consider microwave-assisted coupling to enhance reaction kinetics.[2]

  • Side Reactions During Cleavage:

    • Symptom: Unwanted modifications to sensitive amino acid residues.

    • Solution: Select an appropriate cleavage cocktail with the necessary scavengers for the specific peptide sequence.[8][9] For instance, use TIS to scavenge carbocations and EDT for dithiolane formation. For methionine-containing peptides, specific cocktails have been developed to prevent oxidation.[11][12]

  • Racemization:

    • Symptom: Loss of chiral purity in the final peptide.

    • Solution: Avoid excessive heating during coupling. The use of coupling additives like OxymaPure can help to suppress racemization.[13]

Conclusion

The successful automated synthesis of peptides containing this compound is readily achievable with the implementation of optimized protocols. By understanding the mechanistic challenges and employing appropriate high-potency reagents, extended reaction times, and double coupling strategies, researchers can confidently and efficiently produce high-quality N-methylated peptides for a wide range of applications in drug discovery and development.

References
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.).
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2002). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. The Journal of Organic Chemistry, 67(14), 4947–4953. [Link]

  • Stalinski, K. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 758–777. [Link]

  • Bara, A., & Błaszczyk, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 148. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UC Irvine, Department of Chemistry. Retrieved from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204–219. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (2012). ResearchGate. [Link]

  • Automated Peptide Synthesis- The Merrifield Solid-Phase Method. (2021, August 15). Chemistry LibreTexts. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005). The Journal of Organic Chemistry. [Link]

  • Automated Solid-Phase Peptide Synthesis Technology. (n.d.). CD Formulation. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec. Retrieved from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). IRIS. [Link]

  • A cleavage cocktail for methionine-containing peptides. (1998). Semantic Scholar. [Link]

  • Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2103, 59–94. [Link]

  • A cleavage cocktail for methionine-containing peptides. (1998). PubMed. [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved from [Link]

  • Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. (2005). PubMed. [Link]

Sources

Solution-Phase Synthesis with N-Fmoc-(R)-2-(methylamino)butyric Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylation in Peptide Drug Discovery

In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potency. However, their clinical utility is often hampered by inherent pharmacological weaknesses, such as susceptibility to proteolytic degradation, poor membrane permeability, and conformational flexibility that can lead to diminished target affinity.[1] A powerful strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone, which involves replacing an amide proton with a methyl group.[1] This seemingly subtle modification can profoundly enhance the therapeutic potential of a peptide by:

  • Increased Proteolytic Stability: N-methylation of the amide bond dramatically increases its resistance to enzymatic cleavage, prolonging the in vivo half-life of the peptide.[2][3]

  • Enhanced Membrane Permeability: The introduction of a methyl group can increase the lipophilicity of the peptide, potentially improving its ability to cross cellular membranes.[3]

  • Conformational Control: The steric hindrance introduced by the N-methyl group restricts the rotational freedom of the peptide backbone, reducing its conformational flexibility.[1] This can pre-organize the peptide into its bioactive conformation, leading to higher receptor affinity and selectivity.[1]

This technical guide provides a comprehensive protocol for the solution-phase synthesis of peptides incorporating N-Fmoc-(R)-2-(methylamino)butyric acid, a valuable building block for creating N-methylated peptide analogs. We will delve into the rationale behind the experimental choices, provide a detailed step-by-step protocol, and discuss the critical aspects of purification and characterization.

Core Principles and Strategic Considerations

Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods for long sequences, offers distinct advantages for the synthesis of shorter peptides, complex custom structures, and for scaling up production. The synthesis of peptides containing sterically hindered N-methylated amino acids like this compound presents unique challenges that require careful consideration of coupling reagents and reaction conditions.

Workflow for Dipeptide Synthesis

The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using this compound.

SolutionPhasePeptideSynthesis cluster_coupling Peptide Coupling cluster_deprotection Fmoc Deprotection cluster_purification Purification & Characterization start Start Materials: - this compound - C-protected amino acid (e.g., H-Ala-OMe) - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) coupling Coupling Reaction (Formation of peptide bond) start->coupling workup1 Aqueous Work-up (Removal of water-soluble impurities) coupling->workup1 deprotection Fmoc Removal (e.g., 20% Piperidine in DMF) workup1->deprotection workup2 Aqueous Work-up & Extraction (Removal of piperidine-fulvene adduct) deprotection->workup2 purification Purification (e.g., Flash Chromatography) workup2->purification characterization Characterization (NMR, Mass Spectrometry, HPLC) purification->characterization final_product Final Dipeptide characterization->final_product

Caption: General workflow for the solution-phase synthesis of a dipeptide.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a model dipeptide, Fmoc-(Me)Abu-Ala-OMe, followed by the deprotection of the Fmoc group.

Materials and Reagents
ReagentRecommended GradeSupplier Example
This compound>98%Advanced ChemBlocks
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)>99%Sigma-Aldrich
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)>98%ChemPep
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeSigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific
Piperidine>99%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeVWR
1 M Hydrochloric acid (HCl)ACS gradeSigma-Aldrich
Saturated sodium bicarbonate (NaHCO₃) solutionACS gradeFisher Scientific
Brine (saturated NaCl solution)ACS gradeVWR
Anhydrous magnesium sulfate (MgSO₄)ACS gradeSigma-Aldrich
Protocol 1: Coupling of this compound with L-Alanine methyl ester

This protocol details the formation of the peptide bond between the N-methylated amino acid and the C-protected amino acid. The choice of HATU as a coupling reagent is crucial, as it is highly effective for coupling sterically hindered N-methylated amino acids.

  • Preparation of the Amine Component:

    • To a round-bottom flask, add L-Alanine methyl ester hydrochloride (1.0 eq).

    • Dissolve the solid in dichloromethane (DCM, approximately 10 mL per mmol of amino acid).

    • Add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir the solution for 10-15 minutes at room temperature.

  • Activation of the Carboxylic Acid Component:

    • In a separate flask, dissolve this compound (1.0 eq) and HATU (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approximately 5 mL per mmol).

    • Add DIPEA (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid. A color change may be observed.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution to the flask containing the free amine.

    • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. For sterically hindered couplings, the reaction time may need to be extended.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude Fmoc-protected dipeptide.

Protocol 2: Fmoc Deprotection in Solution Phase

The removal of the Fmoc protecting group is achieved using a secondary amine, typically piperidine. The resulting dibenzofulvene byproduct must be effectively removed.

  • Deprotection Reaction:

    • Dissolve the crude Fmoc-protected dipeptide in a 20% solution of piperidine in DMF.

    • Stir the reaction mixture at room temperature for 30 minutes. The progress of the deprotection can be monitored by TLC.

  • Work-up and Extraction:

    • After completion, concentrate the reaction mixture under reduced pressure to remove the majority of the piperidine and DMF.

    • Redissolve the residue in DCM or EtOAc.

    • Wash the organic layer with water (3x) to remove the piperidine-fulvene adduct.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude dipeptide with a free N-terminus.

Purification and Characterization
  • Purification: The crude product is typically purified by flash column chromatography on silica gel. A gradient of methanol in dichloromethane is often effective for eluting the polar dipeptide.

  • Characterization: The identity and purity of the final product should be confirmed by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the dipeptide. For N-methylated peptides, 2D NMR techniques like ROESY can provide valuable information about the peptide's conformation.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the purity of the final product.

Troubleshooting and Key Considerations

  • Incomplete Coupling: The coupling of N-methylated amino acids can be sluggish due to steric hindrance. If the reaction is incomplete, consider extending the reaction time or adding a second portion of the activated amino acid.

  • Racemization: While HATU is known to suppress racemization, it is always a potential concern in peptide synthesis. Maintaining a low reaction temperature during activation and coupling can help minimize this side reaction.

  • Difficult Purification: The purification of polar peptides can be challenging. Alternative purification techniques such as preparative HPLC may be necessary.

Conclusion

The incorporation of this compound into peptides via solution-phase synthesis is a valuable technique for medicinal chemists and drug discovery scientists. By carefully selecting the appropriate coupling reagents and optimizing the reaction conditions, peptides with enhanced pharmacological properties can be efficiently synthesized. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully utilize this important building block in their peptide design and synthesis endeavors.

References

  • N-Methylated Amino Acids. (n.d.). Merck Millipore. Retrieved January 20, 2026, from [Link]

  • Di Gioia, M. L., Leggio, A., Liguori, A., Malagrinò, F., Romio, E., & Siciliano, C. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • N-Methyl Amino Acids. (n.d.). Aapptec Peptides. Retrieved January 20, 2026, from [Link]

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683–690.

Sources

Introduction: The Significance of Chiral N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chemoenzymatic Synthesis of Enantiopure (R)-2-(methylamino)butyric acid

Enantiomerically pure non-proteinogenic amino acids are critical building blocks in modern drug development. (R)-2-(methylamino)butyric acid, a chiral N-methylated amino acid, represents a significant structural motif in various pharmacologically active compounds. The presence of the N-methyl group can enhance metabolic stability, improve cell permeability, and modulate the conformational properties of peptides, leading to improved therapeutic profiles.[1][2] The stereochemistry at the α-carbon is often crucial for biological activity, making the selective synthesis of the (R)-enantiomer a key challenge for medicinal chemists and process development scientists.

Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, offers a powerful strategy for accessing enantiopuer compounds.[3][4] Enzymatic kinetic resolution (EKR) is particularly advantageous due to the high enantioselectivity of enzymes, their ability to operate under mild reaction conditions, and their environmentally benign nature.[5][6] This application note details a robust protocol for the enzymatic resolution of racemic 2-(methylamino)butyric acid to yield the desired (R)-enantiomer with high enantiomeric excess (e.e.).

Principle of the Method: Lipase-Catalyzed Enantioselective Acylation

The proposed method utilizes a lipase to catalyze the enantioselective acylation of racemic 2-(methylamino)butyric acid. Lipases are a class of hydrolases that can function in non-aqueous media to catalyze esterification and transesterification reactions.[7][8] In this kinetic resolution, the lipase will selectively acylate one enantiomer of the racemic amino acid at a much higher rate than the other. By carefully selecting the enzyme, acyl donor, and reaction conditions, it is possible to achieve a state where one enantiomer is largely converted to its acylated form, while the other remains unreacted. Subsequent separation of the acylated and unacylated forms allows for the isolation of the desired enantiomer in high purity.

For the resolution of 2-(methylamino)butyric acid, the (S)-enantiomer is preferentially acylated by a lipase such as Candida antarctica Lipase B (CALB), leaving the desired (R)-enantiomer unreacted. The choice of an appropriate acyl donor, such as vinyl acetate, is critical as it can influence both the reaction rate and the enantioselectivity.[9][10]

Workflow Overview

The overall workflow for the enzymatic resolution of (R)-2-(methylamino)butyric acid is depicted below. It involves the preparation of the racemic starting material, the core enzymatic resolution step, and subsequent separation and analysis of the products.

Enzymatic Resolution Workflow Figure 1: Workflow for Enzymatic Resolution racemic_acid Racemic (R,S)-2-(methylamino)butyric acid enzymatic_reaction Lipase-catalyzed acylation with vinyl acetate racemic_acid->enzymatic_reaction separation Extraction & Column Chromatography enzymatic_reaction->separation analysis Chiral HPLC/GC for enantiomeric excess (e.e.) determination separation->analysis

Caption: Figure 1: Workflow for Enzymatic Resolution of (R)-2-(methylamino)butyric acid.

Materials and Methods

Materials
  • Racemic 2-(methylamino)butyric acid

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), hexane)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Hydrochloric acid (HCl) (1 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Protocol for Enzymatic Resolution
  • Reaction Setup: In a dried flask, dissolve racemic 2-(methylamino)butyric acid (1 equivalent) in anhydrous MTBE.

  • Addition of Reagents: Add vinyl acetate (1.5 equivalents) to the solution.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (typically 10-20% by weight of the substrate).

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40°C) and monitor the progress by taking aliquots at regular intervals.

  • Reaction Monitoring: Analyze the aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining acid. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of the unreacted substrate.

  • Work-up:

    • Filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a 5% NaHCO₃ solution to extract the unreacted (R)-2-(methylamino)butyric acid into the aqueous phase.

    • Separate the organic and aqueous layers.

  • Isolation of (R)-2-(methylamino)butyric acid:

    • Acidify the aqueous layer to pH 2 with 1 M HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-2-(methylamino)butyric acid.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, if necessary.

  • Characterization: Determine the enantiomeric excess of the final product using chiral HPLC or GC.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the enzymatic resolution of a racemic N-methylated amino acid. Actual results may vary depending on the specific substrate and precise reaction conditions.

ParameterValue/ConditionRationale
Enzyme Immobilized Candida antarctica Lipase BKnown for high enantioselectivity in resolving a wide range of chiral compounds.[11][12]
Substrate Concentration 0.1 - 0.5 MBalances reaction rate and potential substrate/product inhibition.
Acyl Donor Vinyl AcetateIrreversible acyl donor that drives the reaction forward.[9]
Solvent Methyl tert-butyl ether (MTBE)Aprotic solvent that solubilizes substrates and is compatible with lipase activity.
Temperature 40 - 50 °COptimal temperature for lipase activity and stability.
Reaction Time 24 - 72 hoursDependent on substrate and enzyme loading; monitor for ~50% conversion.
Expected Yield of (R)-enantiomer < 50%Theoretical maximum yield for a kinetic resolution is 50%.
Expected Enantiomeric Excess (e.e.) > 95%High enantioselectivity of CALB allows for high e.e. of the unreacted enantiomer.

Troubleshooting and Key Considerations

  • Low Conversion: Increase enzyme loading, reaction temperature, or reaction time. Ensure the solvent is anhydrous, as water can lead to hydrolysis.

  • Low Enantioselectivity: Screen other lipases or acylases. Optimize the reaction temperature, as it can influence the E-value (enantiomeric ratio).

  • Difficult Separation: If extraction is inefficient, consider using a different basic solution or perform a preliminary purification by column chromatography before extraction.

  • Enzyme Reuse: The immobilized enzyme can often be recovered by filtration, washed with solvent, and dried for reuse. Test its activity in subsequent runs.

Conclusion

This application note provides a comprehensive framework for the enzymatic resolution of racemic 2-(methylamino)butyric acid to obtain the enantiopure (R)-enantiomer. The use of lipase-catalyzed enantioselective acylation is a robust and scalable method that offers high enantioselectivity under mild conditions. This chemoenzymatic approach is well-suited for the synthesis of chiral N-methylated amino acids, which are valuable intermediates in pharmaceutical research and development.

References

  • Pozo, M., Gotor-Fernández, V., & Gotor, V. (2012). Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. PubMed. Available at: [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. Available at: [Link]

  • Mittersteiner, M., Linshalm, B. L., Vieira, A. P. F., Brondani, P. B., Scharf, D. R., & de Jesus, P. C. (2018). Convenient enzymatic resolution of (R,S)-2-methylbutyric acid catalyzed by immobilized lipases. Chirality. Available at: [Link]

  • Brooks, B. P., & Andersson, S. (1986). Gas-liquid chromatographic separation of enantiomers as their diastereomeric derivatives, illustrated with 2-methylbutyric acid. Journal of Chromatography A. Available at: [Link]

  • Mittersteiner, M., Linshalm, B. L., Vieira, A. P. F., Brondani, P. B., Scharf, D. R., & de Jesus, P. C. (2018). Convenient enzymatic resolution of (R,S)-2-methylbutyric acid catalyzed by immobilized lipases. PubMed. Available at: [Link]

  • de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules. Available at: [Link]

  • Katoh, T., & Suga, H. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Chemical Biology. Available at: [Link]

  • Contente, M. L., et al. (2019). Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. Molecules. Available at: [Link]

  • Kirmaier, D., et al. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). Food Chemistry. Available at: [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. Available at: [Link]

  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules. Available at: [Link]

  • Wu, S.-H., et al. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality. Available at: [Link]

  • Thomson, R. J., & NTI. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition. Available at: [Link]

  • LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Chari, M. A., Jeevanram, A., & Syamasundar, K. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Schrittwieser, J. H., et al. (2018). Enzymatic strategies for asymmetric synthesis. Chemical Reviews. Available at: [Link]

  • van der Wielen, L. A. M., et al. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences. Available at: [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Whitesides Research Group - Harvard University. Available at: [Link]

  • Todoroki, K., et al. (2016). Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Lichman, B. R., et al. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. Advanced Synthesis & Catalysis. Available at: [Link]

  • Bakulina, O., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules. Available at: [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Available at: [Link]

  • Finnigan, W., et al. (2024). Lipase catalysed kinetic resolution of amines: selective acylation of (R,S). ResearchGate. Available at: [Link]

  • Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Jack Westin. Available at: [Link]

  • Ooi, T., et al. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters. Available at: [Link]

  • Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Orvosi Hetilap. Available at: [Link]

  • Aurelio, L., et al. (2003). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry. Available at: [Link]

  • Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. The Journal of Biological Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Sterically Hindered N-Fmoc-(R)-2-(methylamino)butyric acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Fmoc-(R)-2-(methylamino)butyric acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this sterically hindered amino acid into their peptide synthesis workflows. The unique N-methylated backbone of this and similar residues provides significant advantages in peptidomimetic design, including enhanced metabolic stability and improved pharmacokinetic profiles. However, these same structural features introduce significant synthetic challenges, primarily due to steric hindrance.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these obstacles and achieve successful synthesis outcomes.

I. Understanding the Core Challenge: Steric Hindrance

The primary difficulty in utilizing this compound arises from the steric bulk around the nitrogen atom. The presence of the methyl group on the amide nitrogen hinders the approach of the activated carboxyl group of the incoming amino acid, slowing down the kinetics of peptide bond formation. This can lead to incomplete coupling, resulting in deletion sequences that are often difficult to separate from the desired peptide, thereby reducing the overall yield and purity. Furthermore, the altered reactivity can increase the propensity for side reactions, such as racemization.

II. Frequently Asked Questions (FAQs)

Q1: Why is my coupling efficiency low when using this compound?

Low coupling efficiency is the most common issue and is directly attributable to steric hindrance. Standard coupling conditions are often insufficient to drive the reaction to completion. The bulky N-methyl group impedes the approach of the activated acylating species, requiring more potent coupling reagents and/or longer reaction times.

Q2: I'm observing a significant amount of a peptide with a missing residue after incorporating the N-methylated amino acid. What is happening?

This is a classic sign of incomplete coupling at the N-methylated residue. If the peptide bond is not efficiently formed, the subsequent amino acid will be added to the unreacted portion of the growing peptide chain, leading to a deletion sequence.

Q3: My final peptide product shows two peaks on the HPLC that have the same mass. What could be the cause?

This is likely due to racemization at the stereocenter of the N-methylated amino acid or the preceding residue. The harsh conditions sometimes required to force the coupling of sterically hindered amino acids can lead to the formation of the D-epimer, resulting in a diastereomeric mixture. The mechanism of racemization often involves the formation of an oxazolinone intermediate, which is facilitated by strong bases and elevated temperatures.[1]

Q4: The standard Kaiser test is not showing a color change after the deprotection of my N-methylated residue. Is the Fmoc group not being removed?

The Kaiser test is unreliable for secondary amines, such as the one present on N-methylated amino acids, and will give a false negative result (no color change). It is crucial to use an alternative test, such as the bromophenol blue test, to monitor the presence of the free amine after deprotection.[2][3]

Q5: I'm seeing a significant amount of a cyclic dipeptide by-product. How can I prevent this?

This side reaction, known as diketopiperazine (DKP) formation, is particularly prevalent when a secondary amino acid (like an N-methylated residue or proline) is at the C-terminus of a dipeptide attached to the resin. The free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This can be minimized by using alternative Fmoc deprotection conditions.[4][5]

III. Troubleshooting and Optimization Guides

A. Overcoming Incomplete Coupling

The key to successfully incorporating this compound is to enhance the rate of the coupling reaction to overcome the steric barrier. This can be achieved through the careful selection of coupling reagents and optimization of reaction conditions.

While standard coupling reagents like HBTU and HCTU can be less effective for N-methylated amino acids, several alternatives have proven to be more successful.[1] The use of (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or a combination of PyBOP and 1-hydroxy-7-azabenzotriazole (HOAt) are highly recommended for these challenging couplings.[4] HATU is also a widely used and effective option.

Table 1: Recommended Coupling Conditions for this compound

ParameterRecommendationRationale
Coupling Reagent HATU, PyAOP, or PyBOP/HOAtThese reagents form highly reactive activated esters that can overcome the steric hindrance of the N-methyl group.
Amino Acid Equivalents 3 - 5 eq.A higher concentration drives the reaction equilibrium towards product formation.
Coupling Reagent Equivalents 2.9 - 4.9 eq.Used in slight excess relative to the amino acid to ensure complete activation.
Base DIEA or 2,4,6-CollidineDIEA is a common choice, but the less nucleophilic collidine can be used to minimize racemization.
Base Equivalents 6 - 10 eq.A sufficient excess of base is required to neutralize the reaction mixture and facilitate the coupling.
Reaction Time 2 - 24 hoursExtended reaction times are often necessary. The reaction should be monitored for completion.
Temperature Room Temperature to 50°CElevated temperatures can increase the reaction rate, but also the risk of racemization. Use with caution and monitor closely.
Double Coupling RecommendedPerforming the coupling reaction twice is a standard practice to ensure maximum incorporation of the hindered residue.
  • Resin Preparation: After successful Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF. Add DIEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the activation solution to the resin. Agitate the reaction vessel at room temperature for at least 2 hours.

  • Monitoring: Take a small sample of resin beads and perform a bromophenol blue test to check for the presence of free amines.

  • Reaction Completion: If the test is negative (beads are yellow/orange), the coupling is complete. Proceed to wash the resin with DMF (5 x 1 min). If the test is positive (beads are blue/green), continue the coupling for another 1-2 hours and re-test, or proceed to a second coupling.

  • Double Coupling (if necessary): Drain the reaction vessel and repeat steps 2-5.

G cluster_deprotection Fmoc Deprotection cluster_coupling Coupling cluster_monitoring Monitoring deprotect Fmoc-protected peptide on resin deprotect_step Treat with 20% piperidine in DMF or 2% DBU/5% piperazine in NMP deprotect->deprotect_step deprotected_resin Deprotected peptide on resin (free secondary amine) deprotect_step->deprotected_resin couple_step Add activation solution to resin Agitate for 2-24 hours deprotected_resin->couple_step aa_solution Prepare activation solution: This compound + HATU/PyAOP + DIEA in DMF aa_solution->couple_step monitoring_step Perform Bromophenol Blue Test couple_step->monitoring_step decision Coupling Complete? monitoring_step->decision decision->couple_step No (Blue/Green beads) Perform double coupling wash Wash resin with DMF decision->wash Yes (Yellow/Orange beads) next_step Proceed to next cycle wash->next_step

Caption: Workflow for the coupling of sterically hindered N-methylated amino acids.

B. Ensuring Complete Fmoc Deprotection

While the coupling step is the primary hurdle, ensuring complete removal of the Fmoc protecting group from the newly incorporated N-methylated residue is also critical. Incomplete deprotection will prevent the subsequent amino acid from being added, leading to a truncated peptide sequence.

For sterically hindered residues, extending the standard deprotection time or using a more potent deprotection solution is advisable.

  • Standard Conditions: 20% piperidine in DMF, 2 x 10 minutes.

  • Optimized Conditions for Hindered Residues: 20% piperidine in DMF, 2 x 15-20 minutes.

  • Alternative for DKP-prone sequences: A solution of 2% DBU and 5% piperazine in NMP can be used. This mixture has been shown to have faster deprotection kinetics and can suppress DKP formation.[5]

As mentioned, the Kaiser test is not suitable for secondary amines. The bromophenol blue test is a reliable alternative.

Protocol: Bromophenol Blue Test

  • Take a small sample of resin beads (10-20) into a small glass test tube.

  • Wash the beads thoroughly with DMF to remove any residual deprotection solution.

  • Add 1-2 drops of 0.1% bromophenol blue in DMF.[6]

  • Observe the color of the beads.

    • Blue/Green: Positive result, indicating the presence of free amines. Deprotection is successful.

    • Yellow/Orange: Negative result, indicating the absence of free amines. Deprotection is incomplete.

C. Minimizing Racemization

Racemization is a significant risk when using forcing conditions to couple sterically hindered amino acids. Several factors can be controlled to minimize the formation of the undesired epimer.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like 2,4,6-collidine instead of DIEA.

  • Temperature Control: Avoid excessive heating during the coupling step. If elevated temperatures are necessary, minimize the reaction time.

  • Coupling Reagent Additives: The inclusion of additives like HOAt or HOBt can help to suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates.[7]

  • Pre-activation Time: Keep the pre-activation time of the amino acid to a minimum before adding it to the resin.

Sources

Technical Support Center: Purification of Peptides Containing N-Fmoc-(R)-2-(methylamino)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides incorporating N-Fmoc-(R)-2-(methylamino)butyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the unique challenges presented by this N-methylated amino acid derivative.

The incorporation of N-methylated amino acids, such as this compound, is a key strategy for enhancing the pharmacokinetic properties of therapeutic peptides. N-methylation can increase metabolic stability, improve membrane permeability, and modulate receptor binding affinity.[1][2][3] However, these modifications also introduce distinct challenges during solid-phase peptide synthesis (SPPS) and subsequent purification, primarily by reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides practical, experience-driven advice to help you overcome these hurdles and achieve high-purity peptides.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the RP-HPLC purification of your this compound-containing peptide.

Problem 1: My peptide peak is broad and tailing.

Q: I'm observing a broad, asymmetric peak for my target peptide during RP-HPLC analysis. What are the likely causes and how can I improve the peak shape?

A: Poor peak shape for N-methylated peptides is a common issue stemming from several factors related to their unique structure.

  • Underlying Causes:

    • Slow Conformational Interconversion: The presence of the N-methyl group can lead to the existence of multiple, slowly interconverting cis/trans isomers around the methylated amide bond. On the timescale of a typical HPLC run, this can manifest as a broadened peak or even multiple small, poorly resolved peaks.

    • Secondary Interactions with Silica: Residual silanol groups on the stationary phase can interact with the peptide, leading to tailing. This effect can be more pronounced with N-methylated peptides due to their altered conformation and potentially more exposed backbone regions.[4]

    • Suboptimal Mobile Phase Conditions: An inappropriate pH or insufficient ion-pairing agent concentration in the mobile phase can exacerbate poor peak shape.

  • Step-by-Step Solutions:

    • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can increase the rate of cis/trans isomerization, often causing the multiple conformations to coalesce into a single, sharper peak.[5]

    • Optimize Trifluoroacetic Acid (TFA) Concentration: Ensure a sufficient concentration of TFA (typically 0.1%) in both mobile phase A (water) and B (acetonitrile). TFA acts as an ion-pairing agent, masking silanol interactions and improving peak symmetry.[4] If using mass spectrometry, where high concentrations of TFA can cause signal suppression, consider using a lower concentration (0.05%) with a high-purity silica column.[4]

    • Explore Different Stationary Phases: If temperature and TFA optimization are insufficient, consider a different column chemistry. A C8 or a phenyl-hexyl column can offer alternative selectivity compared to the standard C18 phase and may reduce secondary interactions.[6]

    • Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution and peak shape by allowing more time for equilibration between the mobile and stationary phases.

Problem 2: I'm struggling to separate my target peptide from a closely eluting impurity.

Q: My analytical HPLC shows an impurity that co-elutes or is very close to my main peptide peak. How can I improve the resolution?

A: Co-elution is often due to the presence of deletion sequences (peptides missing one or more amino acids) or other synthesis-related impurities that have very similar hydrophobicities to the target peptide.

  • Underlying Causes:

    • Inefficient Coupling: The coupling step following the N-methylated residue can be sterically hindered, leading to a higher-than-usual amount of the deletion sequence lacking the subsequent amino acid.

    • Side Reactions During Cleavage: Depending on the peptide sequence and the cleavage cocktail used, side reactions can generate impurities with similar chromatographic properties. For instance, incomplete removal of protecting groups can lead to closely eluting species.[7]

  • Step-by-Step Solutions:

    • Shallow the Gradient: The most effective way to improve the resolution between two closely eluting peaks is to decrease the gradient slope. A shallower gradient (e.g., a smaller %B increase per minute) will increase the separation between peaks.[4][6]

    • Change the Organic Modifier: If using acetonitrile, try switching to methanol or a mixture of acetonitrile and methanol. Different organic modifiers can alter the selectivity of the separation.

    • Adjust the Mobile Phase pH: Modifying the pH of the mobile phase can change the ionization state of acidic or basic residues in the peptide, which in turn can alter its retention time and potentially improve separation from impurities.[6]

    • Employ an Orthogonal Purification Method: If RP-HPLC alone is insufficient, consider a secondary purification step using a different separation mechanism, such as ion-exchange chromatography (IEX), which separates molecules based on charge.[8]

Problem 3: I'm experiencing low recovery of my peptide after purification.

Q: After preparative HPLC and lyophilization, the final yield of my peptide is very low. What could be causing this loss of product?

A: Low recovery can be attributed to several factors, from irreversible adsorption on the column to issues with the post-purification workup.

  • Underlying Causes:

    • Peptide Precipitation: The peptide may be precipitating on the column or in the tubing, especially if the sample is dissolved in a solvent with a high organic content and injected into a low organic mobile phase.

    • Irreversible Adsorption: Very hydrophobic peptides can sometimes bind irreversibly to the stationary phase.

    • Incomplete Elution: The gradient may not be reaching a high enough organic concentration to elute the peptide completely from the column.

    • Loss During Lyophilization: Very small amounts of peptide can be difficult to recover from large lyophilization flasks.

  • Step-by-Step Solutions:

    • Optimize Sample Dissolution and Injection: Dissolve the crude peptide in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute it with the initial mobile phase (e.g., high water content) to ensure it is fully dissolved before injection. Avoid dissolving the peptide in a high percentage of organic solvent if the starting gradient condition is low in organic content.[9]

    • Perform a Column Wash: After your preparative run, wash the column with a high concentration of organic solvent (e.g., 95% acetonitrile) to check if any of your peptide is still retained.

    • Check for Precipitation: Visually inspect the HPLC system for any signs of precipitation. If precipitation is suspected, flushing the system with an appropriate solvent may be necessary.

    • Lyophilization Technique: For small quantities of peptide, consider adding a bulking agent like a volatile buffer (e.g., ammonium bicarbonate) or a small amount of a co-solvent like acetonitrile to the collected fractions before lyophilization to improve recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best cleavage cocktail to use for peptides containing this compound?

A1: The choice of cleavage cocktail depends on the other amino acids in your sequence. For most peptides, a standard cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler, less odorous mixture of TFA/TIS/water (95:2.5:2.5) is effective. However, peptides with N-methylated residues can sometimes be susceptible to side reactions during cleavage.[10] It is always recommended to perform a small-scale trial cleavage on a small amount of resin to identify any potential issues before committing your entire batch.

Q2: Does the presence of this compound affect the choice of HPLC column?

A2: While a standard C18 column is a good starting point for most peptides, the altered hydrophobicity and conformational properties of N-methylated peptides may necessitate exploring other options.[6][8]

Column TypePropertiesBest For
C18 (ODS) High hydrophobicity, industry standard.General purpose, good starting point.
C8 Less hydrophobic than C18.Very hydrophobic peptides that may be too strongly retained on C18.
Phenyl-Hexyl Alternative selectivity based on pi-pi interactions.Peptides with aromatic residues, can resolve difficult pairs.
Wide-Pore (300 Å) Larger pore size for better access of large molecules.Peptides and small proteins.[4]

Q3: How should I prepare my crude peptide sample for purification?

A3: Proper sample preparation is crucial for a successful purification.

  • Cleavage and Precipitation: After cleavage from the resin, the peptide is typically precipitated with cold diethyl ether.

  • Washing: Wash the precipitated peptide thoroughly with ether to remove scavengers and organic impurities.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Dissolution: Dissolve the crude peptide in the weakest solvent possible that still affords complete solubilization. Start with water containing 0.1% TFA. If solubility is an issue, add the minimum amount of acetonitrile, or as a last resort, a small amount of DMSO or DMF. Ensure the final sample is filtered through a 0.45 µm filter before injection.

Q4: Can I use mass spectrometry (MS) with my HPLC purification?

A4: Absolutely. HPLC-MS is a powerful tool for identifying your target peptide and tracking impurities during purification. However, be mindful that TFA can suppress the MS signal. If using MS detection, it is advisable to use the lowest possible concentration of TFA that still provides good chromatography (e.g., 0.05%).[4] Formic acid (0.1%) is a common alternative for MS applications, but it may result in broader peaks compared to TFA.

Experimental Protocols

Standard RP-HPLC Purification Protocol
  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: Start with a shallow gradient, for example, 5-65% B over 60 minutes. Adjust the gradient based on the retention time of your peptide.

  • Flow Rate: 1.0 mL/min for analytical scale, adjust accordingly for preparative scale.

  • Detection: UV at 220 nm and 280 nm.

  • Temperature: 40°C.

Diagrams

Troubleshooting Workflow for Poor Peak Shape

G start Broad or Tailing Peak Observed q1 Is column temperature elevated (40-60°C)? start->q1 a1_no No q1->a1_no No a2_yes Yes q1->a2_yes Yes a1_yes Yes q3 Have you tried an alternative stationary phase? a1_yes->q3 sol1 Increase column temperature to 40-60°C a1_no->sol1 q2 Is TFA concentration optimal (0.1%)? sol1->q2 end_good Peak Shape Improved sol1->end_good q2->a1_yes Yes a2_no No q2->a2_no No a2_yes->q2 sol2 Adjust TFA to 0.1% in both mobile phases a2_no->sol2 sol2->q3 sol2->end_good a3_no No q3->a3_no No end_bad Issue Persists: Consult Specialist q3->end_bad Yes sol3 Try a C8 or Phenyl-Hexyl column a3_no->sol3 sol3->end_good

Caption: Troubleshooting logic for improving peak shape.

References

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]

  • Pohl, E., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • Vinogradov, A. A., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 136(39), 13642–13647. [Link]

  • Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]

  • Nowick, J. S., et al. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Biron, E., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Loffredo, M. R., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 14(19), 4075–4086. [Link]

  • Google Patents. (2012). Preparative RP-HPLC Method For Purifying Peptides.
  • Miller, S. C., & Scanlan, T. S. (1997). oNBS−SPPS: A New Method for Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 119(10), 2301–2302. [Link]

  • Di Gioia, M. L., et al. (2008). N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. The Journal of Organic Chemistry, 73(6), 2441–2444. [Link]

  • NIST. (n.d.). Butanoic acid, 2-methyl-. NIST Chemistry WebBook. [Link]

  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

  • Chatterjee, J., et al. (2014). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 47(12), 3681–3691. [Link]

  • Bennett, M. A., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Biopolymers, 90(4), 549–556. [Link]

  • Góngora-Benítez, M., et al. (2014). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 114(2), 901–942. [Link]

  • Pohl, E., et al. (2025). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • FooDB. (2010). Showing Compound 2-Methylbutanoic acid (FDB008135). [Link]

  • Google Patents. (2009).
  • Reddit. (2024). HPLC peptide purification problem. [Link]

  • ResearchGate. (n.d.). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

  • ResearchGate. (n.d.). An efficient and highly selective deprotection of N-Fmoc-α-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • PubChem. (n.d.). 2-(Methylamino)butanoic acid. [Link]

Sources

Technical Support Center: Navigating Challenges in the Coupling of N-Fmoc-(R)-2-(methylamino)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with N-methylated amino acids, specifically N-Fmoc-(R)-2-(methylamino)butyric acid. The incorporation of such sterically hindered residues into a peptide sequence is a powerful tool for enhancing proteolytic stability and bioavailability. However, it often presents unique synthetic challenges. This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your peptide synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the coupling of this compound in a direct question-and-answer format.

Issue 1: Incomplete Coupling and Deletion Sequences

Q1: My analytical data (HPLC/MS) shows a significant amount of a deletion sequence corresponding to the absence of the N-methylated residue. What is causing this and how can I fix it?

A1: This is the most common challenge when working with N-methylated amino acids and is primarily due to steric hindrance . The methyl group on the alpha-amino group, combined with the ethyl side chain of this compound, physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This leads to sluggish reaction kinetics and incomplete coupling.

Immediate Corrective Actions:

  • Double Coupling: The first and most straightforward approach is to perform a second coupling step (double coupling). After the initial coupling reaction, drain the vessel, wash the resin thoroughly with DMF, and then add a fresh solution of the activated this compound.

  • Optimize Your Coupling Reagent: Standard coupling reagents like HBTU or HCTU may not be sufficiently reactive for this hindered coupling. It is highly recommended to switch to a more potent activating agent.

    Coupling ReagentClassKey Advantages for Hindered Couplings
    HATU Uronium/Aminium SaltHigh reactivity, often successful where HBTU/HCTU fail.[1]
    PyAOP/PyBOP Phosphonium SaltHighly effective for sterically demanding couplings, including N-methylated residues.[2]
    COMU Uronium SaltHigh coupling efficiency, comparable to HATU, with safer byproducts.[3]
  • Increase Reagent Equivalents & Reaction Time: For difficult couplings, increasing the excess of the amino acid and coupling reagent to 3-5 equivalents can improve the outcome. Extending the reaction time to 2-4 hours, or even overnight for particularly challenging sequences, can also be beneficial.

Workflow for Addressing Incomplete Coupling:

G start Initial Coupling of This compound monitoring Monitor Reaction Completion (e.g., Bromophenol Blue Test) start->monitoring decision Test Positive (Incomplete Coupling)? monitoring->decision double_coupling Perform Double Coupling with Fresh Reagents decision->double_coupling Yes proceed Proceed to Next Deprotection/Coupling Step decision->proceed No re_monitoring Re-monitor Reaction double_coupling->re_monitoring decision2 Still Positive? re_monitoring->decision2 capping Cap Unreacted Amines (e.g., Acetic Anhydride/DIPEA) decision2->capping Yes decision2->proceed No capping->proceed

Caption: Troubleshooting workflow for incomplete coupling.

Issue 2: Racemization of the N-methylated Residue

Q2: I'm observing a diastereomeric impurity in my final peptide. How can I minimize racemization during the coupling of this compound?

A2: Racemization, the loss of stereochemical integrity at the alpha-carbon, is a significant risk with N-methylated amino acids. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. The electron-donating methyl group can stabilize this intermediate, and the basic conditions required for coupling facilitate the abstraction of the alpha-proton, leading to racemization.[4]

Strategies to Mitigate Racemization:

  • Choice of Base: The base used during coupling plays a crucial role. While DIPEA (N,N-Diisopropylethylamine) is commonly used, its strong basicity can promote racemization. Consider using a less hindered and weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[5]

  • Use of Additives: The addition of a racemization suppressant is highly recommended. 1-Hydroxy-7-azabenzotriazole (HOAt) is generally more effective than 1-hydroxybenzotriazole (HOBt) in minimizing racemization, particularly for challenging couplings. The use of copper (II) salts has also been reported to suppress racemization.[6]

  • In Situ Activation: Avoid prolonged pre-activation times. Prepare the activated amino acid solution and add it to the resin immediately. The longer the activated species exists in solution before coupling, the greater the opportunity for racemization.

  • Consider Amino Acid Chlorides: An alternative activation method involves the in-situ generation of the amino acid chloride using reagents like bis(trichloromethyl) carbonate (triphosgene). This method has been shown to be highly efficient and racemization-free for N-methylated amino acids.[7]

G activated_aa Activated N-Fmoc-(R)-2- (methylamino)butyric acid coupling Desired Peptide Bond Formation (Maintains Stereochemistry) activated_aa->coupling oxazolone Oxazolone Formation (Side Reaction) activated_aa->oxazolone racemization Base-catalyzed α-proton abstraction oxazolone->racemization racemized_product Racemized Peptide Product racemization->racemized_product

Caption: Competing pathways of desired coupling vs. racemization.

Issue 3: Diketopiperazine (DKP) Formation

Q3: My peptide synthesis is failing at the dipeptide stage, and I'm detecting a cyclic dipeptide. What is happening?

A3: You are likely observing diketopiperazine (DKP) formation. This is an intramolecular side reaction that is particularly prevalent when a secondary amino acid (like proline or an N-methylated residue) is at the C-terminal or penultimate position of a dipeptide attached to the resin.[8][9] During the Fmoc deprotection of the N-terminal amino acid, the newly freed amino group can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[10]

Preventative Measures:

  • Use a 2-Chlorotrityl Chloride Resin: For the first amino acid, using a highly sterically hindered resin like 2-chlorotrityl chloride can suppress DKP formation due to the bulky nature of the linker.

  • Couple the Next Amino Acid Immediately: After the Fmoc deprotection of the first amino acid, immediately proceed with the coupling of the third amino acid. Minimizing the time the free N-terminal amine of the dipeptide is exposed reduces the likelihood of this side reaction.[10]

  • Use DBU in the Deprotection Cocktail: Studies have shown that using a deprotection solution containing 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP can drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[10]

Frequently Asked Questions (FAQs)

Q4: Why can't I use the standard Kaiser (ninhydrin) test to monitor the coupling to an N-methylated amino acid?

A4: The Kaiser test is specific for primary amines. It relies on the reaction of ninhydrin with the -NH2 group to produce a characteristic blue/purple color. Since this compound has a secondary amine (-NHCH3), it will not give a positive result with the Kaiser test. Instead, you should use a test that can detect secondary amines, such as the bromophenol blue test .[1] A blue or green color indicates incomplete coupling (free amine present), while a yellow color signifies a complete reaction.[1]

Q5: Is on-resin N-methylation a viable alternative to using the pre-formed N-methylated amino acid?

A5: Yes, on-resin N-methylation can be a very effective strategy, especially if you are having difficulty with the coupling of the pre-methylated building block. This method involves synthesizing the peptide with the corresponding non-methylated amino acid and then selectively methylating the amide nitrogen while the peptide is still attached to the resin. A common procedure involves a three-step process of sulfonylation (e.g., with o-nitrobenzenesulfonyl chloride), methylation, and subsequent desulfonylation.

Q6: Can microwave-assisted peptide synthesis (MAPS) help with coupling N-methylated amino acids?

A6: Absolutely. Microwave energy can significantly accelerate the rate of difficult coupling reactions by efficiently transferring energy to the solvent and reactants.[11] This can lead to shorter reaction times and improved coupling efficiencies for sterically hindered residues like this compound.[11]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU
  • Resin Swelling: Swell the resin in DMF for 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amine on the resin (e.g., 20% piperidine in DMF, 2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of this compound, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF. Allow to pre-activate for 2-5 minutes.[1]

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Perform a bromophenol blue test to check for completion. If the test is positive (blue/green), perform a second coupling (repeat steps 4-6).[1]

Protocol 2: Bromophenol Blue Test for Reaction Monitoring
  • Sample Preparation: Remove a small sample of resin beads (approx. 5-10 mg) and wash them thoroughly with methanol.

  • Test Solution: Prepare a solution of 250 mg of bromophenol blue in 50 mL of DMF.

  • Analysis: Add 1-2 mL of the test solution to the washed resin beads.

  • Observation:

    • Yellow color: The coupling is complete.

    • Blue or Green color: The coupling is incomplete. Recouple is necessary.[1]

Analytical Methods for Side Product Detection

The primary method for analyzing the purity of the crude peptide and identifying side products is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) .[12]

  • RP-HPLC: Provides a quantitative measure of the purity of the target peptide and separates it from deletion sequences, diastereomers, and other impurities.[13]

  • Mass Spectrometry: Confirms the identity of the desired peptide and helps in the characterization of side products by determining their mass-to-charge ratio.[14]

By implementing these strategies and understanding the chemical principles behind the potential side reactions, you can successfully incorporate this compound and other challenging N-methylated residues into your peptide sequences, paving the way for the development of novel and more effective peptide-based therapeutics.

References

Sources

Technical Support Center: Optimizing Coupling Efficiency for N-Fmoc-(R)-2-(methylamino)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered, non-proteinogenic amino acid N-Fmoc-(R)-2-(methylamino)butyric acid into their peptide sequences. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges associated with this unique building block and achieve optimal coupling efficiency.

The Challenge: Understanding Steric Hindrance in N-Methylated SPPS

The primary obstacle in coupling this compound lies in its structure. The presence of a methyl group on the amide nitrogen significantly increases steric bulk around the reactive center.[1] This steric hindrance physically impedes the approach of an activated amino acid, making the formation of a peptide bond more challenging compared to standard solid-phase peptide synthesis (SPPS) with primary amines.[1] This issue is often exacerbated when coupling two consecutive N-methylated residues.[1]

The consequences of incomplete coupling are significant, leading to lower yields of the target peptide and the formation of deletion sequences (peptides lacking one or more amino acids).[1] Therefore, careful optimization of coupling conditions is paramount for success.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of a difficult coupling reaction with this compound?

A1: Several indicators can signal poor coupling efficiency:

  • Positive Qualitative Monitoring Tests: A blue or green result from a bromophenol blue test indicates the presence of unreacted free amines on the resin.[1] A complete reaction should yield a yellow color.[1] Note that the standard Kaiser test is not reliable for secondary amines like N-methylated amino acids.

  • Low Final Peptide Yield: A significantly lower than expected overall yield of the desired peptide is a strong indicator of coupling issues.[1]

  • Presence of Deletion Sequences: Mass spectrometry analysis of the crude peptide product may reveal peptides missing the N-methylated amino acid.[1]

  • Multiple Peaks in HPLC: The high-performance liquid chromatography (HPLC) profile of the crude product may show multiple peaks corresponding to the desired peptide and various deletion sequences.[1]

Q2: Which coupling reagents are most effective for this compound?

A2: Due to the steric hindrance, standard coupling reagents may be insufficient. More potent activating reagents are generally required. The following are recommended:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for difficult couplings, including N-methylated amino acids.[2]

  • PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate): A highly reactive reagent that has shown good results in coupling sterically hindered amino acids.

  • PyAOP (7-Aza-benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate): Another effective phosphonium salt-based coupling reagent.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with coupling efficiencies comparable to HATU.

Q3: Can I use HBTU or HCTU for coupling this compound?

A3: While widely used in standard SPPS, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) are generally less effective for coupling sterically hindered N-methylated amino acids. It is advisable to use more potent reagents like HATU or PyBroP for these challenging couplings.

Q4: How can I monitor the progress of the coupling reaction?

A4: As mentioned, the Kaiser test is not suitable for secondary amines. The bromophenol blue test is a reliable alternative. A small sample of the resin is washed and treated with a bromophenol blue solution. A blue or green color indicates incomplete coupling, while a yellow color signifies completion.

Q5: Is microwave-assisted synthesis beneficial for this type of coupling?

A5: Yes, microwave-enhanced SPPS can be highly effective in driving difficult couplings of bulky, non-standard amino acids like N-methylated residues to completion, often in a shorter amount of time.[3]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when coupling this compound.

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Start [label="Incomplete Coupling Detected\n(e.g., Positive Bromophenol Blue Test)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Reagent Quality and Stoichiometry"]; IncreaseTime [label="Increase Coupling Time"]; DoubleCouple [label="Perform a Double Coupling"]; ChangeReagent [label="Switch to a More Potent Coupling Reagent\n(e.g., HATU, PyBroP)"]; Microwave [label="Employ Microwave-Assisted Synthesis"]; OnResinMethylation [label="Consider On-Resin N-Methylation Strategy"]; Success [label="Coupling Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckReagents; CheckReagents -> IncreaseTime [label="Reagents OK"]; IncreaseTime -> DoubleCouple [label="Still Incomplete"]; DoubleCouple -> ChangeReagent [label="Still Incomplete"]; ChangeReagent -> Microwave [label="Still Incomplete"]; Microwave -> OnResinMethylation [label="Still Incomplete"];

IncreaseTime -> Success [label="Complete"]; DoubleCouple -> Success [label="Complete"]; ChangeReagent -> Success [label="Complete"]; Microwave -> Success [label="Complete"]; OnResinMethylation -> Success [label="Successful Synthesis"]; }

Caption: Troubleshooting workflow for incomplete coupling.
Issue Potential Cause Recommended Action
Positive Bromophenol Blue Test after initial coupling Insufficient reaction time or reagent stoichiometry.1. Increase Coupling Time: Extend the reaction time to 2-4 hours or even overnight. 2. Double Couple: After the initial coupling and washing, repeat the coupling step with a fresh solution of the activated amino acid. 3. Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 4-5 equivalents).
Persistent incomplete coupling after extended time and double coupling The chosen coupling reagent is not potent enough.Switch to a more powerful coupling reagent. If you are using a standard reagent, switch to HATU, PyBroP, or COMU.
Low final yield and presence of deletion sequences Systemic failure of coupling at the N-methylated residue.1. Optimize Coupling Protocol: Implement a robust protocol specifically for N-methylated amino acids (see detailed protocols below). 2. Consider Microwave Synthesis: Utilize a microwave peptide synthesizer to enhance coupling efficiency. 3. Alternative Strategy: Explore on-resin N-methylation as an alternative to coupling the pre-methylated monomer.[4]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is a robust starting point for achieving high coupling efficiency.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (4 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIEA) (8 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of the resin, wash thoroughly with DMF and then methanol, and perform the bromophenol blue test.

  • Washing: Once the coupling is complete (yellow color in the bromophenol blue test), wash the resin thoroughly with DMF (3-5 times).

  • Recoupling (if necessary): If the bromophenol blue test is positive (blue/green), repeat steps 3-5.

graph HATU_Coupling_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: Fmoc-Deprotected Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Swell [label="Swell Resin in DMF"]; Preactivate [label="Pre-activate Amino Acid with HATU/DIEA"]; Couple [label="Add Activated Amino Acid to Resin\n(1-2 hours)"]; Monitor [label="Monitor with Bromophenol Blue Test", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash Resin with DMF"]; End [label="Coupling Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Swell; Swell -> Preactivate; Preactivate -> Couple; Couple -> Monitor; Monitor -> Wash [label="Complete (Yellow)"]; Monitor -> Couple [label="Incomplete (Blue/Green)\nRecouple"]; Wash -> End; }

Caption: Workflow for HATU-mediated coupling.
Protocol 2: On-Resin N-Methylation

This alternative strategy avoids the direct coupling of the sterically hindered N-methylated amino acid.

Materials:

  • Peptide-resin with the (R)-2-aminobutyric acid residue at the N-terminus

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or 2,4,6-trimethylpyridine

  • Dimethyl sulfate or methyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • β-mercaptoethanol

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Sulfonylation: Treat the N-terminal amine with o-NBS-Cl and collidine in NMP.

  • Methylation: Add dimethyl sulfate and DBU in NMP to the sulfonamide-resin and agitate for 5-10 minutes. Wash the resin with NMP.

  • Desulfonylation: Prepare a solution of β-mercaptoethanol and DBU in NMP. Add the solution to the resin and agitate for 5 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with NMP and then DMF.

graph OnResin_N_Methylation_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: Resin with N-terminal\n(R)-2-aminobutyric acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfonylation [label="Sulfonylation with o-NBS-Cl"]; Methylation [label="Methylation with Dimethyl Sulfate/DBU"]; Desulfonylation [label="Desulfonylation with β-mercaptoethanol/DBU"]; Wash [label="Wash Resin"]; End [label="N-Methylated Residue on Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Sulfonylation; Sulfonylation -> Methylation; Methylation -> Desulfonylation; Desulfonylation -> Wash; Wash -> End; }

Caption: Workflow for on-resin N-methylation.

References

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H.A., Jelinek, R., Gilon, C., & Kessler, A.H. (2008).
  • Malakoutikhan, M., Teixdó, M., & Giralt, E. (2008). Journal of Medicinal Chemistry, 51, 4881-4889.
  • Doedens, L., Opperer, F., Cai, M., Beck, J.G., Dedek, M., Palmer, E., Hruby, V.J., & Kessler, H. (2010). Journal of the American Chemical Society, 132, 8115-8128.
  • Bose, P.P., Chatterjee, U., Hubatsch, I., Artursson, P., Govender, T., & Kruger, H.G. (n.d.).
  • BenchChem. (2025).
  • Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991). Tetrahedron Letters, 32, 1967-1970.
  • Krchňák, V., Vágner, J., Safář, P., & Lebl, M. (1988).
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.
  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
  • Barlos, K., & Gatos, D. (1999). Fmoc Solid Phase Peptide Synthesis, edited by W. C. Chan and P. D. White, Oxford University Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826–1844.

Sources

Navigating Aggregation in Peptide Synthesis with N-Fmoc-(R)-2-(methylamino)butyric Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as N-Fmoc-(R)-2-(methylamino)butyric acid, into peptide sequences is a powerful strategy for enhancing proteolytic stability, increasing membrane permeability, and modulating conformation. However, these benefits come with unique synthetic challenges, most notably the increased propensity for peptide chain aggregation during solid-phase peptide synthesis (SPPS). This guide, designed by our senior application scientists, provides in-depth troubleshooting strategies, detailed protocols, and a mechanistic understanding to help you overcome these hurdles and achieve successful synthesis of your target peptide.

Understanding the Challenge: The Dual Nature of N-Methylation in Peptide Aggregation

Peptide aggregation during SPPS is a primary cause of incomplete reactions and low yields. It arises from the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of stable secondary structures like β-sheets.[1] This self-association can physically block reactive sites, preventing efficient coupling and deprotection.[2]

The introduction of an N-methyl group, as in this compound, has a paradoxical effect on aggregation:

  • Disruption of Hydrogen Bonding: The methyl group on the amide nitrogen eliminates the possibility of that residue acting as a hydrogen bond donor. This can disrupt the formation of β-sheet structures, which is a key mechanism by which N-methylated amino acids can inhibit aggregation.[3][4]

  • Increased Steric Hindrance and Hydrophobicity: The additional methyl group significantly increases the steric bulk around the peptide backbone. This steric hindrance can make the coupling of the N-methylated residue itself, and subsequent residues, kinetically challenging, leading to incomplete reactions that can be mistaken for aggregation-related failures.[5] Furthermore, the increased hydrophobicity of the N-methylated residue can enhance hydrophobic interactions between peptide chains, potentially promoting aggregation, especially in sequences already rich in hydrophobic amino acids.[6]

Therefore, troubleshooting aggregation in peptides containing this compound requires a multi-faceted approach that addresses both kinetic coupling issues and thermodynamic aggregation tendencies.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common problems encountered during the synthesis of peptides containing this compound.

Q1: My coupling reaction following the incorporation of this compound is incomplete, as indicated by a positive Kaiser test. What is the likely cause and how can I resolve it?

A1: Incomplete coupling involving N-methylated residues is often due to steric hindrance rather than true aggregation. The secondary amine of the N-methylated residue is less nucleophilic than a primary amine, and the bulky Fmoc group, combined with the methyl group, can physically obstruct the incoming activated amino acid.

Immediate Troubleshooting Steps:

  • Double Couple: The most straightforward approach is to perform a second coupling reaction with a fresh solution of the activated amino acid.

  • Extended Coupling Time: Increase the reaction time for the coupling step to 2-4 hours, or even overnight, to allow the sterically hindered reaction to proceed to completion.

  • Use a More Potent Coupling Reagent: Standard coupling reagents like HBTU may be insufficient. Switch to a more reactive uronium/phosphonium salt, such as HATU or PyBOP, which are known to be more effective for hindered couplings. A protocol for using HATU is provided below.

Protocol 1: High-Efficiency Coupling of an Amino Acid following an N-Methylated Residue using HATU

  • Resin Preparation: Following the successful deprotection of the this compound residue, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution: In a separate vessel, dissolve the next Fmoc-protected amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Base Addition: Add DIEA (8 equivalents) to the activation solution and allow it to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative test (e.g., bromophenol blue) to assess the completeness of the coupling. A yellow color indicates a complete reaction, while blue or green suggests incomplete coupling.

  • Recoupling (if necessary): If the coupling is incomplete, drain the reaction vessel and repeat steps 2-5.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) before proceeding to the next deprotection step.

Q2: I am observing poor resin swelling and consistently incomplete deprotection and coupling steps in a sequence containing this compound. Is this aggregation, and what can I do?

A2: Poor resin swelling is a classic indicator of on-resin aggregation.[1] The peptide chains are collapsing and self-associating, preventing solvent access to the reactive sites. In this case, strategies aimed at disrupting the intermolecular hydrogen bonds are necessary.

Recommended Strategies:

  • Solvent Modification:

    • "Magic Mixture": This solvent system is designed to disrupt secondary structures. A typical composition is a 1:1:1 mixture of DCM/DMF/NMP containing 1% Triton X-100 and 2 M ethylene carbonate.[7] Use this mixture for both the coupling and deprotection steps.

    • Chaotropic Salts: Adding a chaotropic salt like LiCl (0.4 M) or KSCN (0.4 M) to the DMF can help to break up hydrogen bond networks. The resin should be washed with the salt solution before coupling.

Protocol 2: Using Chaotropic Salts to Mitigate Aggregation

  • Prepare Chaotropic Salt Solution: Prepare a 0.4 M solution of LiCl in DMF.

  • Pre-Coupling Wash: After the Fmoc-deprotection step and subsequent DMF washes, wash the resin with the 0.4 M LiCl/DMF solution for 1-2 minutes.

  • Coupling: Proceed with the standard coupling protocol. The chaotropic salt can either be left in the reaction mixture during coupling or washed out with DMF prior to adding the activated amino acid.

  • Post-Coupling Wash: After the coupling reaction is complete, wash the resin thoroughly with standard DMF to remove the chaotropic salt before proceeding to the next deprotection.

  • Structural Disruption with Pseudoproline Dipeptides: If your peptide sequence contains a Ser or Thr residue within 6-8 amino acids of the N-methylated residue, consider incorporating a pseudoproline dipeptide at that position. Pseudoprolines introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[5][8] This is a proactive strategy that should be planned before synthesis begins.

Diagram 1: Mechanism of Aggregation Disruption by Pseudoproline Dipeptides

G cluster_0 Aggregated State cluster_1 Disrupted State A1 Peptide Chain 1 (...-NH-CO-...) A2 Peptide Chain 2 (...-NH-CO-...) A1:e->A2:w H-Bonds A3 Peptide Chain 3 (...-NH-CO-...) A2:e->A3:w H-Bonds Intro Introduction of Pseudoproline Dipeptide B1 Peptide Chain 1 (...-NH-CO-...) B2 Peptide Chain 2 (...-X-Ser(ΨPro)-...) B3 Peptide Chain 3 (...-NH-CO-...) Intro->B2 Induces 'Kink' caption Pseudoproline 'kink' disrupts H-bonding. G Start Synthesis Issue with N-Me-Abu Peptide Check Positive Kaiser/Bromophenol Blue Test after Coupling? Start->Check Swell Poor Resin Swelling? Check->Swell No Sol_Hindrance Solution: - Use HATU/PyBOP - Double Couple - Extend Time - Microwave Check->Sol_Hindrance Yes Sol_Aggregate Solution: - 'Magic Mixture' - Chaotropic Salts (LiCl) - Pseudoproline Dipeptides Swell->Sol_Aggregate Yes Success Synthesis Successful Swell->Success No (Issue may be reagent quality or other side reaction) Sol_Hindrance->Success Sol_Aggregate->Success caption Troubleshooting decision tree.

Caption: A decision tree to guide troubleshooting efforts based on observed symptoms during peptide synthesis.

References

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Gordon, T. D., et al. (2006). N-Methylated peptide inhibitors of β-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry, 45(32), 9869-9883.
  • Alemán, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1753.
  • Harris, E. B. J., et al. (2015). Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate. Retrieved from [Link]

  • Sletten, E. M., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Gordon, D. J., et al. (2006). N-methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • University of Bath. (n.d.). N-methylated peptide inhibitors of β-amyloid aggregation. Retrieved from [Link]

  • Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Obkircher, M., et al. (2008). Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu. Journal of Peptide Science, 14(6), 763-766.
  • Aapptec. (n.d.). Fmoc-2-Abu-OH [135112-27-5]. Retrieved from [Link]

  • Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]

  • Obkircher, M., et al. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. PubMed. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.
  • Kumar, S., et al. (2020). Exceptional aggregation propensity of amino acids in polyglutamine amino-acid-homopolymer. bioRxiv.
  • MDPI. (2022). Self-assembly and Hydrogelation Properties of Peptides Derived from Peptic Cleavage of Aggregation-prone Regions of Ovalbumin. Molecules, 27(19), 6701.

Sources

Technical Support Center: Peptide Cleavage Cocktails for Sequences Containing N-Fmoc-(R)-2-(methylamino)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with solid-phase peptide synthesis (SPPS) and encountering challenges with the cleavage of peptides containing the unnatural amino acid, N-Fmoc-(R)-2-(methylamino)butyric acid. The incorporation of N-methylated amino acids, such as this one, is a powerful strategy to enhance the proteolytic stability and pharmacokinetic properties of peptide therapeutics. However, the presence of a methyl group on the alpha-nitrogen can introduce unique challenges during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve a high yield of your desired peptide.

Frequently Asked Questions (FAQs)

Q1: Do I need a special cleavage cocktail for peptides containing this compound?

In many cases, standard cleavage cocktails used for non-methylated peptides can be effective for sequences containing N-methylated residues. The N-methyl group generally does not interfere with the cleavage of the peptide from the resin or the removal of most common side-chain protecting groups. However, the presence of N-methylated amino acids can increase the susceptibility of the peptide backbone to acid-catalyzed fragmentation. Therefore, optimization of the cleavage conditions, particularly the duration, is critical.

Q2: What are the most common side reactions observed during the cleavage of peptides with N-methylated amino acids?

The most significant side reaction is the acid-catalyzed fragmentation of the peptide backbone, particularly at the C-terminal side of the N-methylated residue.[1] This occurs because the N-methyl group can influence the electronic environment of the adjacent peptide bond, making it more susceptible to cleavage under strong acidic conditions. If the N-terminal N-methylated amino acid is acetylated, loss of the Ac-N-methylamino acid can also occur.[1][2] Diketopiperazine formation is another potential side reaction, especially if the N-methylated residue is near the N-terminus.[1]

Q3: How does the position of N-(R)-2-(methylamino)butyric acid in the peptide sequence affect the cleavage?

The position can have a significant impact. If the N-methylated residue is at the N-terminus and is acetylated, there is a higher risk of the entire residue being cleaved off.[2] Consecutive N-methylated residues are also known to be particularly prone to fragmentation between them. Internal N-methylated residues are generally more stable, but the risk of fragmentation still exists and is sequence-dependent.

Q4: What is the role of scavengers in the cleavage cocktail, and are specific scavengers recommended for N-methylated peptides?

Scavengers are crucial for quenching reactive cationic species generated from the cleavage of protecting groups (e.g., t-butyl cations from Boc or tBu groups) and the resin linker.[3] These cations can otherwise lead to unwanted modifications of sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). For peptides containing N-methylated residues, the standard scavengers are generally sufficient. The choice of scavengers should be dictated by the other amino acids present in your sequence.

Troubleshooting Guide

This section addresses specific issues you may encounter during the cleavage of your peptide containing this compound.

Issue 1: Low yield of the desired peptide and presence of multiple shorter fragments in HPLC/MS analysis.
  • Probable Cause: Acid-catalyzed fragmentation of the peptide backbone at or near the N-methylated residue. The longer the exposure to strong acid, the more fragmentation can occur.[1]

  • Troubleshooting Steps:

    • Reduce Cleavage Time: This is the most critical parameter. Perform a time-course experiment (e.g., 30 min, 1 hour, 2 hours) to determine the optimal cleavage time that maximizes the yield of the full-length peptide while minimizing fragmentation.[1][4]

    • Lower Cleavage Temperature: Performing the cleavage at a lower temperature (e.g., 4°C) can help to reduce the rate of the fragmentation side reaction.[2] However, be aware that this may also slow down the removal of protecting groups, so a longer cleavage time might be necessary, requiring careful optimization.

    • Modify the Cleavage Cocktail: While standard cocktails are often a good starting point, consider using a milder cleavage cocktail if fragmentation is severe. However, ensure it is strong enough for complete deprotection of other residues.

Issue 2: The major product is the desired peptide minus the N-terminal acetylated N-(R)-2-(methylamino)butyric acid.
  • Probable Cause: Loss of the N-terminal acetylated N-methylamino acid is a known side reaction during TFA cleavage.[1][2] The acetyl group's carbonyl oxygen can act as a nucleophile, attacking the adjacent carbonyl group and leading to the release of the N-terminal residue.[2]

  • Troubleshooting Steps:

    • Minimize Cleavage Time: As with general fragmentation, reducing the exposure time to TFA is the primary strategy to limit this side reaction.[1]

    • N-terminal Modification: If feasible for your application, consider replacing the N-terminal acetyl group with a different capping group that is less likely to participate in this side reaction. For instance, incorporating a heteroatom-containing group like methoxycarbonyl has been shown to prevent this side reaction.[2]

Issue 3: Incomplete removal of side-chain protecting groups from other amino acids in the sequence.
  • Probable Cause: The cleavage conditions (time, temperature, or cocktail composition) were too mild in an attempt to prevent fragmentation.

  • Troubleshooting Steps:

    • Optimize Cleavage Time and Temperature: If you have reduced the time or temperature to prevent fragmentation, you may need to find a balance. A slightly longer time or a return to room temperature may be necessary. A time-course study monitored by HPLC is highly recommended.

    • Adjust Scavenger Composition: Ensure your cleavage cocktail contains the appropriate scavengers for all the protected amino acids in your sequence. For example, for peptides containing Arginine (Arg) protected with Pbf, a longer deprotection time may be needed.

Recommended Cleavage Protocols

The choice of cleavage cocktail is highly dependent on the other amino acids in your peptide sequence. Below are recommended starting protocols that should be optimized for your specific peptide.

Data Presentation: Common Cleavage Cocktails
Reagent NameComposition (v/v)Target Peptides & Remarks
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% Triisopropylsilane (TIS)A good starting point for many peptides, especially those with trityl-based protecting groups. TIS is an effective scavenger for cationic species.[5]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[3]
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OA common and effective "odorless" cocktail suitable for many peptides, particularly if sensitive residues like Met and Cys are absent.
Experimental Protocol: Trial Cleavage for Optimization

This protocol is designed to identify the optimal cleavage time for your peptide containing N-(R)-2-(methylamino)butyric acid.

  • Resin Preparation:

    • Start with approximately 25-50 mg of your dried peptide-resin.

    • Swell the resin in dichloromethane (DCM) for 20-30 minutes in a suitable reaction vessel.

    • Remove the DCM.

  • Cleavage Cocktail Preparation:

    • Prepare your chosen cleavage cocktail fresh. For example, to prepare 2 mL of Reagent B, mix 1.76 mL of TFA, 0.1 mL of phenol, 0.1 mL of water, and 0.04 mL of TIS in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 1-2 mL for 25-50 mg of resin).

    • Gently agitate the mixture at room temperature.

    • At specific time points (e.g., 30 min, 1 hour, 2 hours, and 4 hours), withdraw a small aliquot of the cleavage solution.

  • Peptide Precipitation and Analysis:

    • For each time point, precipitate the peptide from the aliquot by adding it to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by RP-HPLC and LC-MS.

    • Compare the chromatograms to determine the time point that gives the best yield of the full-length peptide with the least amount of fragmentation.

Mandatory Visualization

Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage cluster_analysis Analysis & Optimization Resin Peptide-Resin Swell Swell Resin in DCM Resin->Swell Cleave Add Cocktail to Resin (Agitate at RT) Swell->Cleave Cocktail Prepare Fresh Cleavage Cocktail Cocktail->Cleave TimePoints Take Aliquots at Different Time Points Cleave->TimePoints Precipitate Precipitate Peptide (Cold Ether) TimePoints->Precipitate Analyze Analyze by RP-HPLC & LC-MS Precipitate->Analyze Optimize Determine Optimal Cleavage Time Analyze->Optimize

Caption: Workflow for optimizing cleavage time.

Troubleshooting_Logic cluster_solutions Solutions Start Low Yield of Full-Length Peptide? Fragments Fragmentation (Internal/N-terminal) Start->Fragments Yes Incomplete Incomplete Deprotection Start->Incomplete No ReduceTime Reduce Cleavage Time Fragments->ReduceTime LowerTemp Lower Cleavage Temp Fragments->LowerTemp ModifyTerminus Modify N-terminus (if acetylated) Fragments->ModifyTerminus OptimizeTime Optimize Time/ Temp Balance Incomplete->OptimizeTime CheckScavengers Verify Scavenger Composition Incomplete->CheckScavengers

Caption: Troubleshooting logic for cleavage issues.

References

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails. [Link]

  • Bennett, A. E., Christie, M. J., & Smith, R. (2005). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under acidic conditions: 1. Effects of cleavage conditions and N-terminal functionality. Journal of peptide research, 65(3), 322-330. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures Application Note. [Link]

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). N-methylation in amino acids and peptides: scope and limitations. Biopolymers, 101(4), 367-376. [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting aspartimide formation in Fmoc-based solid-phase peptide synthesis. Journal of peptide science, 13(3), 143-148.

Sources

Technical Support Center: Preventing Racemization of N-Fmoc-(R)-2-(methylamino)butyric acid During Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of N-methylated amino acids during peptide synthesis. Specifically, we will address the prevalent issue of racemization of N-Fmoc-(R)-2-(methylamino)butyric acid during coupling reactions and provide in-depth, field-proven solutions.

The Challenge: Why N-Methylated Amino Acids are Prone to Racemization

N-methylated amino acids, such as this compound, are valuable building blocks in peptide-based drug discovery. The N-methyl group can enhance metabolic stability, improve membrane permeability, and induce favorable conformational constraints. However, this modification also introduces significant synthetic challenges, most notably an increased susceptibility to racemization during peptide bond formation.[1][2]

The primary mechanism for racemization of standard amino acids during coupling involves the formation of a 5(4H)-oxazolone intermediate. While N-methylated amino acids cannot form this specific intermediate, they are susceptible to racemization through an alternative pathway involving the formation of an oxazolium-5-oxide.[1][2] This intermediate can be readily deprotonated at the alpha-carbon by a base, leading to a loss of chirality. Furthermore, the steric hindrance from the N-methyl group can slow down the desired coupling reaction, providing a larger window of opportunity for racemization to occur.[3]

Several factors can exacerbate racemization, including the choice of coupling reagent, the base used, reaction temperature, and pre-activation time.[4][5] Polar solvents have also been shown to promote racemization.[1][2]

Troubleshooting Guide & FAQs

Here we address common questions and provide solutions for mitigating racemization of this compound.

Q1: My peptide containing N-methyl-2-aminobutyric acid shows a diastereomeric impurity. What is the likely cause?

A1: The presence of a diastereomeric impurity strongly suggests that racemization of the this compound occurred during the coupling step. This is a common issue with N-methylated amino acids due to their increased steric hindrance and the electronic effects of the N-methyl group.[3] The choice of coupling reagents and reaction conditions are critical factors.

Q2: Which coupling reagents are best for minimizing racemization of N-methylated amino acids?

A2: For sterically hindered and racemization-prone amino acids like N-methylated residues, highly efficient coupling reagents are required. Uronium/aminium salt-based reagents are generally preferred over carbodiimides like DCC or DIC, which can lead to significant racemization when used alone.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective coupling reagent for N-methylated amino acids.[6][7] It reacts quickly and generally results in less epimerization.[6]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another potent uronium salt that is more reactive than HBTU and can be effective for hindered couplings.

  • COMU ( (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent that incorporates the racemization-suppressing additive Oxyma Pure.[8] It has shown comparable efficiency to HATU with the added benefits of being safer to handle and having better solubility.[8]

  • Phosphonium salt reagents like PyBOP (Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate) and PyAOP (7-Azabenzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for suppressing racemization.[8][9] PyBrOP has been specifically developed to overcome incomplete couplings to N-methyl-amino-acids.[8]

The following diagram illustrates a general workflow for peptide coupling, highlighting the critical activation step where racemization can occur.

G cluster_workflow Peptide Coupling Workflow cluster_activation Amino Acid Activation (Potential Racemization Point) Resin Resin-bound peptide (Free N-terminus) Deprotection Fmoc Deprotection Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Coupling Reaction Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 NextCycle Proceed to next cycle Washing2->NextCycle AA This compound Activated_AA Activated Amino Acid (Active Ester) AA->Activated_AA Reagent Coupling Reagent (e.g., HATU) Reagent->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA Additive Additive (e.g., OxymaPure) Additive->Activated_AA Activated_AA->Coupling Racemization Racemization (Loss of stereochemistry) Activated_AA->Racemization

Caption: Peptide coupling workflow and activation.

Q3: What role do additives play, and which ones should I use?

A3: Additives are crucial for suppressing racemization, especially when using carbodiimide-based coupling reagents.[4][10] They work by forming an active ester intermediate that is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[10][11]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is an exceptional additive for suppressing racemization and is considered a safer and often more effective alternative to HOBt and HOAt.[8][11][12]

  • HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) are traditional additives that effectively reduce racemization.[8][10] HOAt is generally more active than HOBt.[4] However, both have safety concerns due to their explosive nature.[8]

  • Oxyma-B is another oxime-based additive that has shown to be even better than OxymaPure at minimizing racemization in some cases.[13][14][15]

Q4: How does the choice of base affect racemization?

A4: The base used during the coupling reaction plays a significant role in the extent of racemization.[4] Sterically hindered, non-nucleophilic bases are generally preferred.

  • N,N-Diisopropylethylamine (DIPEA) is a commonly used base in Fmoc/tBu-based solid-phase synthesis.[8]

  • 2,4,6-Collidine (TMP) is a weaker, more sterically hindered base that has been shown to produce less racemization compared to DIPEA or N-methylmorpholine (NMM), especially in cases with a high risk of racemization.[4][5][8]

The following diagram illustrates the mechanistic basis of racemization for N-methylated amino acids.

G cluster_mechanism Racemization Mechanism of N-Methylated Amino Acids Start Activated N-Fmoc-(R)-2- (methylamino)butyric acid Oxazolium Oxazolium-5-oxide Intermediate Start->Oxazolium Intramolecular Cyclization Enolate Enolate Intermediate (Loss of Chirality) Oxazolium->Enolate Base-mediated α-proton abstraction Mixture Racemic Mixture of Activated Amino Acid Enolate->Mixture Reprotonation

Caption: Racemization via an oxazolium intermediate.

Q5: Can reaction time and temperature be optimized to reduce racemization?

A5: Yes, both time and temperature are critical parameters.

  • Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin. Prolonged pre-activation can increase the risk of racemization.[6] A pre-activation time of 1-5 minutes is often sufficient.

  • Coupling Time: While a longer coupling time may be necessary for sterically hindered residues, excessively long reaction times can also contribute to racemization.[8] It's a balance between achieving complete coupling and minimizing side reactions. Monitoring the reaction is key.

  • Temperature: Elevated temperatures, often used in microwave-assisted peptide synthesis, can accelerate coupling reactions but also increase the rate of racemization.[5][16][17] If using microwave synthesis, it may be necessary to lower the coupling temperature for sensitive residues like N-methylated amino acids.[5] For particularly difficult couplings, performing the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration might be beneficial.

Recommended Protocols for Minimizing Racemization

Here are two detailed protocols for coupling this compound with a focus on preserving stereochemical integrity.

Protocol 1: HATU/DIPEA Coupling

This is a robust and widely used method for coupling N-methylated amino acids.[7]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • Anhydrous DMF

Procedure:

  • Swell the resin in DMF.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve the this compound and HATU in DMF.

  • Add DIPEA to the solution from step 4 and allow for pre-activation for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-4 hours. Monitor the reaction for completeness using a qualitative test like the Kaiser test (note: N-methylated amines give a weak response) or by taking a small sample for LC-MS analysis.

  • Once the reaction is complete, wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

Protocol 2: DIC/OxymaPure Coupling

This method is an excellent alternative, particularly if you want to avoid uronium/aminium-based reagents and prefer a carbodiimide-based approach with a highly effective racemization suppressant.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (4 equivalents)

  • DIC (4 equivalents)

  • OxymaPure (4 equivalents)

  • Anhydrous DMF

Procedure:

  • Swell the resin in DMF.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve the this compound and OxymaPure in DMF.

  • Add DIC to the solution from step 4 and allow for pre-activation for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-4 hours. Monitor for completeness.

  • Once the reaction is complete, wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

Comparative Data Summary

The following table summarizes the key characteristics of recommended coupling strategies to aid in your selection process.

Coupling StrategyReagent/AdditiveBaseKey AdvantagesPotential Considerations
Uronium Salt HATUDIPEA or CollidineHigh coupling efficiency, fast reaction rates, good for hindered amino acids.[6][7]Can be more expensive.
Uronium Salt COMUDIPEA or CollidineHigh efficiency, incorporates Oxyma for racemization suppression, safer than HOBt/HOAt-based reagents.[8]Newer reagent, may be less familiar to some labs.
Carbodiimide DIC / OxymaPureN/A (or weak base if needed)Cost-effective, OxymaPure is a highly effective and safe racemization suppressant.[8][11]Generally slower than uronium salt methods.
Phosphonium Salt PyBOP / PyAOPDIPEA or CollidineVery efficient, excellent racemization suppression.[8][9] PyBrOP is particularly good for N-methylated residues.[8]Byproducts can be more difficult to remove in solution-phase synthesis.

References

  • Manne, S. R., de la Torre, B. G., El-Faham, A., & Albericio, F. (2018). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis, 50(03), 435-447.
  • Wikipedia. (2023, December 2). Peptide synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Retrieved from [Link]

  • Anhui Guoping Pharmaceutical Co., Ltd. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(12), 1915-1919.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Palasek, S., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11647.
  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2022).
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation.
  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2022).
  • Luxembourg Bio Technologies Ltd. (n.d.). Oxyma-B. Retrieved from [Link]

  • T Scripps, M. S., & T Melacini, G. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 6293.
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 74(15), 5539-5545.
  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3521-3526.
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Springer Nature Experiments. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Retrieved from [Link]

  • Liu, W., Li, Y., & Li, Y. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • O'Mahony, G., & Epton, R. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-149.
  • Luxembourg Bio Technologies Ltd. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(12), 1915-1919.
  • Voss, C. E., Goth, S. K., & Hsieh-Wilson, L. C. (2014). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. ACS Chemical Biology, 9(1), 254-261.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • YouTube. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Ease of base-catalyzed epimerization of N-methylated peptides and diketopiperazines. Retrieved from [Link]

Sources

Technical Support Center: Large-Scale Synthesis of N-Fmoc-(R)-2-(methylamino)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Fmoc-(R)-2-(methylamino)butyric acid. This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of this valuable N-methylated amino acid derivative. N-methylation is a key strategy for enhancing the pharmacokinetic properties of peptides, but it introduces unique challenges in synthesis, particularly concerning reaction kinetics, steric hindrance, and the preservation of stereochemical integrity.[1][2]

This document provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to ensure the robustness and scalability of your synthesis.

Troubleshooting Guide: Navigating Common Synthesis Challenges

The large-scale synthesis of this compound requires careful control over reaction parameters to ensure high yield and purity. The following table and detailed explanations address the most common issues encountered during the Fmoc protection step.

Problem ID Observed Issue Potential Root Cause(s) Recommended Solution & Rationale
TSG-01 Incomplete Reaction / Low Yield 1. Reduced nucleophilicity of the secondary amine.2. Steric hindrance from the N-methyl group.3. Inappropriate base or pH.4. Poor solubility of reactants.1. Optimize Reagent Stoichiometry: Increase the equivalents of Fmoc-OSu/Fmoc-Cl to 1.1-1.2 eq. to drive the reaction to completion.2. Extend Reaction Time: Monitor the reaction by HPLC/TLC. N-methylated amines react slower than primary amines; extended reaction times (12-24h) may be necessary.3. Base Selection: Use a weaker, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to maintain optimal pH (8-9) without promoting side reactions.4. Solvent System: Employ a biphasic solvent system like Dioxane/Water or THF/Water to improve solubility of both the amino acid salt and the Fmoc reagent.
TSG-02 Significant Racemization Detected 1. Use of a strong, sterically hindered organic base.2. Elevated reaction or work-up temperatures.3. Prolonged exposure to basic conditions.1. Avoid Strong Organic Bases: Do not use strong, hindered bases like DIPEA during the protection step, as they are known to promote racemization of activated amino acids.[3][4] Weaker inorganic bases are preferred.2. Maintain Low Temperature: Keep the reaction temperature at 0-5°C during the addition of the Fmoc reagent and allow it to slowly warm to room temperature. Avoid heating.3. Minimize Reaction Time: While the reaction may be slow, do not extend it unnecessarily once completion is reached (as determined by in-process controls).
TSG-03 Difficult Purification / Oily Product 1. Excess Fmoc reagent or byproducts (e.g., Fmoc-OH).2. Formation of Fmoc-β-alanine impurity from Fmoc-OSu.3. Incomplete removal of organic solvent.1. Refined Work-up: After the reaction, perform a wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted Fmoc-Cl/OSu and dibenzofulvene-related impurities.2. Controlled Acidification & Extraction: Acidify the aqueous layer slowly to pH 2-3 to precipitate the product. Extract the product with a suitable solvent like Ethyl Acetate or Dichloromethane.3. Crystallization: Develop a robust crystallization protocol. Common solvent systems for Fmoc-amino acids include Ethyl Acetate/Hexane, Toluene, or Ethanol/Water mixtures.[4][5]
TSG-04 Scale-Up Issues (Poor Mixing, Inconsistent Results) 1. Inefficient mixing in large reactors.2. Poor temperature control (exotherms).3. Phase separation issues in biphasic systems.1. Mechanical Stirring: Use overhead mechanical stirring instead of magnetic stirring to ensure efficient mixing of heterogeneous reaction mixtures in large vessels.2. Controlled Reagent Addition: Add the Fmoc reagent solution portion-wise or via an addition funnel to control any potential exotherm, especially at multi-kilogram scale.3. Surfactant/Phase-Transfer Catalyst: In cases of severe phase separation, a small amount of a phase-transfer catalyst can be explored, though this may complicate downstream purification.
Logical Workflow for Troubleshooting Low Yield

When encountering low yields, a systematic approach is crucial. The following diagram outlines a decision-making process to identify and resolve the root cause.

TroubleshootingWorkflow start Low Yield of This compound ipc Analyze In-Process Control (IPC) Sample via HPLC/TLC start->ipc incomplete Is reaction incomplete? ipc->incomplete Yes complete Is reaction complete? ipc->complete No (Product Loss) check_reagents Verify Purity & Stoichiometry of Starting Materials incomplete->check_reagents check_conditions Review Reaction Conditions (pH, Temp, Time) incomplete->check_conditions check_workup Review Work-up & Extraction Procedure (pH, Solvents) complete->check_workup check_purification Review Purification Method (Crystallization Solvent, Temp) complete->check_purification optimize_rxn Action: Extend Time, Adjust pH, or Add More Fmoc-OSu check_reagents->optimize_rxn check_conditions->optimize_rxn optimize_iso Action: Re-extract Aqueous Layers, Screen Crystallization Solvents check_workup->optimize_iso check_purification->optimize_iso

Caption: Troubleshooting Decision Tree for Low Yield.

Frequently Asked Questions (FAQs)

Q1: Why is the Fmoc protection of (R)-2-(methylamino)butyric acid more challenging than its non-methylated analogue?

The primary challenge stems from two factors:

  • Steric Hindrance: The methyl group on the nitrogen atom sterically hinders the approach of the bulky Fmoc-OSu or Fmoc-Cl reagent. This slows down the rate of reaction compared to a primary amine.[6]

  • Electronic Effects: While secondary amines are generally good nucleophiles, the reaction kinetics can be slower, requiring more forcing conditions (longer time or slight excess of reagent) which in turn can increase the risk of side reactions.

Q2: What is the optimal pH for the Fmoc protection reaction and how should it be maintained on a large scale?

The optimal pH is between 8 and 9. This pH is high enough to ensure the amino group is sufficiently deprotonated and nucleophilic, but not so high as to cause significant hydrolysis of the Fmoc reagent or racemization. On a large scale, this is best achieved using a buffer system created by an inorganic base like sodium bicarbonate or sodium carbonate in an aqueous/organic solvent mixture. Continuous pH monitoring with a calibrated probe is recommended, with the ability to dose additional base if needed.

Q3: What are the critical quality attributes (CQAs) for the final this compound product?

The most critical quality attributes are:

  • Purity (HPLC): Typically >99.0%. Impurities from the starting material or side reactions (e.g., dipeptides, Fmoc-β-alanine) must be controlled.

  • Enantiomeric Purity (Chiral HPLC): Typically >99.5% (R)-isomer. This is crucial to ensure the stereochemical integrity of the final peptide drug. Racemization is a key risk for N-methylated amino acids.[3][7]

  • Identity (NMR, MS): Confirmation of the chemical structure.

  • Residual Solvents (GC): Must meet ICH guidelines for the intended use.

Q4: Can I use Fmoc-Cl instead of Fmoc-OSu for large-scale synthesis?

Yes, Fmoc-Cl can be used and is often more cost-effective. However, it is more moisture-sensitive and its reaction generates HCl, which must be neutralized by the base in the reaction mixture. One potential side reaction with Fmoc-Cl is the formation of Fmoc-dipeptide impurities if the carboxylic acid of another amino acid molecule becomes activated.[8] Fmoc-OSu is generally considered a cleaner reagent, as the N-hydroxysuccinimide byproduct is water-soluble and easily removed during work-up. The choice often depends on cost considerations versus process robustness and impurity profile.

Q5: How can I confirm the enantiomeric purity of my product?

Enantiomeric purity must be assessed using a validated chiral HPLC method. This typically involves a chiral stationary phase (e.g., a polysaccharide-based column) that can resolve the (R) and (S) enantiomers. A reference standard for the (S)-enantiomer or the racemic mixture is required for method development and peak identification.

Experimental Protocol: Representative Large-Scale Synthesis

This protocol is a representative solution-phase method based on established principles for Fmoc protection of N-methylated amino acids. Note: This protocol should be optimized and validated at a smaller scale before implementation at the target manufacturing scale.

Objective: To synthesize this compound on a >100g scale.

Materials:

Reagent Formula Molar Mass ( g/mol ) Equivalents Example Quantity (for 1 mol scale)
(R)-2-(methylamino)butyric acidC₅H₁₁NO₂117.151.0117.15 g
Fmoc-OSuC₁₉H₁₅NO₅337.331.05354.20 g
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.012.5210.03 g
1,4-DioxaneC₄H₈O₂88.11-1.2 L
Deionized WaterH₂O18.02-1.2 L
Ethyl AcetateC₄H₈O₂88.11-For extraction
n-HexaneC₆H₁₄86.18-For washes/crystallization
2M Hydrochloric Acid (HCl)HCl36.46-As needed for pH adjustment

Procedure:

  • Reactor Setup: Equip a suitable jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and an inlet for nitrogen.

  • Dissolution: To the reactor, add deionized water (1.2 L) and sodium bicarbonate (210.03 g). Stir until fully dissolved. Add (R)-2-(methylamino)butyric acid (117.15 g) and stir until a clear solution is formed.

  • Solvent Addition & Cooling: Add 1,4-dioxane (1.2 L) to the reactor. Cool the resulting biphasic mixture to 0-5°C using a circulating chiller.

  • Fmoc-OSu Addition: In a separate vessel, dissolve Fmoc-OSu (354.20 g) in 1,4-dioxane (0.8 L). Slowly add this solution to the cooled reactor over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 16-24 hours.

  • In-Process Control (IPC): Take a sample from the aqueous layer, acidify, extract with ethyl acetate, and analyze by HPLC to check for reaction completion (target: <1% starting material remaining).

  • Initial Work-up: Once the reaction is complete, stop stirring and allow the layers to separate. Drain and set aside the lower aqueous layer.

  • Extraction & Washing:

    • Transfer the aqueous layer to a suitable separation vessel.

    • Wash the aqueous layer twice with ethyl acetate (2 x 500 mL) to remove organic-soluble impurities. Discard the organic washes.

    • Add fresh ethyl acetate (1.5 L) to the aqueous layer.

    • Slowly add 2M HCl with vigorous stirring until the pH of the aqueous layer is 2-3.

    • Separate the layers and collect the ethyl acetate (product) layer. Extract the aqueous layer again with ethyl acetate (500 mL).

    • Combine the organic layers and wash with brine (2 x 500 mL).

  • Drying & Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a thick oil or solid.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add n-hexane with stirring until turbidity persists.

    • Cool the mixture to 0-5°C and hold for at least 4 hours.

    • Filter the resulting white solid, wash the cake with cold n-hexane, and dry under vacuum at 40°C to a constant weight.

Process Flow Diagram

Caption: Large-Scale Synthesis Workflow.

References

  • Di Gioia, M. L., et al. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids, 35(1), 131-137. Available at: [Link]

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329. Available at: [Link]

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8967-8970. Available at: [Link]

  • Cruz, L. J., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 462-468. Available at: [Link]

  • Freidinger, R. M., et al. (1982). An improved synthesis of Fmoc-N-methyl-α-amino acids. The Journal of Organic Chemistry, 47(1), 104-109. Available at: [Link]

  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Available at: [Link]

  • Google Patents. (2013). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. CN103373940A.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Analysis of N-Fmoc-(R)-2-(methylamino)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and drug development, the precise characterization of building blocks is paramount. N-Fmoc-(R)-2-(methylamino)butyric acid, a chiral N-methylated amino acid, presents unique analytical challenges due to its structural complexity. This guide offers an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound, juxtaposed with alternative analytical techniques. Our focus is to provide researchers, scientists, and drug development professionals with a robust framework for selecting the most appropriate analytical methodology, underpinned by experimental data and field-proven insights.

N-methylation of amino acids is a critical modification that can enhance the stability and bioavailability of peptide-based therapeutics.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its mild, base-labile deprotection conditions which minimize side reactions.[] Consequently, the accurate and comprehensive analysis of Fmoc-protected N-methylated amino acids like this compound is crucial for ensuring the quality and efficacy of the final peptide product.

The Central Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the structural elucidation of organic molecules.[3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment and purity assessment.

A standardized protocol is vital for acquiring high-quality, reproducible NMR data.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is often a good initial choice, with deuterated dimethyl sulfoxide (DMSO-d₆) serving as an excellent alternative for compounds with lower solubility.[4]

  • Filtration: To remove any particulate matter, filter the solution through a pipette containing a glass wool plug directly into a clean NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. Alternatively, the residual solvent peak can be used as a reference.

Data Acquisition:

  • Instrument Setup: Ensure the NMR spectrometer is properly tuned and shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR: Acquire a standard 1D ¹H NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled 1D ¹³C NMR spectrum.

  • 2D NMR (for detailed analysis):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.[3][5]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.[3][6][7]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations.[8]

The structural features of this compound give rise to a characteristic NMR fingerprint.

¹H NMR Spectrum:

  • Fmoc Group: Aromatic protons of the fluorenyl group will appear as a complex multiplet in the downfield region (typically 7.2-7.9 ppm). The methylene and methine protons of the Fmoc group will also have distinct signals.

  • Butyric Acid Moiety:

    • The α-proton (CH) will be a multiplet, influenced by the neighboring methylene and methyl groups.

    • The N-methyl group will appear as a singlet.

    • The methylene protons (CH₂) will present as a multiplet.

    • The terminal methyl group (CH₃) will be a triplet.

  • Carboxylic Acid Proton: This proton is often broad and may exchange with residual water in the solvent, sometimes making it difficult to observe.

¹³C NMR Spectrum:

  • Fmoc Group: The aromatic carbons will produce a series of signals in the 120-145 ppm range. The methylene and methine carbons of the Fmoc group will also be present.

  • Butyric Acid Moiety:

    • The carbonyl carbon (C=O) of the carboxylic acid will be the most downfield signal (typically >170 ppm).

    • The α-carbon, N-methyl carbon, methylene carbon, and terminal methyl carbon will each have distinct chemical shifts.

2D NMR for Unambiguous Assignments:

For a molecule with several non-equivalent protons and carbons, 2D NMR is invaluable.

  • COSY: Will show correlations between the α-proton and the methylene protons of the butyric acid chain, as well as between the methylene protons and the terminal methyl protons.

  • HSQC: Will directly link each proton to its attached carbon, confirming the assignments made from the 1D spectra.

  • HMBC: Will reveal longer-range couplings, for instance, from the N-methyl protons to the α-carbon and the Fmoc carbonyl carbon, providing definitive structural confirmation.

The following diagram illustrates the workflow for a comprehensive NMR analysis.

Caption: Workflow for NMR analysis of this compound.

Comparative Analysis with Alternative Techniques

While NMR is a cornerstone for structural elucidation, other analytical techniques provide complementary and sometimes more suitable information, particularly for specific analytical questions like chiral purity and quantification.

Technique Principle Application to this compound Advantages Limitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Structural confirmation, identification of impurities.Provides detailed structural information, non-destructive.Lower sensitivity, may not resolve enantiomers without chiral auxiliaries.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Determination of enantiomeric purity.[9]High resolution of enantiomers, quantitative.Requires method development, destructive.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight confirmation, impurity identification.High sensitivity, can be coupled with LC for complex mixtures.Provides limited structural information, does not distinguish enantiomers.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light.Confirmation of stereochemistry.Sensitive to chiral centers.Requires a chromophore near the chiral center, less quantitative.

NMR vs. Chiral HPLC for Purity Analysis:

For routine quality control, chiral High-Performance Liquid Chromatography (HPLC) is often the method of choice for determining the enantiomeric purity of chiral amino acids.[10][11] The ability of chiral stationary phases to physically separate the (R) and (S) enantiomers allows for precise quantification of each.[12] While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or derivatizing agents can induce diastereomeric environments that result in separate NMR signals for each enantiomer. However, this approach can be more complex to implement and interpret than a well-developed chiral HPLC method.

NMR vs. Mass Spectrometry for Structural Confirmation:

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for identifying potential impurities based on their mass. Its high sensitivity makes it ideal for detecting trace-level contaminants. However, MS alone cannot provide the detailed structural connectivity that NMR offers. For unequivocal structure confirmation, the combination of both techniques is powerful, with MS providing the molecular formula and NMR elucidating the atomic arrangement.

The following diagram illustrates the decision-making process for selecting an analytical technique.

Analytical_Technique_Selection Start Analytical Goal? Structure Structural Elucidation Start->Structure Purity Purity Assessment Start->Purity Stereochem Stereochemistry Confirmation Start->Stereochem NMR NMR Spectroscopy (1D & 2D) Structure->NMR Primary Technique MS Mass Spectrometry Structure->MS Complementary for MW Purity->NMR Structural Impurities HPLC Chiral HPLC Purity->HPLC Enantiomeric Purity Stereochem->HPLC Confirmatory CD Circular Dichroism Stereochem->CD Primary Technique

Caption: Decision tree for selecting an analytical technique.

Conclusion

The comprehensive analysis of this compound necessitates a multi-faceted analytical approach. NMR spectroscopy, with its array of 1D and 2D experiments, remains the gold standard for unambiguous structural elucidation and the identification of structural impurities. However, for the critical assessment of enantiomeric purity, chiral HPLC offers superior resolution and quantitative accuracy. Mass spectrometry provides essential complementary data on molecular weight and trace impurities.

By understanding the strengths and limitations of each technique, researchers can design a robust analytical workflow that ensures the quality and integrity of this vital building block in peptide synthesis. This integrated approach, leveraging the detailed structural insights from NMR and the quantitative power of chromatography, provides the necessary confidence for advancing drug development pipelines.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]

  • Duke University. Introduction to NMR spectroscopy of proteins. [Link]

  • European Bioinformatics Institute. Butyric acid (ECMDB00039). [Link]

  • Biological Magnetic Resonance Bank. bmse000402 Butyric Acid. [Link]

  • Biron, E., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. PubMed. [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]

  • Guo, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Klein, B. A., et al. (2021). Expanding the NMR toolkit for biological solids: oxygen-17 enriched Fmoc-amino acids. Royal Society of Chemistry. [Link]

  • E-Ci, X., et al. (2025). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. [Link]

  • Terskikh, V. V., et al. (2018). 17O MAS NMR Correlation Spectroscopy at High Magnetic Fields. PubMed Central. [Link]

  • Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]

  • Kumar, A., et al. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. RSC Publishing. [Link]

  • Allen, D. K., et al. (2015). Analysis of proteinogenic amino acid and starch labeling by 2D NMR. PubMed. [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • University of Alberta. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid. [Link]

  • Ilisz, I., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PubMed Central. [Link]

  • Wagh, P. D., & Grampurohit, N. D. (2017). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • National Institutes of Health. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. [Link]

  • MH Chem. (2023). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. YouTube. [Link]

  • Jadav, H. (2017). Which solvents I should use for taking NMR of amino acid?. ResearchGate. [Link]

  • MDPI. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • ResearchGate. (2025). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. [Link]

  • Wikipedia. 2-Methylbutanoic acid. [Link]

  • Doc Brown's Chemistry. 13 C NMR spectrum of 2-methylpropanoic acid. [Link]

  • PubChem. 2-(Methylamino)butanoic acid. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of Peptides with N-Fmoc-(R)-2-(methylamino)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of N-Methylated Peptides in Drug Discovery

In the landscape of modern therapeutics, peptides represent a rapidly expanding class of drugs, prized for their high specificity and potency. However, their application is often hampered by poor metabolic stability and low oral bioavailability. A key strategy to overcome these limitations is the incorporation of non-canonical amino acids, with N-methylation of the peptide backbone being a particularly effective modification.[1] N-methylation enhances proteolytic resistance, improves membrane permeability, and can fine-tune receptor-binding affinity.[1][2]

This guide focuses on a specific N-methylated building block, N-Fmoc-(R)-2-(methylamino)butyric acid , a derivative of aminobutyric acid. Its incorporation into a peptide sequence presents unique challenges and considerations, not only during chemical synthesis but also during characterization by mass spectrometry (MS). Understanding the distinct fragmentation behavior of these modified peptides is critical for accurate sequence validation, purity assessment, and metabolite identification in drug development workflows.

This document provides an in-depth comparison of the mass spectrometric behavior of peptides containing N-(R)-2-(methylamino)butyric acid against their non-methylated counterparts. We will explore the underlying chemical principles that dictate their fragmentation, offer practical experimental protocols, and provide guidance for data interpretation to ensure scientific rigor in your research.

Part 1: The Synthetic Workflow - A Prerequisite for Analysis

The journey to robust mass spectrometric analysis begins with high-quality peptide synthesis. The introduction of N-methylated amino acids, with their increased steric hindrance, complicates the standard solid-phase peptide synthesis (SPPS) process.

Challenges in Peptide Coupling

Coupling an amino acid to an N-methylated residue is notoriously difficult due to the secondary amine's lower nucleophilicity and steric bulk.[3] Standard coupling reagents like HBTU may prove inefficient.[3] To achieve high yields and minimize deletion sequences, more potent activating agents are required. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate) are often the reagents of choice for these challenging coupling steps.[3][4]

Generalized Experimental Protocol: Synthesis of a Model Peptide

To illustrate the comparative analysis, we will consider the synthesis of two model peptides:

  • Control Peptide: H-Ala-Ala-Gly-Val-OH

  • Test Peptide: H-Ala-Xaa -Gly-Val-OH (where Xaa is (R)-2-(methylamino)butyric acid)

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Val-OH)

  • This compound

  • Coupling Reagent: HATU

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection Solution: 20% piperidine in dimethylformamide (DMF)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Solvents: DMF, Dichloromethane (DCM)

Step-by-Step Synthesis (Fmoc-SPPS):

  • Resin Swelling: Swell the Rink Amide resin in DMF for 15-30 minutes in a reaction vessel.[5]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 min).[6]

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For the coupling to the N-methylated residue, this time may be extended, or a double coupling may be necessary.[3]

  • Monitoring: Confirm the completion of the coupling reaction using a colorimetric test (e.g., Kaiser test for primary amines or a bromophenol blue test for the secondary amine of the N-methylated residue).[3]

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Wash the peptide-resin with DCM, then treat with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

  • Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using LC-MS analysis.

Peptide Synthesis Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Deprotection Deprotection Resin->Deprotection 20% Piperidine Coupling Fmoc-AA-OH HATU/DIEA Deprotection->Coupling Wash Coupling->Deprotection Repeat Cycle cluster_SPPS cluster_SPPS Cleavage TFA Cocktail cluster_SPPS->Cleavage Final Deprotection & Wash Purification RP-HPLC Cleavage->Purification Precipitation MS_Analysis Mass Spectrometry Analysis Purification->MS_Analysis Lyophilization

Caption: Automated workflow for peptide synthesis and preparation.

Part 2: Comparative Mass Spectrometric Fragmentation

The defining characteristic of tandem mass spectrometry (MS/MS) is the controlled fragmentation of a selected precursor ion to generate product ions, whose masses reveal the peptide's amino acid sequence.[7] The most common fragmentation method, Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), involves accelerating ions and colliding them with an inert gas, causing fragmentation primarily along the peptide backbone.

Standard Peptide Fragmentation (b- and y-ions)

In low-energy CID/HCD, cleavage of the amide bonds (C-N) is most common. This generates two main types of fragment ions: b-ions , where the charge is retained on the N-terminal fragment, and y-ions , where the charge is retained on the C-terminal fragment.[8][9] A complete series of b- and/or y-ions allows for the full sequence to be read.

The Influence of N-Methylation on Fragmentation

The introduction of a methyl group on a backbone nitrogen atom significantly alters the local chemical environment and, consequently, the fragmentation pathway.

  • Inductive Effect: The electron-donating methyl group increases the basicity of the N-methylated nitrogen, making it a more favorable site for protonation in the gas phase.

  • Steric Hindrance: The methyl group sterically hinders the approach of the "mobile proton" needed to initiate cleavage at adjacent bonds.

  • Amide Bond Character: N-methylation can influence the cis/trans isomerization of the peptide bond, which can affect fragmentation patterns.[4]

The primary consequence is the preferential cleavage C-terminal to the N-methylated residue . The bond between the N-methylated amino acid and the preceding residue (the methylated amide bond itself) becomes more resistant to cleavage. This leads to a characteristic "gap" in the b-ion series, where the b-ion corresponding to cleavage at the N-methylated residue is often of very low abundance or absent entirely.

Caption: N-methylation makes the adjacent amide bond resistant to cleavage.

Data Presentation: A Head-to-Head Comparison

Let's analyze the expected MS/MS data for our model peptides. Both peptides would be analyzed under identical LC-MS/MS conditions (e.g., using a Q-Exactive instrument with HCD fragmentation).

Table 1: Precursor Ion Information

PeptideSequenceMonoisotopic Mass (Da)Observed m/z (z=2)
Control PeptideAla-Ala-Gly-Val345.1958173.5979
Test Peptide (Xaa = MABA)Ala-Xaa -Gly-Val373.2270187.6135
MABA: (R)-2-(methylamino)butyric acid

Table 2: Comparative Fragment Ion Analysis (Expected Results)

Fragment IonControl Peptide (Observed m/z)Test Peptide (Observed m/z)Intensity Comparison
b₁72.044472.0444Strong
b₂ 143.0815 Absent or Weak Key Difference: Cleavage suppressed at the N-methylated bond.
b₃200.1029214.1338Strong
y₁118.0863118.0863Strong
y₂175.1077175.1077Strong
y₃246.1448288.1757Strong

The most striking and diagnostically important result is the suppression of the b₂ ion in the test peptide. The energy required to fragment the robust CO-N(CH3) bond is higher, so fragmentation preferentially occurs at the next available amide bond, yielding a strong b₃ ion. This provides clear, unambiguous evidence for the location of the N-methylated residue.

Part 3: Implications for Data Analysis and Scientific Integrity

The altered fragmentation patterns of N-methylated peptides have significant consequences for automated data analysis and require careful consideration to maintain data integrity.

Database Searching Challenges

Standard proteomic search algorithms, like Mascot or Sequest, identify peptides by matching experimental MS/MS spectra to theoretical spectra generated from protein sequence databases.[10] If the search parameters do not explicitly define N-methylation as a variable modification, the algorithm will fail to identify the peptide. The mass shift and the altered fragmentation pattern, particularly the missing b-ion, would lead to a poor matching score and a likely false negative result.

Self-Validating System: To ensure trustworthy identification, the database search must be configured with a variable modification corresponding to the mass of the N-methylated residue (+14.01565 Da for CH₂ relative to its non-methylated counterpart) on the specific amino acid. The identification should then be manually validated by inspecting the annotated spectrum for the characteristic fragmentation pattern—specifically, the gap in the ion series at the modification site.

The Role of De Novo Sequencing

When a reference sequence is unavailable or for novel peptide discovery, de novo sequencing—which interprets the sequence directly from the spectrum without a database—is a powerful tool.[11][12] However, the gaps in the ion series caused by N-methylation can still pose a challenge, potentially leading to incorrect sequence calls by automated algorithms. Manual interpretation by an experienced mass spectrometrist is often necessary to correctly piece together the sequence around the modified residue.

Potential Pitfalls: Side Reactions

During peptide synthesis and cleavage, side reactions can occur. For peptides containing N-methylated residues, one notable side reaction is the formation of diketopiperazines (DKPs), especially between the N-methylated residue and the subsequent amino acid, during the acidic cleavage step.[4] These cyclic byproducts will appear as distinct masses in the MS1 spectrum and should be accounted for during purity analysis.

Conclusion and Best Practices

The incorporation of this compound is a valuable tool in peptide drug design, but it necessitates a nuanced approach to mass spectrometric characterization. The N-methyl group is not a passive passenger; it actively directs fragmentation pathways, creating predictable and diagnostically useful patterns.

Key Recommendations for Researchers:

  • Anticipate Fragmentation Gaps: Be aware that CID/HCD fragmentation will be suppressed at the N-methylated amide bond. Look for the absence of the corresponding b-ion (or y-ion if counting from the other terminus) as confirmation of the modification's location.

  • Configure Search Parameters Correctly: When using database search algorithms, always include the specific mass shift of the N-methylated residue as a variable modification to ensure correct peptide identification.

  • Employ Manual Validation: Do not blindly trust automated outputs. Manually inspect annotated MS/MS spectra to confirm the characteristic fragmentation signature. This is a cornerstone of trustworthy data reporting.

  • Consider Orthogonal Fragmentation: For particularly complex sequences or to gain maximum confidence, consider using an alternative fragmentation method like Electron Transfer Dissociation (ETD). ETD cleaves different backbone bonds (c- and z-ions) and is less susceptible to the influence of N-methylation, often providing complementary sequence information.[13]

  • Scrutinize for Side Products: Analyze MS1 survey scans for masses corresponding to potential side products like diketopiperazines to ensure accurate purity assessment of the synthetic peptide.

By understanding the causality behind these experimental observations, researchers can leverage mass spectrometry not just as a tool for mass measurement, but as a precise instrument for elucidating the structure of these next-generation therapeutic peptides.

References

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Leduc, R. D., et al. (2012). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Molecular & Cellular Proteomics, 11(9), 547-557. [Link]

  • Biron, E., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]

  • Julian, R. R., & Beauchamp, J. L. (2012). Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(8), 1391-1400. [Link]

  • Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Creative Biolabs Website. [Link]

  • Gerpe, M. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor Blog. [Link]

  • ACS Publications. (n.d.). Design Strategies toward Precise Protein Sequencing with Biological Nanopores. ACS Nano. [Link]

  • Graczyk, R., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. [Link]

  • MDPI. (2024). Mass Spectrometry for Biomedical and Food Analysis. Molecules. [Link]

  • Gehrig, P. M., et al. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(2), 142-149. [Link]

  • Sani, M., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

  • ACS Publications. (n.d.). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Journal of the American Chemical Society. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Matrix Science. (n.d.). Peptide fragmentation. Mascot Help. [Link]

  • National Institutes of Health. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Bioanalysis, 9(24), 1839-1849. [Link]

  • National Institutes of Health. (2009). Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase. Molecular & Cellular Proteomics, 8(4), 650-660. [Link]

  • Semantic Scholar. (n.d.). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Semantic Scholar. [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules. [Link]

  • ResearchGate. (2009). Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase. ResearchGate. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. AAPPTec Website. [Link]

  • Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. [Link]

  • ChemRxiv. (n.d.). Metaproteomics beyond databases: addressing the challenges and potentials of de novo sequencing. ChemRxiv. [Link]

  • National Institutes of Health. (2010). Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. Journal of the American Society for Mass Spectrometry, 21(2), 310-313. [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • The Rockefeller University. (n.d.). High-Accuracy Molecular Mass Determination of Proteins Using Matrix-Assisted Laser Desorption Mass Spectrometry. Rockefeller University. [Link]

  • National Center for Biotechnology Information. (n.d.). Mass Spectrometry for Post-Translational Modifications. Neuroproteomics. [Link]

  • Waters Corporation. (2017, October 30). Introduction to Peptides and Proteins for Bioanalysis Using LC-MS [Video]. YouTube. [Link]

  • University of Birmingham. (n.d.). Publications | Mass Spectrometry. Leney Lab. [Link]

Sources

A Comparative Guide to N-Fmoc-(R)-2-(methylamino)butyric Acid for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Methylation in Peptide Drug Design

The therapeutic application of native peptides, despite their high potency and specificity, is frequently hindered by inherent pharmacological weaknesses. These include a susceptibility to proteolytic degradation, leading to a short plasma half-life, and poor membrane permeability, which limits oral bioavailability.[1] N-methylation, the substitution of a backbone amide proton with a methyl group, is a powerful strategy in medicinal chemistry to overcome these limitations.[2][3] This modification provides steric shielding against proteases, restricts conformational flexibility to potentially lock in a bioactive structure, and can enhance membrane permeability by reducing the number of hydrogen bond donors. The immunosuppressant drug Cyclosporin A, with its seven N-methylated residues, is a testament to the success of this approach in creating orally bioavailable peptide therapeutics.

This guide provides a comprehensive comparison of N-Fmoc-(R)-2-(methylamino)butyric acid (Fmoc-N-Me-Abu-OH), a non-proteinogenic amino acid, with other commonly used N-methylated amino acids. We will delve into the synthetic challenges, comparative performance data, and the unique conformational influences that researchers, scientists, and drug development professionals must consider when incorporating these valuable building blocks into therapeutic peptides.

Focus: this compound

This compound is a chiral building block that combines the features of N-methylation with an ethyl side chain. This structure places it between N-methyl-Alanine (methyl side chain) and N-methyl-Leucine (isobutyl side chain) in terms of steric bulk. This intermediate steric profile offers a unique tool for modulating peptide conformation and properties. The ethyl group can influence local backbone geometry and side-chain interactions, providing a distinct conformational constraint compared to other aliphatic N-methylated residues.[4]

Comparative Analysis of Performance in Peptide Synthesis

The primary challenge in synthesizing N-methylated peptides lies in the coupling step. The N-methyl group adds significant steric bulk and reduces the nucleophilicity of the secondary amine, making peptide bond formation difficult.[5] This often results in incomplete coupling, leading to lower yields and deletion sequences. Furthermore, the forcing conditions sometimes required can increase the risk of racemization at the α-carbon of the activated amino acid.

Coupling Efficiency

The choice of coupling reagent is paramount for successfully incorporating N-methylated amino acids. While standard reagents like HBTU/HCTU are less effective, uronium/aminium salt reagents that form highly reactive HOAt-based active esters, such as HATU, are considered the gold standard for these challenging couplings.[5][6]

The steric hindrance of the N-methylated amino acid's side chain plays a crucial role in coupling efficiency. While direct comparative studies providing exact yields for a range of N-methylated amino acids under identical conditions are scarce, a qualitative and semi-quantitative comparison can be inferred based on steric bulk.

Fmoc-N-Methyl Amino Acid Side Chain Relative Steric Hindrance Expected Coupling Efficiency (with HATU) Key Considerations
Fmoc-N-Me-Gly-OH-HLowHighLeast sterically hindered; serves as a baseline.
Fmoc-N-Me-Ala-OH-CH₃ModerateGood to HighGenerally couples well with potent activators.[6]
Fmoc-N-Me-Abu-OH -CH₂CH₃Moderate-High Good More demanding than N-Me-Ala. Double coupling may be necessary.
Fmoc-N-Me-Val-OH-CH(CH₃)₂HighModerate to Goodβ-branching adds significant steric bulk, often requiring extended coupling times or double coupling.[7]
Fmoc-N-Me-Leu-OH-CH₂CH(CH₃)₂HighModerate to GoodThe isobutyl group presents considerable steric hindrance.
Fmoc-N-Me-Phe-OH-CH₂-PhHighModerate to GoodThe bulky benzyl group requires efficient activation for successful coupling.

This table represents expected trends based on established principles of steric hindrance in peptide synthesis. Actual yields can vary based on the specific sequence, resin, and reaction conditions.

Racemization

Racemization is a critical concern during the activation of any amino acid, and the risk can be elevated for N-methylated residues if harsh conditions or excessive base are used.[8][9] The primary mechanism involves the formation of a planar oxazolone intermediate, which can lead to loss of stereochemical integrity. The choice of base and minimizing pre-activation time are crucial for suppressing this side reaction.[9] Using sterically hindered bases like Diisopropylethylamine (DIEA) or 2,4,6-collidine is recommended over less hindered bases.[9]

Parameter Recommendation for Minimizing Racemization Rationale
Coupling Reagent HATU, COMUForms highly reactive esters that couple quickly, reducing the lifetime of the racemization-prone activated intermediate.[8]
Base DIEA, 2,4,6-CollidineSterically hindered bases are less likely to abstract the α-proton, which initiates racemization.[9]
Pre-activation Time Minimal (e.g., < 5 minutes)Reduces the time the activated amino acid exists in a state susceptible to racemization before coupling.
Temperature Room TemperatureElevated temperatures can increase the rate of both coupling and racemization; careful optimization is needed if heating is used.

Studies have shown that the extent of racemization can be sequence-dependent and is a particular risk for residues like Cysteine and Histidine.[10] For N-methylated aliphatic amino acids, the risk is generally manageable with optimized protocols. Chiral HPLC is the definitive method for quantifying the extent of racemization by separating the resulting diastereomeric peptides.[11][12]

Conformational Effects

N-methylation has a profound and predictable impact on peptide backbone conformation. By removing the amide proton, it eliminates a hydrogen bond donor. The steric clash between the N-methyl group and adjacent substituents restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[1][13] This often favors a trans amide bond but can also increase the propensity for cis amide bond formation, a key feature in many cyclic peptides and β-turns.

  • This compound , with its ethyl side chain, imposes a moderate-to-high degree of conformational restriction. It is expected to be more constraining than N-methyl-Alanine but less so than N-methyl-Leucine or N-methyl-Valine. This allows for fine-tuning of the peptide backbone's rigidity.

  • NMR Spectroscopy , particularly 2D techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy), is the most powerful tool for elucidating the solution-state conformation of N-methylated peptides.[14][15] The absence of the amide proton means that key NOE signals are absent, making ROESY, which can detect through-space proximities, essential for structural determination.

G cluster_0 Impact of N-Methylation No H-Bond Donor No H-Bond Donor Membrane Permeability Membrane Permeability No H-Bond Donor->Membrane Permeability Increases Steric Hindrance Steric Hindrance Conformational Rigidity Conformational Rigidity Steric Hindrance->Conformational Rigidity Increases Protease Resistance Protease Resistance Steric Hindrance->Protease Resistance Increases Cis/Trans Isomerization Cis/Trans Isomerization Conformational Rigidity->Cis/Trans Isomerization Influences

Caption: Key impacts of N-methylation on peptide properties.

Solubility and Lipophilicity

N-methylation generally increases the lipophilicity (logP) of a peptide by replacing a polar N-H bond with a nonpolar N-CH₃ group.[16] This can be advantageous for membrane permeability. However, the effect on aqueous solubility is more complex. While increasing lipophilicity might suggest decreased water solubility, N-methylation can disrupt inter-chain hydrogen bonding that leads to aggregation, sometimes resulting in a net increase in solubility.[5]

The solubility of Fmoc-protected N-methylated amino acids in common SPPS solvents like DMF and NMP is also a practical consideration. Highly hydrophobic or bulky side chains can lead to poor solubility, requiring the use of solvent mixtures or alternative solvents to ensure efficient coupling.[2]

Property Effect of N-Methylation Impact of Side Chain (e.g., Abu vs. Ala vs. Leu)
Lipophilicity Generally increases.[16]Increases with the size of the aliphatic side chain (Ala < Abu < Leu).
Aqueous Solubility Variable; can increase by disrupting aggregation or decrease due to higher lipophilicity.[17]Larger, more hydrophobic side chains tend to decrease aqueous solubility.
Fmoc-AA Solubility (in DMF/NMP) Generally good, but can decrease with very bulky/hydrophobic side chains.[18]Fmoc-N-Me-Leu may be less soluble than Fmoc-N-Me-Abu or Fmoc-N-Me-Ala.

Experimental Protocols

Protocol 1: Synthesis of this compound

While numerous methods exist for the N-methylation of amino acids, a common laboratory-scale approach involves the reductive amination of the corresponding Fmoc-protected amino acid. An alternative robust method is the methylation of a sulfonamide intermediate.

Materials:

  • Fmoc-(R)-2-aminobutyric acid

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene)

  • 2-Mercaptoethanol

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Sulfonamide Formation: Dissolve Fmoc-(R)-2-aminobutyric acid in DMF. Add a base (e.g., DIEA) and o-NBS-Cl. Stir until the reaction is complete (monitored by TLC).

  • Methylation: To the crude sulfonamide, add fresh DMF, DBU, and dimethyl sulfate. Stir at room temperature for several hours. The progress of methylation can be monitored by HPLC.

  • Sulfonamide Cleavage: Once methylation is complete, add 2-mercaptoethanol and DBU to the reaction mixture to cleave the o-NBS protecting group.

  • Workup and Purification: After the reaction is complete, perform an aqueous workup to remove water-soluble impurities. The product is then extracted with an organic solvent, dried, and concentrated. Purification is typically achieved by crystallization or column chromatography to yield pure this compound.

G Start Fmoc-Abu-OH Step1 Sulfonylation (o-NBS-Cl, Base) Start->Step1 Step2 Methylation (DMS, DBU) Step1->Step2 Step3 Desulfonylation (Mercaptoethanol, DBU) Step2->Step3 End Fmoc-N-Me-Abu-OH Step3->End

Caption: Workflow for the synthesis of Fmoc-N-Me-Abu-OH.

Protocol 2: HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the critical coupling step for incorporating an N-methylated amino acid onto a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal secondary amine

  • Fmoc-N-methylated amino acid (e.g., this compound)

  • HATU

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Bromophenol blue solution (for monitoring)

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF and the N-terminal Fmoc group of the preceding residue has been removed (e.g., with 20% piperidine in DMF), exposing the free amine. Wash the resin thoroughly with DMF.

  • Activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Add DIEA (8 equivalents) to the activation mixture. Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours. Longer coupling times are often necessary for N-methylated residues compared to standard amino acids.

  • Monitoring: Take a small sample of the resin beads and wash them with DMF. Add a few drops of the bromophenol blue solution. A yellow color indicates the absence of free amines and a complete reaction. A blue or green color indicates an incomplete coupling.

  • Recoupling (if necessary): If the monitoring test is positive (blue/green), drain the reaction vessel and repeat steps 2-4 with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete (yellow test result), drain the coupling solution and wash the resin thoroughly with DMF to remove all excess reagents.

Protocol 3: Analysis of Racemization by Chiral HPLC

This protocol provides a general method for analyzing the diastereomeric purity of a crude peptide containing a newly incorporated N-methylated residue.

Procedure:

  • Sample Preparation: Cleave a small amount of the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane). Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet.

  • Dissolution: Dissolve the crude peptide in a suitable solvent mixture, such as water/acetonitrile.

  • HPLC Analysis:

    • Column: Use a high-resolution reverse-phase column (e.g., C18). Diastereomers, having different physical properties, can often be separated on standard achiral columns.[12] A chiral column can also be used if co-elution occurs.[19]

    • Mobile Phase: A typical mobile phase system is a gradient of acetonitrile in water, both containing 0.1% TFA.

    • Gradient: A slow, shallow gradient is often required to achieve baseline separation of the diastereomers. For example, a linear gradient of 20% to 40% acetonitrile over 40 minutes.

    • Detection: Monitor the elution profile at 214 nm or 220 nm.

  • Quantification: Integrate the peak areas of the main product (L-isomer) and the diastereomeric impurity (D-isomer). The percentage of racemization is calculated as: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100

Conclusion

N-methylation is an indispensable tool in modern peptide drug discovery, offering a proven method to enhance the stability, permeability, and conformational stability of peptide therapeutics.[1][18] this compound provides a unique building block with intermediate steric bulk, allowing for precise modulation of these properties. While its incorporation presents synthetic challenges common to all N-methylated residues, these can be effectively overcome using optimized protocols, particularly with powerful coupling reagents like HATU. By carefully considering the comparative impacts on coupling efficiency, racemization risk, and peptide conformation, researchers can strategically employ this compound and other N-methylated amino acids to design the next generation of potent and bioavailable peptide drugs.

References

  • A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methyl
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (n.d.).
  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (n.d.). Journal of the American Chemical Society.
  • Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF. (2025). Benchchem.
  • Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS). (2025). Benchchem.
  • Conformational analysis of N-methylated peptides: (a) Ramachandran... (n.d.).
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. (n.d.).
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (n.d.). Luxembourg Bio Technologies.
  • From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. (n.d.).
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025).
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies Europe.
  • N-methylation in amino acids and peptides: Scope and limit
  • An In-depth Technical Guide to the Properties of N-methylated Amino Acids in Peptides. (2025). Benchchem.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.).
  • Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. (n.d.). PubMed.
  • Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis. (2025). Benchchem.
  • Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. (2025).
  • Application Notes and Protocols for the Coupling of N-Methyl
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzym
  • How can I separate two diastreomeric peptides with a reverse phase column? (2014).
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH. (2025). Benchchem.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI.
  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. (n.d.).
  • Solubility of Fmoc protected amino acids used in Project C. (n.d.).
  • Solid-phase synthesis and characterization of N-methyl-rich peptides. (2025).
  • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. (n.d.). Luxembourg Bio Technologies.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
  • Designing amino acids to determine the local conformations of peptides. (n.d.).
  • Lipophilicity of amino acids. (1994). PubMed.
  • Racemization ratio (%) in the synthesis of Fmoc-Phg-Pro-NH 2 a. (n.d.).
  • Constraining Peptides: A Comparative Guide to the Conformational Effects of 2,4-Diamino-2-methylbutanoic Acid. (2025). Benchchem.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. … (n.d.).
  • Supporting Information. (n.d.). UQ eSpace - The University of Queensland.
  • Fmoc-N-methyl-gamma-aminobutyric acid. (n.d.). Santa Cruz Biotechnology.
  • Fmoc-N-methyl-l-2-aminobutyric acid. (n.d.). Sigma-Aldrich.
  • Fmoc-N-methyl-L-2-aminobutyric acid. (n.d.). Biosynth.
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.

Sources

A Senior Application Scientist's Guide to the Chiral Purity Analysis of N-Fmoc-(R)-2-(methylamino)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chiral Integrity in Peptide Synthesis

N-Fmoc-(R)-2-(methylamino)butyric acid is a crucial chiral building block in modern solid-phase peptide synthesis (SPPS). As an N-methylated amino acid, it imparts unique conformational constraints and proteolytic resistance to synthetic peptides, making it invaluable in the development of therapeutic peptides and peptidomimetics. The stereochemical purity of this raw material is not merely a quality metric; it is a critical determinant of the final drug substance's efficacy, safety, and pharmacological profile.[1][2] The presence of the undesired (S)-enantiomer can lead to the formation of diastereomeric peptide impurities, which may exhibit altered biological activity, reduced potency, or unforeseen toxicological effects.[2]

Therefore, robust and reliable analytical methods for quantifying enantiomeric purity are essential for researchers and manufacturers. An enantiomeric excess (e.e.) of >99.0% is a standard requirement, with critical applications demanding purity levels of ≥99.8% e.e.[1] This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in established scientific principles and supported by actionable experimental protocols.

Comparative Overview of Core Analytical Methodologies

The determination of chiral purity for N-Fmoc protected amino acids is primarily accomplished by three chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Each method operates on distinct principles and offers a unique balance of sensitivity, speed, and sample preparation complexity.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC-MS)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) in a liquid mobile phase.Separation of volatile, derivatized enantiomers on a chiral capillary column followed by mass analysis.Separation using a mobile phase of supercritical CO2 and a co-solvent on a chiral stationary phase.[3]
Sensitivity High (routinely detects ≤0.1% of the minor enantiomer).Very High (can achieve low limits of detection, especially with MS).High, comparable to HPLC.
Sample Prep Minimal; direct injection of the dissolved sample is typical.Extensive; requires Fmoc deprotection and subsequent two-step derivatization to ensure volatility.[4][5]Minimal; similar to HPLC, direct injection is common.
Analysis Speed Moderate (typically 10-25 minutes per run).[1]Fast separation post-derivatization, but overall workflow is slow.Very Fast (often 2-5 times faster than HPLC).[3]
Direct Analysis Yes, analyzes the N-Fmoc protected molecule directly.No, the Fmoc group must be removed prior to derivatization.Yes, analyzes the N-Fmoc protected molecule directly.
Recommendation Primary Method: Ideal for routine QC and release testing.Orthogonal/Confirmatory Method: Excellent for high-sensitivity studies or confirming the purity of the underlying amino acid.High-Throughput Alternative: A powerful option for screening or labs with established SFC capabilities.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the predominant technique for assessing the enantiomeric purity of N-Fmoc amino acids due to its high resolving power, direct analysis capability, and methodological simplicity.[1]

Scientific Rationale & Mechanistic Insights

The success of a chiral HPLC separation hinges on the selection of the Chiral Stationary Phase (CSP). For N-Fmoc protected amino acids, two classes of CSPs have demonstrated exceptional utility:

  • Polysaccharide-Based CSPs: Columns packed with coated or immobilized cellulose or amylose derivatives (e.g., Lux Cellulose series, CHIRALPAK® IA/IC) provide enantioselectivity through a combination of hydrogen bonding, π-π interactions (between the fluorenyl group of the analyte and the phenyl groups on the CSP), and steric hindrance.[1][2] The rigid, ordered structure of the polysaccharide creates chiral grooves that differentially accommodate the two enantiomers.

  • Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC™ T (Teicoplanin) and R (Ristocetin A) offer a multimodal separation mechanism.[6] Their complex structures contain multiple stereogenic centers, peptide backbones, and sugar moieties, allowing for ionic interactions, hydrogen bonding, and inclusion complexation. They are particularly effective for N-blocked amino acids.[6][7]

Causality in Method Development: The choice of mobile phase is critical. In Reversed-Phase (RP) mode, a combination of an organic modifier (Acetonitrile or Methanol) and an acidic additive is standard. Acetonitrile is often a stronger eluent than methanol.[1] Acidic additives like Trifluoroacetic Acid (TFA) or Formic Acid (FA) are essential to suppress the ionization of the analyte's carboxyl group, ensuring good peak shape and reproducible retention. TFA often provides superior retention and chiral recognition for these compounds compared to FA.[1]

Experimental Workflow: Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh N-Fmoc-(R)-2- (methylamino)butyric acid s2 Dissolve in Mobile Phase (e.g., 1 mg/mL) s1->s2 s3 Vortex and Sonicate to ensure dissolution s2->s3 h1 Inject Sample (5-10 µL) onto Chiral Column s3->h1 h2 Isocratic Elution with Optimized Mobile Phase h1->h2 h3 UV Detection (e.g., 265 nm) h2->h3 d1 Integrate Peaks for (R) and (S) Enantiomers h3->d1 d2 Calculate Enantiomeric Excess (% e.e.) d1->d2

Caption: Workflow for chiral HPLC purity analysis.

Protocol: Chiral HPLC Method for this compound

This protocol provides a robust starting point for method development.

  • Column Selection:

    • Primary: Lux 5 µm Cellulose-2 (250 x 4.6 mm) or equivalent polysaccharide-based CSP.[1]

    • Alternative: CHIROBIOTIC R (250 x 4.6 mm) or equivalent macrocyclic glycopeptide CSP.[6]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile and 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water .

    • Starting Condition: 60:40 (v/v) Acetonitrile:0.1% TFA.

    • Optimization: If retention is too low (< 5 min), decrease the Acetonitrile percentage in 5% increments (e.g., to 55:45). If resolution is poor, screen different modifiers (Methanol) or acids (Formic Acid).[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (Ambient). Temperature can be adjusted (e.g., 15-40 °C) to optimize selectivity.

    • Detection: UV at 265 nm (for the Fmoc chromophore).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter if particulate matter is visible.

  • Analysis and Calculation:

    • Inject a racemic standard (if available) to confirm the identity and resolution of the (R) and (S) peaks.

    • Inject the sample and integrate the peak areas for both enantiomers (Area_R and Area_S).

    • Calculate the enantiomeric excess using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Chiral Gas Chromatography (GC): A High-Sensitivity Orthogonal Method

Chiral GC is a powerful, albeit indirect, method for determining enantiomeric purity. It cannot be used to analyze the intact N-Fmoc protected amino acid due to its low volatility. Instead, the Fmoc group must be cleaved, and the resulting secondary amino acid must be chemically derivatized before analysis.[5]

Scientific Rationale & Mechanistic Insights

The core principle involves converting the non-volatile amino acid into a volatile derivative that can be separated on a chiral GC column.

  • Derivatization is Mandatory: A two-step derivatization is required.[4][5]

    • Esterification: The carboxylic acid group is converted to an ester (e.g., an isopropyl or methyl ester) by reacting it with an alcohol under acidic conditions.[5]

    • Acylation: The secondary amine is acylated using a reagent like Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyl Chloroformate (HFBCF).[8][9] This step is crucial to cap the polar N-H group, preventing peak tailing and improving chromatographic performance.[5]

  • Chiral Stationary Phase: The most common CSP for this application is Chirasil-L-Val , which consists of L-valine-tert-butylamide moieties bonded to a polysiloxane backbone.[4][8] Separation occurs based on the differential formation of transient diastereomeric complexes between the derivatized amino acid enantiomers and the chiral selector via hydrogen bonding.

Experimental Workflow: Chiral GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis s1 Fmoc Deprotection (e.g., Piperidine in DMF) s2 Solvent Evaporation s1->s2 d1 Step 1: Esterification (e.g., 3M HCl in Isopropanol) s2->d1 d2 Step 2: Acylation (e.g., Trifluoroacetic Anhydride) d1->d2 g1 Inject Derivatized Sample onto Chiral GC Column d2->g1 g2 Temperature Programmed Separation g1->g2 g3 Mass Spectrometry Detection (SIM mode) g2->g3

Caption: Workflow for chiral GC-MS analysis after deprotection.

Protocol: Chiral GC-MS Method for 2-(methylamino)butyric acid
  • Fmoc Deprotection:

    • Dissolve ~2 mg of this compound in 0.5 mL of N,N-Dimethylformamide (DMF).

    • Add 0.5 mL of a 20% (v/v) solution of piperidine in DMF.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Esterification: Add 1 mL of 3 M HCl in isopropanol to the dried residue. Cap the vial tightly and heat at 100 °C for 30 minutes. Cool and evaporate the reagent to dryness.

    • Acylation: Add 0.5 mL of dichloromethane and 100 µL of Trifluoroacetic Anhydride (TFAA) to the residue. Cap and heat at 60 °C for 15 minutes. Cool and evaporate the solvent and excess reagent.

    • Re-dissolve the final derivative in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC-MS Conditions:

    • Column: Chirasil-L-Val (or equivalent), 25 m x 0.25 mm ID.

    • Carrier Gas: Helium, constant flow ~1.2 mL/min.

    • Oven Program: 80 °C hold for 2 min, ramp at 4 °C/min to 180 °C, hold for 5 min. (This must be optimized).

    • Injector: Split/Splitless, 220 °C.

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic fragment ions of the derivatized analyte.

Supercritical Fluid Chromatography (SFC): The High-Throughput Challenger

SFC is a powerful chromatographic technique that uses a supercritical fluid (typically CO2) as the primary component of the mobile phase.[3] It blends the advantages of both LC and GC, offering high efficiency and very fast analysis times, making it an excellent alternative to HPLC for chiral separations.[3][10]

Scientific Rationale & Mechanistic Insights

SFC operates on principles similar to HPLC, utilizing the same polysaccharide and macrocyclic glycopeptide CSPs. The key difference is the mobile phase, which consists of supercritical CO2 mixed with a small amount of an organic co-solvent (modifier), such as methanol.[10]

Causality in Method Development: The low viscosity and high diffusivity of the supercritical mobile phase lead to faster equilibration and allow for much higher flow rates than in HPLC, dramatically reducing run times without sacrificing resolution.[7] Just as in HPLC, additives like acids and bases are often required to improve peak shape and selectivity for ionizable compounds like N-Fmoc amino acids.[11] The nature and concentration of the alcohol modifier play a significant role in achieving enantioselectivity.[7]

Experimental Workflow: Chiral SFC Analysis

cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Processing s1 Weigh N-Fmoc-(R)-2- (methylamino)butyric acid s2 Dissolve in Modifier Solvent (e.g., Methanol, 1 mg/mL) s1->s2 h1 Inject Sample onto Chiral Column s2->h1 h2 Isocratic Elution with CO2/Modifier Mobile Phase h1->h2 h3 UV Detection (e.g., 265 nm) h2->h3 d1 Integrate Peaks for (R) and (S) Enantiomers h3->d1 d2 Calculate Enantiomeric Excess (% e.e.) d1->d2

Caption: Workflow for chiral SFC purity analysis.

Protocol: Chiral SFC Method for this compound
  • Column Selection: Utilize the same columns recommended for HPLC (e.g., Lux Cellulose-2, CHIRALPAK IC).

  • Mobile Phase:

    • A: Supercritical CO2.

    • B (Modifier): Methanol.

    • Starting Condition: 80:20 (v/v) CO2:Methanol. The modifier percentage is a key parameter for optimization.

    • Additives: Additives can be pre-mixed into the modifier. A common starting point is 0.1% TFA or a combination of an acid and a base (e.g., 60 mM Formic Acid and 30 mM Triethylamine).[11]

  • SFC Conditions:

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 265 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Dissolve the sample in the modifier solvent (e.g., Methanol) to a concentration of 1 mg/mL.

Conclusion and Final Recommendations

For the routine, high-confidence chiral purity analysis of This compound , Chiral HPLC stands as the unequivocal method of choice . Its combination of high resolution, direct analysis without derivatization, and robust, well-established protocols makes it ideally suited for quality control and release testing in both research and manufacturing environments.[1]

Chiral GC-MS serves as an excellent orthogonal method . While its indirect nature and laborious sample preparation make it unsuitable for routine analysis, its exceptional sensitivity and the confirmatory power of mass spectrometry are invaluable for impurity identification, reference standard characterization, or specialized investigations into potential racemization during Fmoc-deprotection steps.

Chiral SFC is a compelling high-throughput alternative . For laboratories equipped with SFC instrumentation, it offers a significant advantage in speed, reducing analysis times by a factor of 2 to 5 compared to HPLC, which is highly beneficial for screening large numbers of samples or accelerating method development.[3]

Ultimately, the selection of a method depends on the specific application, available instrumentation, and the required level of analytical detail. However, a well-developed Chiral HPLC method provides the most direct, reliable, and validated pathway to ensuring the critical chiral integrity of this important peptide building block.

References

  • Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex URL: [Link]

  • Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides Source: RSC Publishing URL: [Link]

  • Title: A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids Source: SpringerLink URL: [Link]

  • Title: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography Source: Taylor & Francis Online URL: [Link]

  • Title: Chiral stationary phases and applications in gas chromatography Source: Open Access LMU URL: [Link]

  • Title: Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R) Source: PubMed URL: [Link]

  • Title: 1.1.3. Chiral separation of amino acids by gas chromatography Source: ResearchGate URL: [Link]

  • Title: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography Source: ResearchGate URL: [Link]

  • Title: Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions Source: PMC - NIH URL: [Link]

  • Title: A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization Source: PubMed URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]

  • Title: Enantiomer separation of N-FMOC α-amino acid methyl esters on Chiralpak IE Source: ResearchGate URL: [Link]

  • Title: High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids Source: MDPI URL: [Link]

  • Title: Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides Source: ResearchGate URL: [Link]

Sources

A Senior Application Scientist's Guide to Coupling Reagents for N-Fmoc-(R)-2-(methylamino)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in peptide synthesis and drug development, the incorporation of N-methylated amino acids like N-Fmoc-(R)-2-(methylamino)butyric acid represents a significant synthetic hurdle. The steric hindrance imposed by the N-methyl group dramatically slows coupling kinetics, demanding a carefully optimized approach to achieve high yields and purity. This guide provides a comparative analysis of coupling reagents, grounded in experimental evidence, to empower researchers to navigate this challenging step in solid-phase peptide synthesis (SPPS).

The core of the challenge lies in the reduced nucleophilicity of the secondary amine on the N-methylated residue and the steric clash that hinders the approach of the activated carboxylic acid. Consequently, standard coupling reagents are often insufficient, leading to incomplete reactions. The development of onium-type reagents—phosphonium and aminium/uronium salts—has been a significant breakthrough, providing the necessary reactivity to overcome this barrier.[1][2]

Mechanism of Action: The Activation Step

The successful formation of a peptide bond is contingent on the activation of the carboxyl group of the incoming amino acid. This is achieved by converting the hydroxyl of the carboxylic acid into a better leaving group, creating a highly reactive intermediate that is susceptible to nucleophilic attack by the amino group of the resin-bound peptide.

G Fmoc_AA Fmoc-N-Me-AA-COOH Activated_Ester Activated Intermediate (e.g., OAt/OBt Ester) Fmoc_AA->Activated_Ester Activation Coupling_Reagent Coupling Reagent (+ Base) Coupling_Reagent->Activated_Ester Coupled_Peptide Fmoc-N-Me-AA-Peptide-Resin Activated_Ester->Coupled_Peptide Acylation (Coupling) Byproducts Byproducts Activated_Ester->Byproducts Resin_Peptide H₂N-Peptide-Resin Resin_Peptide->Coupled_Peptide

Figure 1. General workflow for the activation and coupling of an amino acid during SPPS.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical parameter for successfully incorporating sterically hindered N-methylated amino acids. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. While carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) were foundational in peptide synthesis, they are generally less effective for challenging couplings and are often superseded by onium salts.[1][2]

Reagent ClassReagent NameStructure TypeKey Advantages for N-Methylated AAConsiderations
Aminium/Uronium HATU Aminium SaltHigh reactivity, low racemization, effective for hindered couplings.[3] Forms highly reactive OAt active esters.[4]Higher cost. Can cause guanidinylation of the free amine as a side reaction.
Aminium/Uronium HCTU Aminium SaltMore cost-effective than HATU with comparable, sometimes faster, kinetics due to the 6-chloro-HOBt moiety.[4]Potentially explosive nature of HOBt derivatives is a safety concern.[5]
Phosphonium PyAOP Phosphonium SaltHighly effective for coupling N-methyl amino acids.[6] Does not have the guanidinylation side-reaction risk of aminium salts.[5]Solutions in DMF have moderate stability and should be used within 2 days.[4]
Phosphonium PyBOP Phosphonium SaltA non-toxic alternative to the original BOP reagent. Effective for many standard couplings.[5]Generally less reactive than HATU or PyAOP for severely hindered couplings.
Phosphonium PyBrOP Phosphonium SaltA highly reactive halogenophosphonium reagent, shown to be very efficient for coupling N-methylated amino esters.[7][8]High reactivity can sometimes lead to side reactions like N-carboxyanhydride formation.[8]
Immonium COMU Immonium SaltHigh coupling efficiency comparable to HATU, with improved safety as it is based on Oxyma Pure instead of explosive HOBt/HOAt.[5][9]Newer reagent, may have less extensive literature for specific applications.

Recommended Experimental Protocols

Trustworthy protocols are self-validating. For N-methylated amino acids, reaction monitoring is key. The standard ninhydrin test is unreliable as it gives little to no color change with secondary amines. The bromophenol blue test is a reliable alternative to confirm the completion of the coupling step.[10]

Protocol 1: HATU-Mediated Coupling

This protocol is often considered the gold standard for difficult couplings due to the high reactivity of HATU.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. If starting post-deprotection, ensure the resin is thoroughly washed with DMF to remove residual piperidine.

  • Activation Solution: In a separate vessel, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF.

  • Activation: Add 8 equivalents of DIPEA to the activation solution. Allow the pre-activation to proceed for 2-5 minutes at room temperature.[10] The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and Methanol, and perform the bromophenol blue test. A yellow color indicates complete coupling, while blue or green indicates an incomplete reaction.[10]

  • Recoupling (if necessary): If the test is positive (blue/green), drain the vessel and repeat steps 2-6 (a "double coupling").

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: PyBrOP-Mediated Coupling

PyBrOP is an excellent choice for particularly stubborn couplings where other reagents may fail. Its high reactivity requires careful handling to avoid side reactions.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin as described in the HATU protocol. After deprotection and washing, suspend the resin in DCM or DMF.

  • Amino Acid Solution: In a separate vessel, dissolve 2 equivalents of this compound in the reaction solvent and add it to the resin.

  • Reagent Addition: Add 2 equivalents of PyBrOP to the reaction vessel. Cool the mixture to 0 °C in an ice bath.[10]

  • Base Addition & Coupling: Add 6 equivalents of DIPEA. Mix for 1 minute while cold, then allow the reaction to proceed for 1 hour at room temperature.[10]

  • Monitoring & Washing: Monitor the reaction using the bromophenol blue test. Once complete, filter and wash the resin with DCM, followed by DMF.

G Start Start: Resin with free amine Prepare_AA Prepare Activation Solution: Fmoc-N-Me-AA + Coupling Reagent Start->Prepare_AA Add_Base Add Base (e.g., DIPEA) Pre-activate for 2-5 min Prepare_AA->Add_Base Add_to_Resin Add activated solution to resin Couple for 1-2 hours Add_Base->Add_to_Resin Test Monitoring Point: Bromophenol Blue Test Add_to_Resin->Test Incomplete Incomplete (Blue/Green Color) Test->Incomplete Fail Complete Complete (Yellow Color) Test->Complete Pass Wash Wash Resin (3x DMF) Next_Step Proceed to next cycle (Deprotection) Wash->Next_Step Incomplete->Add_to_Resin Recouple Complete->Wash

Sources

A Comparative Guide to N-Fmoc-(S)- and (R)-2-(methylamino)butyric Acid in Peptide Synthesis: Stereochemistry's Impact on Conformation and Function

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug discovery and development, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of rational design. Among the myriad of available modifications, N-methylation and the manipulation of stereochemistry stand out as powerful tools to enhance the therapeutic potential of peptides. This guide provides an in-depth comparison of two such building blocks: N-Fmoc-(S)-2-(methylamino)butyric acid and its enantiomer, N-Fmoc-(R)-2-(methylamino)butyric acid. We will explore how the subtle difference in their stereochemistry can profoundly influence peptide conformation, bioactivity, and enzymatic stability, supported by established principles and experimental data from related systems.

The Significance of N-Methylation and Chirality in Peptide Therapeutics

The native L-amino acid composition of peptides often renders them susceptible to rapid proteolytic degradation and may limit their conformational diversity. N-methylation, the substitution of the amide proton with a methyl group, introduces a key modification that can significantly improve a peptide's pharmacokinetic profile.[1][2] This is primarily achieved by sterically hindering the approach of proteases, thereby increasing the peptide's half-life in biological systems.[1] Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone by removing the hydrogen bond donor capability of the amide nitrogen, which can lock the peptide into a more bioactive conformation.[1]

Chirality, the "handedness" of a molecule, is another critical determinant of a peptide's biological function. While natural peptides are composed almost exclusively of L-amino acids (S-configuration for most), the introduction of D-amino acids (R-configuration) can induce significant changes in secondary structure and increase resistance to enzymatic degradation.[3] The combination of N-methylation and altered stereochemistry, as seen in this compound, therefore presents a compelling strategy for peptide optimization.

Head-to-Head Comparison: (S) vs. (R)-N-methyl-2-aminobutyric Acid

While direct comparative studies on a single peptide containing either N-Fmoc-(S)-2-(methylamino)butyric acid or its (R)-enantiomer are not abundant in publicly available literature, we can extrapolate their likely effects based on extensive research into N-methylation and D-amino acid incorporation.

FeatureN-Fmoc-(S)-2-(methylamino)butyric AcidThis compoundRationale and Supporting Evidence
Expected Impact on Secondary Structure Can disrupt or stabilize local secondary structures depending on the context. The N-methyl group can favor a cis-amide bond conformation.Likely to induce a more significant disruption of canonical secondary structures like α-helices and β-sheets. Can promote the formation of unique turn structures.N-methylation generally destabilizes helical structures due to the loss of the N-H hydrogen bond donor.[4] The introduction of a D-amino acid into an L-peptide sequence is known to be helix-disrupting and can induce turns.[3] The combined effect in the (R)-enantiomer is expected to be a more pronounced perturbation of the backbone conformation.
Anticipated Effect on Receptor Binding May enhance or decrease affinity depending on whether the induced conformation is more or less complementary to the binding site.More likely to decrease binding affinity if the target receptor has evolved to recognize L-amino acid-containing peptides. However, it could lead to novel receptor interactions or selectivity profiles.Receptor binding is highly dependent on the three-dimensional arrangement of side chains and the peptide backbone. While N-methylation can lock in a favorable conformation, the altered stereochemistry of the (R)-enantiomer will present the side chain in a different spatial orientation, which may not be optimal for binding to receptors adapted for L-peptides.[5]
Predicted Proteolytic Stability Significantly increases resistance to enzymatic degradation compared to its non-methylated counterpart.Expected to confer the highest level of proteolytic stability.N-methylation sterically hinders protease access to the peptide backbone.[1] D-amino acids are not recognized by most proteases, which are stereospecific for L-amino acids. The combination of both modifications in the (R)-enantiomer should provide superior resistance to enzymatic cleavage.
Synthetic Accessibility and Coupling Coupling can be challenging due to steric hindrance and requires optimized protocols.Coupling challenges are similar to the (S)-enantiomer.The N-methyl group on both enantiomers presents a steric barrier to the incoming activated amino acid during solid-phase peptide synthesis (SPPS). Specialized coupling reagents like HATU are often required for efficient coupling.[6]

Experimental Workflows

Diagram of Solid-Phase Peptide Synthesis (SPPS) for N-Methylated Peptides

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Coupling of N-Fmoc-(S/R)-2-(methylamino)butyric acid (HATU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Repeat Cycle Wash3 DMF Wash Deprotection2->Wash3 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Deprotection2->Cleavage Final Cycle Next_AA Coupling of Next Fmoc-Amino Acid Wash3->Next_AA Next_AA->Wash2 Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis of N-Methylated Peptides.

Protocol for Solid-Phase Peptide Synthesis of a Peptide Containing N-Fmoc-(S/R)-2-(methylamino)butyric Acid

This protocol outlines the manual synthesis of a model peptide using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N-Fmoc-(S)-2-(methylamino)butyric acid or this compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of N-Fmoc-(S/R)-2-(methylamino)butyric Acid:

    • In a separate vial, dissolve 3 equivalents of N-Fmoc-(S)-2-(methylamino)butyric acid or its (R)-enantiomer and 2.95 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the activation solution and vortex for 1 minute.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. The extended coupling time is necessary due to the steric hindrance of the N-methyl group.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. For N-methylated amino acids, a negative (yellow) result is expected.

  • Chain Elongation: Repeat steps 2, 3, 5, and 6 for the subsequent amino acids, using a standard coupling time of 1 hour for non-N-methylated residues.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Washing and Drying: Wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Diagram of Conformational Analysis using Circular Dichroism

CD_Analysis cluster_0 Sample Preparation cluster_1 CD Spectrometry cluster_2 Data Analysis Peptide_S Peptide with (S)-enantiomer Sample_S Sample S Solution Peptide_S->Sample_S Peptide_R Peptide with (R)-enantiomer Sample_R Sample R Solution Peptide_R->Sample_R Buffer Phosphate Buffer (pH 7.4) Buffer->Sample_S Buffer->Sample_R Spectrometer CD Spectrometer Sample_S->Spectrometer Measure Spectrum (190-260 nm) Sample_R->Spectrometer Measure Spectrum (190-260 nm) Spectrum_S CD Spectrum of S-Peptide Spectrometer->Spectrum_S Spectrum_R CD Spectrum of R-Peptide Spectrometer->Spectrum_R Comparison Compare Spectra: - α-helix (minima at 208, 222 nm) - β-sheet (minimum ~218 nm) - Random coil (minimum ~198 nm) Spectrum_S->Comparison Spectrum_R->Comparison

Caption: Workflow for Comparative Conformational Analysis using Circular Dichroism.

Protocol for Circular Dichroism (CD) Spectroscopy

Objective: To compare the secondary structure of peptides containing N-Fmoc-(S)-2-(methylamino)butyric acid and this compound.

Materials:

  • Purified peptides

  • Phosphate buffer (10 mM, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation: Prepare stock solutions of each peptide in the phosphate buffer. Determine the precise concentration of each stock solution by UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by other quantitative methods. Prepare final dilutions to a concentration of 0.1 mg/mL.

  • Instrument Setup:

    • Purge the CD spectropolarimeter with nitrogen gas.

    • Set the measurement parameters: wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, and 3 accumulations.

  • Blank Measurement: Record the spectrum of the phosphate buffer alone to use as a baseline.

  • Sample Measurement: Record the CD spectra for each peptide solution.

  • Data Processing:

    • Subtract the baseline spectrum from each peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ × 100 × MRW) / (c × l) where θ is the observed ellipticity in degrees, MRW is the mean residue weight of the peptide, c is the peptide concentration in mg/mL, and l is the path length of the cuvette in cm.

  • Analysis: Compare the resulting spectra. A spectrum with negative bands at ~208 nm and ~222 nm is characteristic of an α-helix, while a single negative band around 218 nm suggests a β-sheet structure. A strong negative band near 198 nm is indicative of a random coil. Significant differences in the spectra of the two peptides will indicate that the stereochemistry of the N-methylated amino acid has a profound impact on the peptide's secondary structure.[7]

Conclusion

The choice between N-Fmoc-(S)-2-(methylamino)butyric acid and its (R)-enantiomer is a critical decision in peptide design that can lead to vastly different pharmacological outcomes. The (S)-enantiomer, being more akin to natural L-amino acids, may be preferred when the goal is to introduce proteolytic stability with minimal disruption to an existing bioactive conformation. Conversely, the (R)-enantiomer offers a more radical modification that can dramatically alter the peptide's three-dimensional structure, potentially leading to novel receptor interactions and significantly enhanced resistance to enzymatic degradation. The experimental protocols provided herein offer a framework for researchers to synthesize and characterize peptides containing these valuable building blocks, enabling a more informed and rational approach to the development of next-generation peptide therapeutics.

References

  • Chang, C. F., & Zehfus, M. H. (1996). The Effect of N-methylation on Helical Peptides. Biopolymers, 40(6), 609-16. [Link]

  • Siano, A., et al. (2023). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, In Press. [Link]

  • Doedens, L., et al. (2010). Multiple N-methylation of MT-II backbone amide bonds leads to melanocortin receptor subtype hMC1R selectivity; pharmacological and conformational studies. Journal of Medicinal Chemistry, 53(5), 2054-2063. [Link]

  • Asiano, A., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(8), 7549. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-90. [Link]

  • Liu, K., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 688643. [Link]

  • Chatterjee, J., et al. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In: Peptide Synthesis. Methods in Molecular Biology, vol 1083. Humana Press, New York, NY. [Link]

  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Electronic Dissertation and Theses. Paper 13. [Link]

  • Al-Garalleh, H. A., et al. (2019). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Biomaterials Science, 7(12), 5263-5273. [Link]

  • Halab, L., & Lubell, W. D. (2001). Influence of N-terminal residue stereochemistry on the prolyl amide geometry and the conformation of 5-tert-butylproline type VI beta-turn mimics. The Journal of Organic Chemistry, 66(19), 6331-6336. [Link]

  • Ladokhin, A. S., & White, S. H. (2006). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. In: Lipid-Protein Interactions. Methods in Molecular Biology, vol 346. Humana Press. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.6. [Link]

  • Fahrenbach, A. C., et al. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry – A European Journal, 27(54), 13540-13548. [Link]

  • AMS Biopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]

  • Li, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4153-4158. [Link]

  • Muttenthaler, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Peptide Science, 27(1), e3289. [Link]

  • Balaram, P. (1979). 13C magnetic resonance studies of the conformations of aminoisobutyric acid containing peptides. Journal of the American Chemical Society, 101(26), 7629-7633. [Link]

  • Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Dong, M. (2019). The Basics of HPLC Peptide Analysis. LCGC Europe, 32(12), 666-671. [Link]

  • Mtoz Biolabs. (n.d.). Chiral Circular Dichroism of Amino Acids. [Link]

  • UConn Health. (n.d.). Circular Dichroism Spectropolarimeter Instructions. [Link]

  • Kelly, S. M., et al. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(8), 140688. [Link]

  • Vasilenko, I. A., et al. (2022). Modeling of the Peptide Release during Proteolysis of β-Lactoglobulin by Trypsin with Consideration of Peptide Bond Demasking. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Johnson, L. M., et al. (2007). Circular dichroism data for NHR peptide 1 and CHR peptides 3, 4, 5, 8, and 10. ResearchGate. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Liu, K., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 688643. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Schoder, C., et al. (2025). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Miyake, Y., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]

  • Toth, G., et al. (1995). Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. Journal of Chromatography A, 699(1-2), 143-151. [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Fahrenbach, A. C., et al. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry – A European Journal, 27(54), 13540-13548. [Link]

  • Zarándi, M., et al. (2007). Study of intramolecular aminolysis in peptides containing N-alkylamino acids at position 2. Journal of Peptide Science, 13(8), 534-541. [Link]

Sources

A Comparative Guide to the Validation of N-Fmoc-(R)-2-(methylamino)butyric Acid Incorporation by Edman Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids (UAAs), such as N-methylated variants, is a critical strategy in modern drug discovery for enhancing the therapeutic properties of peptides.[1][2][3] N-Fmoc-(R)-2-(methylamino)butyric acid, an N-methylated amino acid (NMAA), offers a way to improve metabolic stability and modulate conformation.[2][3][4] However, its successful incorporation during solid-phase peptide synthesis (SPPS) requires rigorous analytical validation. This guide provides an in-depth comparison of analytical methods for this purpose, with a primary focus on Edman degradation. We will explore the underlying principles, provide a detailed experimental protocol, and compare its performance against alternative techniques like mass spectrometry and NMR spectroscopy. This document serves as a technical resource for scientists to ensure the fidelity of their synthetic peptides.

Introduction: The Challenge of Verifying N-Methylated Residues

N-methylated peptides are of significant interest in medicinal chemistry as they often exhibit increased resistance to enzymatic degradation and improved cell permeability.[3][4][5] The methyl group on the amide nitrogen introduces a conformational constraint and removes the hydrogen bond donor capability, which can profoundly impact the peptide's biological activity and pharmacokinetic profile.[6]

The challenge, however, lies in unequivocally confirming the successful incorporation of these modified residues at the correct position within the peptide sequence. Standard analytical methods may not be straightforwardly applicable or could provide ambiguous results. Edman degradation, the gold-standard for N-terminal sequencing, offers a robust, stepwise method to verify the sequence residue by residue.[7][8][9] This guide will detail its application for peptides containing this compound and compare its utility with other common analytical tools.

The Analyte: this compound

This compound is a chiral building block used in SPPS.[10][11]

  • Structure: It is a derivative of butyric acid with a methylamino group at the alpha-carbon, protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

  • Significance in Peptide Synthesis: The N-methyl group is a key modification. It sterically hinders protease action at the adjacent peptide bond and restricts the conformational freedom of the peptide backbone, which can be crucial for locking in a bioactive conformation.

The Analytical Method: Edman Degradation for N-Methylated Residues

Edman degradation is a chemical method that sequentially removes amino acids from the N-terminus of a peptide.[8][9] The process is automated in modern protein sequencers and involves a repeated three-step cycle.[12][13]

Principle of the Edman Chemistry

The Edman degradation process can be broken down into three core steps:

  • Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under basic conditions. PITC reacts with the N-terminal amino group to form a phenylthiocarbamyl (PTC) derivative.[7][12][14][15] For an N-methylated amino acid, PITC reacts with the secondary amine.

  • Cleavage: Under anhydrous acidic conditions (typically using trifluoroacetic acid - TFA), the PTC-peptide undergoes cyclization, and the first peptide bond is cleaved.[7][12][15] This releases the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact but one residue shorter.[15][16]

  • Conversion & Identification: The unstable ATZ-amino acid is then converted into a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.[7][14][16] This PTH-amino acid is injected into an HPLC system, and its identity is confirmed by comparing its retention time to that of known standards.[12][17]

The shortened peptide is then subjected to the next cycle of degradation.[16]

Expected Outcome for (R)-2-(methylamino)butyric acid

When a peptide containing N-terminal (R)-2-(methylamino)butyric acid is subjected to Edman degradation, the resulting PTH derivative will be PTH-N-methyl-(R)-2-aminobutyric acid. The key to successful validation is having a standard for this specific PTH derivative to confirm its identity by its unique retention time in the HPLC chromatogram.

Challenges and Considerations

While robust, Edman degradation has limitations. The efficiency of each cycle is typically over 90-99%, which limits the practical sequencing length to about 30-60 residues.[8][18] Furthermore, the N-terminus of the peptide must be free; any blocking modifications like acetylation will prevent the initial coupling reaction.[8][17][19] For N-methylated residues specifically, the reaction kinetics of the coupling step with the secondary amine might differ slightly from that of primary amines, but modern sequencers are optimized to handle this.

Experimental Protocol: Validation Workflow

This section outlines a typical workflow for validating the incorporation of this compound.

Test Peptide Synthesis

A short test peptide should be synthesized using standard Fmoc-based SPPS. For example, a peptide with the sequence: Me(Aba)-Gly-Phe-Leu (where Me(Aba) is (R)-2-(methylamino)butyric acid)

Sample Preparation
  • Purification: The synthesized peptide must be purified to >95% homogeneity by reverse-phase HPLC to remove truncated sequences and other impurities that could interfere with the sequencing.

  • Quantification: Accurately determine the amount of peptide, typically in the range of 10-100 picomoles for modern sequencers.[8]

  • Immobilization: The purified peptide is loaded onto a specialized membrane (e.g., PVDF or glass fiber) that is placed in the reaction chamber of the protein sequencer.[17] This immobilizes the peptide during the liquid and gas-phase chemical reactions.

Automated Edman Sequencing

The immobilized sample is then subjected to automated Edman degradation using a protein sequencer (e.g., Applied Biosystems Procise). The instrument will perform the cycles of coupling, cleavage, and conversion automatically.

Data Analysis and Interpretation

For each cycle, the sequencer's integrated HPLC system will generate a chromatogram.

  • Cycle 1: A peak corresponding to the PTH-N-methyl-(R)-2-aminobutyric acid standard should be observed.

  • Cycle 2: A peak for PTH-Glycine should appear.

  • Cycle 3: A peak for PTH-Phenylalanine should appear.

  • Cycle 4: A peak for PTH-Leucine should appear.

Successful validation is achieved when the observed sequence of PTH derivatives matches the expected sequence of the synthesized peptide.

Workflow Diagram: Edman Degradation Cycle

Edman_Degradation_Workflow cluster_peptide Peptide Chain cluster_cycle Edman Cycle cluster_output Analysis Peptide_N N-terminus: (R)-2-(methylamino)butyric acid Peptide_N1 Residue 2: Gly Coupling Step 1: Coupling (PITC, Basic pH) Peptide_N->Coupling Peptide_N2 Residue 3: Phe Cleavage Step 2: Cleavage (TFA, Anhydrous) Coupling->Cleavage Cleavage->Peptide_N1 Shortened Peptide (Ready for next cycle) Conversion Step 3: Conversion (Aqueous Acid) Cleavage->Conversion HPLC HPLC Identification Conversion->HPLC Chromatogram Chromatogram: Peak at RT of PTH-Me(Aba) HPLC->Chromatogram

Caption: Workflow of the Edman degradation cycle for N-terminal validation.

Comparison with Alternative Methods

While Edman degradation is highly reliable for N-terminal sequence confirmation, other methods can also be employed, each with its own strengths and weaknesses.[20][21]

Method Principle Advantages Disadvantages Best For
Edman Degradation Stepwise chemical cleavage from the N-terminus.- Provides unambiguous residue-by-residue sequence.[20]- Highly accurate for short sequences.[9]- Gold standard for N-terminal confirmation.- Limited to ~30-60 residues.[8][18]- Requires a free N-terminus.[8]- Relatively low throughput.[22]- Confirming the identity and purity of synthetic peptides.- Validating N-terminal modifications.
Mass Spectrometry (MS/MS) Fragmentation of the peptide in the gas phase and analysis of fragment ion masses.- High sensitivity (femtomole range).- High throughput.[20]- Can analyze complex mixtures.[20]- Can identify internal modifications.- Can be difficult to distinguish between isobaric residues (e.g., Leu/Ile).- De novo sequencing can be complex.[21][22]- N-methylation can alter fragmentation patterns.- High-throughput screening.- Analysis of complex protein digests.- Characterizing post-translational modifications across the entire peptide.
NMR Spectroscopy Analysis of the magnetic properties of atomic nuclei.- Provides detailed 3D structural information.- Non-destructive.- Can directly observe the N-methyl group.- Requires larger sample amounts (milligram range).- Lower throughput.- Data analysis can be complex and time-consuming.- Determining the 3D structure and conformation of a peptide in solution.- Studying peptide dynamics.

Conclusion and Recommendations

For the specific task of validating the successful incorporation of this compound at a defined position in a synthetic peptide, Edman degradation remains the most direct and unambiguous method . Its stepwise nature provides definitive proof of the N-terminal sequence, which is crucial for quality control in drug development and research.

While mass spectrometry is an invaluable tool for overall peptide characterization and can complement Edman data, it may not provide the same level of certainty for the N-terminal residue without complex fragmentation analysis. NMR is best reserved for detailed structural studies rather than routine sequence validation.

Therefore, for researchers needing to confirm the fidelity of their N-methylated peptide synthesis, a workflow combining HPLC purification followed by Edman degradation offers a robust and trustworthy validation system.

References

  • MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from MtoZ Biolabs website. [Link]

  • Baitai Peike Biotechnology. (n.d.). Summary of Edman Sequencing Principles and Influencing Factors. Retrieved from Baitai Peike Biotechnology website. [Link]

  • Creighton, T. E. (2001). Peptide Sequencing by Edman Degradation. In Encyclopedia of Life Sciences. Macmillan Publishers Ltd, Nature Publishing Group. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from Shimadzu website. [Link]

  • Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from Chemistry LibreTexts website. [Link]

  • Anslyn, E. V., et al. (2025). After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing. Journal of the American Chemical Society. [Link]

  • PubMed. (2025). After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing. Retrieved from PubMed. [Link]

  • Bandeira, N., et al. (n.d.). Beyond Edman Degradation: Automated De novo Protein Sequencing of Monoclonal Antibodies. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Edman degradation. Retrieved from Wikipedia website. [Link]

  • MtoZ Biolabs. (n.d.). N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results. Retrieved from MtoZ Biolabs website. [Link]

  • ChemSigma. (n.d.). 1210830-60-6 this compound. Retrieved from ChemSigma website. [Link]

  • National Center for Biotechnology Information. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from PMC - NIH. [Link]

  • MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from MetwareBio website. [Link]

  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved from ASM Journals. [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Retrieved from NIH. [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (n.d.). Unnatural Amino Acids into Proteins/ Protein Engineering. Retrieved from irjmets.com. [Link]

  • Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved from Creative Biolabs website. [Link]

  • PubMed. (n.d.). N-methylation in amino acids and peptides: Scope and limitations. Retrieved from PubMed. [Link]

  • Biosynthesis. (n.d.). N-terminal Sequence Analysis. Retrieved from Biosynthesis website. [Link]

  • New Prairie Press. (2011). ISSUES IN TESTING DNA METHYLATION USING NEXT-GENERATION SEQUENCING. Retrieved from New Prairie Press. [Link]

  • Patexia. (2005). Peptides | Patent Publication Number 20050009147. Retrieved from Patexia website. [Link]

  • ResearchGate. (2025). (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from ResearchGate. [Link]

  • PubMed. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Retrieved from PMC - NIH. [Link]

Sources

Navigating the Conformational Landscape of N-Methylated Peptides: A Comparative Guide to the Analysis of Peptides Incorporating N-Fmoc-(R)-2-(methylamino)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutics. Among the most powerful tools in this endeavor is N-methylation, the substitution of a backbone amide proton with a methyl group. This seemingly subtle alteration profoundly impacts a peptide's conformation, proteolytic stability, and cell permeability, offering a pathway to overcome the inherent pharmacological limitations of native peptides.[1][2] The incorporation of N-methylated amino acids, such as N-Fmoc-(R)-2-(methylamino)butyric acid, provides a sophisticated method for constraining peptide flexibility and pre-organizing the molecule into a bioactive conformation.[3]

This guide offers a comprehensive comparison of the principal analytical techniques for the conformational analysis of peptides containing this compound and other N-methylated residues. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and present comparative data to empower researchers in their structural elucidation efforts.

The Structural Impact of N-Methylation: Beyond Simple Substitution

The introduction of an N-methyl group, and by extension the ethyl side chain of (R)-2-(methylamino)butyric acid, imposes significant steric and electronic constraints on the peptide backbone. Understanding these effects is crucial for interpreting analytical data:

  • Restricted Torsional Angles: The steric bulk of the N-methyl group limits the rotation around the phi (Φ) and psi (Ψ) dihedral angles, reducing the peptide's conformational flexibility. This can lock the peptide into a specific three-dimensional shape required for optimal interaction with its biological target.

  • Elimination of Hydrogen Bond Donors: N-methylation removes the amide proton, preventing it from participating as a hydrogen bond donor. This disruption of intramolecular hydrogen bonding networks can significantly alter secondary structure and overall folding.[2]

  • Propensity for β-Turns and Cis-Amide Bonds: The conformational constraints imposed by N-methylation often favor the formation of β-turn structures.[4] Furthermore, the energy barrier between the trans and cis conformations of the amide bond preceding the N-methylated residue is lowered, increasing the likelihood of observing a cis-amide bond, a feature often critical for mimicking protein turns.[5]

The ethyl side chain of (R)-2-(methylamino)butyric acid is expected to amplify these effects compared to a simpler N-methylated residue like N-methylalanine, due to increased steric hindrance. This makes a thorough conformational analysis essential to fully characterize its impact on peptide structure.

A Comparative Overview of Analytical Techniques

The elucidation of the three-dimensional structure of N-methylated peptides requires a multi-faceted approach, often combining spectroscopic and computational methods. The choice of technique depends on the peptide's properties and the desired level of structural detail.

Technique Information Provided Strengths Limitations
NMR Spectroscopy 3D solution structure, inter-proton distances, dihedral angles, dynamics.Provides detailed atomic-level information in solution, mimicking physiological conditions.Can be complex to analyze for larger peptides; conformational heterogeneity can lead to peak broadening.
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil).Rapid assessment of overall secondary structure and conformational changes.[6]Provides low-resolution structural information; deconvolution to exact percentages can be imprecise.
X-ray Crystallography High-resolution solid-state 3D structure.Unambiguous determination of atomic coordinates.Requires the formation of well-diffracting crystals; the solid-state conformation may not represent the solution-state structure.
Computational Modeling Predicted low-energy conformations, dynamics, solvent effects.Complements experimental data, provides insights into conformational landscapes.Accuracy is highly dependent on the force field used; requires experimental validation.[4]

This guide will focus on the practical application of NMR, CD, and computational modeling, as these are most commonly employed for the solution-state analysis of novel synthetic peptides.

In-Depth Analysis with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of N-methylated peptides in solution.[7] Due to the unique properties of these molecules, specific NMR experiments are favored.

Workflow for NMR-Based Conformational Analysis

Caption: General workflow for peptide conformational analysis using NMR spectroscopy.

Why ROESY is Preferred Over NOESY for N-Methylated Peptides

For determining through-space proton-proton proximities, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is a standard experiment. However, for many synthetic peptides, which fall into a medium molecular weight range (roughly 700-1200 Da), the NOE can be close to zero, rendering the NOESY experiment ineffective.

The Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is the preferred alternative in this regime. The ROE is always positive, regardless of molecular weight, ensuring that cross-peaks are observed for spatially close protons.

Caption: Comparison of NOE and ROE dependence on molecular size.

Experimental Protocol: 2D ROESY
  • Sample Preparation: Dissolve the purified N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or H₂O/D₂O with 10% D₂O) to a final concentration of 1-5 mM. Add an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

  • Data Acquisition: Acquire a 2D ROESY spectrum on a spectrometer of 500 MHz or higher. A typical experiment might involve:

    • A mixing time of 150-300 ms.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

    • Phase-sensitive data acquisition using TPPI or States-TPPI.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform resonance assignments using a combination of TOCSY (for spin system identification) and ROESY (for sequential assignment) spectra.[8]

    • Integrate the cross-peak volumes from the ROESY spectrum to derive inter-proton distance restraints. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.

    • Use these distance restraints, along with dihedral angle restraints derived from coupling constants, as input for structure calculation programs.

Probing Secondary Structure with Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of peptides in solution.[9] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure.

Expected CD Signatures for N-Methylated Peptides
Secondary Structure Characteristic CD Signal
α-Helix Negative bands at ~222 nm and ~208 nm; positive band at ~192 nm.
β-Sheet Negative band at ~218 nm; positive band at ~195 nm.
β-Turn Can have varied spectra, but often show a negative band around 200 nm and a positive band around 220-230 nm for certain turn types.
Random Coil Strong negative band around 198 nm.

The incorporation of this compound is likely to induce more ordered structures, such as β-turns, which would be reflected in the CD spectrum as a shift away from a random coil signature.

Experimental Protocol: CD Spectroscopy
  • Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should not have a high absorbance in the far-UV region.

  • Concentration Determination: Accurately determine the peptide concentration.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record the CD spectrum from 260 nm to 190 nm at a controlled temperature (e.g., 25 °C).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.

    • Analyze the spectrum visually for characteristic secondary structure signatures.

    • Optionally, use deconvolution algorithms (e.g., CONTIN, SELCON) to estimate the percentage of each secondary structure type.

Complementary Insights from Computational Modeling

Computational modeling is an invaluable tool for exploring the conformational landscape of N-methylated peptides and for refining experimentally derived structures.[4] Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the peptide in a simulated solvent environment.

Workflow for Computational Modeling

Caption: A typical workflow for the computational modeling of peptide conformation.

The choice of force field is critical for accurately modeling N-methylated residues. Some modern force fields have been specifically parameterized to better handle the unique electronic and steric properties of these modified amino acids. It is crucial to validate the computational results against experimental data, such as NMR-derived distance restraints, to ensure the physical relevance of the predicted conformations.

Synthesis of this compound

The availability of the N-methylated amino acid building block is a prerequisite for peptide synthesis. While commercially available, in-house synthesis can also be achieved. A common method is the N-alkylation of the corresponding o-nitrobenzenesulfonyl (o-NBS) protected amino acid, followed by removal of the o-NBS group and protection with Fmoc.

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-methyl Amino Acids

This protocol is adapted from methods developed for the solid-phase synthesis of Fmoc-N-methylated amino acids.

  • Resin Loading: Load the starting amino acid (e.g., (R)-2-aminobutyric acid) onto a 2-chlorotrityl chloride (2-CTC) resin.

  • Fmoc Deprotection: Remove the Fmoc group using a solution of 20% piperidine in DMF.

  • o-NBS Protection: Protect the free amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like collidine or DIEA.

  • N-Methylation: Methylate the sulfonamide nitrogen using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a suitable base (e.g., DBU or MTBD).

  • o-NBS Deprotection: Remove the o-NBS group using a thiol, such as β-mercaptoethanol, in the presence of a base.

  • Fmoc Protection: Protect the newly formed secondary amine with Fmoc-OSu or Fmoc-Cl.

  • Cleavage from Resin: Cleave the final Fmoc-N-Me-amino acid from the resin using a mild acidic solution (e.g., 1% TFA in DCM).

Conclusion

The conformational analysis of peptides containing this compound is a challenging yet rewarding endeavor. The steric and electronic perturbations introduced by this N-methylated residue necessitate a rigorous and multi-technique approach to fully characterize the resulting peptide structure. By combining the detailed solution-state information from NMR spectroscopy, particularly the ROESY experiment, with the secondary structure overview provided by CD spectroscopy and the dynamic insights from computational modeling, researchers can build a comprehensive and accurate picture of their molecule's three-dimensional conformation. The protocols and comparative data presented in this guide provide a robust framework for navigating the complex conformational landscape of N-methylated peptides, ultimately accelerating the design and development of next-generation peptide therapeutics.

References

  • BenchChem. (2025).
  • Laufer, B., Chatterjee, J., Frank, A. O., & Kessler, H. (2009). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides?. Journal of peptide science, 15(3), 141–146. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). The Role of N-Methylation in Modulating Peptide Properties: A Technical Guide.
  • Sherman, S. L., Fischer, K. C., & Garand, E. (2017). Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. OSTI.GOV. [Link]

  • Balaram, P. (1984). Circular dichroism studies of α-aminoisobutyric acid-containing peptides: Chain length and solvent effects in alternating Aib-L-Ala and Aib-L-Val sequences. Biopolymers, 23(7), 1249-1266.
  • Parra-Barrios, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1758. [Link]

  • Iqbal, M., Nagaraj, R., & Balaram, P. (1981). 1H N.M.R. studies of protected alpha-aminoisobutyric acid containing peptides. Chemical shift nonequivalence of benzyloxycarbonyl methylene protons. International journal of peptide and protein research, 18(2), 208–213. [Link]

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in molecular biology (Clifton, N.J.), 1088, 247–253. [Link]

  • The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • Ntsobo, S., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 513-520. [Link]

  • Yamane, T., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(23), 7248. [Link]

  • Siano, A., et al. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 23(19), 11880. [Link]

  • ResearchGate. (n.d.). Conformational analyses of peptides 1–8. [Link]

  • ResearchGate. (n.d.). Circular dichroism (CD) spectra of peptides without (solid line) and with POPC lipid (dotted line). [Link]

  • Chemical Light. (2026). This compound. [Link]

  • ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. [Link]

  • ResearchGate. (n.d.). Circular dichroism spectra of ??-peptides: Sensitivity to molecular structure and effects of motional averaging. [Link]

  • Rele, S., et al. (2017). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. The Journal of organic chemistry, 82(24), 13490–13498. [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. [Link]

  • YouTube. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR. [Link]

  • Ohta, A., et al. (2019). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS chemical biology, 14(7), 1579–1587. [Link]

  • Siano, A., et al. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]

  • Aapptec. (n.d.). Fmoc-2-Abu-OH [135112-27-5]. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Tait, A. S., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie (International ed. in English), 60(26), 14319–14323. [Link]

  • Biron, E., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of organic chemistry, 70(13), 5183–5189.
  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in molecular biology, 1088, 247-53.
  • Neuhaus, D., & Williamson, M. P. (2000).
  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Electronic Dissertations and Theses. 28. [Link]

  • BLD Pharm. (n.d.). 1341092-00-9|N-Fmoc-2-(methylamino)butyric acid.
  • ChemicalBook. (n.d.). N-FMoc-(S)-2-(MethylaMino)butyric acid | 1310575-53-1.
  • Chem-Impex. (n.d.). Fmoc-(R)-2-(aminomethyl)-3-methylbutanoic acid.
  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Electronic Dissertations and Theses. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Fmoc-(R)-2-(methylamino)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and disposal plan for N-Fmoc-(R)-2-(methylamino)butyric acid (Fmoc-N-Me-Abu-OH). As a crucial reagent in drug development and peptide synthesis, its proper handling and disposal are paramount to ensuring laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety protocols. The procedures outlined herein are based on the known hazards of its constituent parts—a carboxylic acid and an Fmoc-protected amine—and general best practices for chemical waste management.

Part 1: Core Hazard Analysis and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust risk assessment can be constructed by analyzing structurally similar compounds, such as butyric acid. The primary hazards are associated with the carboxylic acid group, which imparts corrosive properties.

The GHS classification for related butyric acid compounds indicates several key hazards to be aware of before handling or disposal.[1][2][3][4] It is classified as a combustible liquid that is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[1][3][5]

Table 1: Summary of Hazard Profile and Safety Information

Hazard Category GHS Classification Key Considerations & Precautionary Actions
Acute Toxicity Category 4 (Oral, Dermal)[1][2] Harmful if swallowed or in contact with skin. Avoid ingestion and direct skin contact. Wash hands thoroughly after handling.[1]
Skin Corrosion Category 1B[1][4] Causes severe skin burns. Always wear chemical-resistant gloves and a lab coat. In case of contact, immediately flush skin with water for at least 15 minutes.[5]
Eye Damage Category 1[1][2][4] Causes serious eye damage. Wear safety goggles and a face shield. If contact occurs, rinse cautiously with water for several minutes and seek immediate medical attention.[1][3]
Flammability Category 4 (Combustible Liquid)[1][2] Keep away from heat, sparks, and open flames.[5] Store in a cool, well-ventilated area.[3]

| Environmental | Not fully determined | Do not dispose of down the drain or into the environment.[1] Treat as chemical waste to be handled by a licensed disposal company. |

Part 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any work that will generate this compound waste, ensure all immediate safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.

  • Engineering Controls : Always handle this chemical within a certified chemical fume hood to minimize inhalation risk.[6] Ensure an eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE) : A multi-layered defense is critical.

    • Eye and Face Protection : Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations.[6]

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Check for any signs of degradation or perforation before use.[2][4]

    • Body Protection : Wear a flame-retardant lab coat and closed-toe shoes.[6] Discard any contaminated clothing or shoes.[5]

  • First Aid Measures :

    • Skin Contact : Take off immediately all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Call a physician immediately.[1][5]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1]

    • Ingestion : Rinse mouth. Do NOT induce vomiting due to the risk of perforation. Call a physician immediately.[1][4][5]

Part 3: Disposal Decision Workflow

Proper disposal begins with correct waste stream identification. The following workflow provides a logical, step-by-step decision process for categorizing and handling waste generated from this compound.

DisposalWorkflow Disposal Decision Workflow for Fmoc-N-Me-Abu-OH cluster_type 1. Identify Waste Type cluster_solid 2a. Characterize Solid Waste cluster_liquid 2b. Characterize Liquid Waste cluster_disposal 3. Segregate & Dispose Start Generated Waste (Fmoc-N-Me-Abu-OH) Solid_Waste Solid Waste Start->Solid_Waste Liquid_Waste Liquid Waste Start->Liquid_Waste Bulk_Solid Unused/Expired Solid Chemical Solid_Waste->Bulk_Solid Is it pure chemical? Contaminated_Solid Contaminated Labware (Gloves, Weigh Boats, Tips) Solid_Waste->Contaminated_Solid Is it trace residue? Halogenated Contains Halogenated Solvents (e.g., DCM) Liquid_Waste->Halogenated Check solvent type Non_Halogenated Contains Non-Halogenated Solvents (e.g., DMF) Liquid_Waste->Non_Halogenated Check solvent type Dispose_Bulk Follow Protocol 1: Package as Hazardous Solid Chemical Waste Bulk_Solid->Dispose_Bulk Dispose_Solid_Cont Follow Protocol 2: Collect in Labeled Bag for Solid Hazardous Waste Contaminated_Solid->Dispose_Solid_Cont Dispose_Halo Follow Protocol 3: Collect in 'Halogenated Liquid Waste' Container Halogenated->Dispose_Halo Dispose_NonHalo Follow Protocol 3: Collect in 'Non-Halogenated Liquid Waste' Container Non_Halogenated->Dispose_NonHalo

Caption: Decision tree for proper waste segregation.

Part 4: Step-by-Step Disposal Procedures

The following protocols provide self-validating systems for waste handling. Each step is designed to ensure safety and regulatory compliance from the point of generation to final pickup.[7]

Protocol 1: Disposal of Unused or Expired Solid Chemical

This protocol applies to the original product container of this compound.

  • Do Not Mix : Leave the chemical in its original, clearly labeled container.[1] Never mix it with other waste chemicals.

  • Secure Container : Ensure the container cap is tightly sealed.

  • Secondary Containment & Labeling : Place the original container into a larger, sealable, and clearly labeled hazardous waste container or bag. The outer label must read "Hazardous Waste" and specify the chemical name: "this compound".

  • Storage : Store the container in a designated Satellite Accumulation Area at or near the point of generation.[7] This area must be away from incompatible materials.

  • Arrange Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Do not transport hazardous waste yourself.[8]

Protocol 2: Disposal of Contaminated Solid Waste

This protocol applies to items with trace contamination, such as gloves, weigh paper, pipette tips, and contaminated bench paper.

  • Segregation : At the point of generation, collect all contaminated solid waste in a dedicated, puncture-resistant plastic bag or container.[9]

  • Labeling : Clearly label the bag or container as "Hazardous Waste" and list the chemical contaminant(s).[9]

  • Storage : Keep the waste container sealed when not in use. Store it in your lab's designated Satellite Accumulation Area.[7]

  • Disposal : Once the container is full, arrange for pickup through your institution's EHS hazardous waste program.

Protocol 3: Disposal of Liquid Waste Streams

This protocol applies to any solutions containing this compound, including reaction mixtures or solvent rinses. The key principle is the strict segregation of incompatible waste streams.[9]

  • Identify Solvent Type : Determine if the liquid waste contains halogenated solvents (e.g., dichloromethane, chloroform) or only non-halogenated solvents (e.g., DMF, methanol, THF).

  • Segregate Waste :

    • Halogenated Waste : Collect all waste containing chlorinated or other halogenated solvents in a designated "Halogenated Liquid Waste" container.

    • Non-Halogenated Waste : Collect all waste containing only non-halogenated solvents in a separate "Non-Halogenated Liquid Waste" container.

  • Container Requirements : Use only appropriate, vented, chemical-resistant containers (plastic is often preferred) for liquid waste.[7] Do not use glass Schott bottles for waste.[9]

  • Labeling : Label the container clearly with "Hazardous Waste" and list all chemical components and their approximate percentages.

  • Storage and Pickup : Keep the container sealed and stored in secondary containment within your Satellite Accumulation Area. Arrange for EHS pickup when the container is no more than 90% full.

Protocol 4: Decontamination and Disposal of Empty Containers

An "empty" container that held this chemical must be handled as hazardous waste unless properly decontaminated.

  • Triple Rinsing : For a container to be considered non-hazardous and disposable as regular trash, it must be triple-rinsed.[8]

    • Rinse the container three times with a suitable solvent that can dissolve the compound.

    • Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[8]

  • Collect Rinseate : The rinseate from all three rinses is considered hazardous waste.[8] It must be collected and disposed of according to Protocol 3.

  • Final Disposal : Once triple-rinsed, deface or remove all original chemical labels from the container.[8] It can then be disposed of in the regular laboratory glass or plastic recycling stream, depending on the material.

Part 5: Regulatory Context

All chemical waste disposal is governed by strict regulations to protect human health and the environment. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[10][11] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, tracking it from generation to final disposal.[11][12] Laboratories are considered hazardous waste generators and must comply with specific standards for waste identification, accumulation, labeling, and disposal.[12][13] Your institution's EHS department implements these federal and state regulations at the local level. Adherence to the protocols in this guide will ensure compliance with these critical standards.

References

  • Carl ROTH. (n.d.). Safety Data Sheet for Butyric acid. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet for Butyric acid. Retrieved from [Link]

  • Groupe Veritas Limited. (n.d.). Material Safety Data Sheet n-Butyric Acid. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Montgomery County, OH Official Website. (n.d.). Household Hazardous Waste Disposal. Retrieved from [Link]

  • West Virginia Department of Environmental Protection. (n.d.). RCRA Hazardous Waste. Retrieved from [Link]

  • Anenta. (2024). A guide to the disposal of laboratory waste. Retrieved from [Link]

  • Montgomery County, OH Official Website. (n.d.). Solid Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of N-Fmoc-(R)-2-(methylamino)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Fmoc-(R)-2-(methylamino)butyric acid. As a key component in peptide synthesis, ensuring the integrity of this reagent while maintaining a safe laboratory environment is paramount. This document offers a procedural framework for personal protective equipment (PPE), handling, and disposal, grounded in established safety protocols for similar chemical compounds.

I. Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The minimum required PPE for handling this compound includes a lab coat, gloves, and protective eyewear.[3][4] Depending on the scale of the work and the potential for aerosolization, additional protective measures may be necessary.[3][5]

A. Skin and Body Protection
  • Laboratory Coat: A standard, buttoned lab coat should be worn to protect clothing and skin from potential splashes and spills.[5][6] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Gloves: Disposable nitrile gloves are the preferred choice due to their resistance to a broad range of chemicals and good puncture resistance.[3][6] It is essential to check the glove manufacturer's compatibility chart for specific chemicals being used in the procedure. Always inspect gloves for any signs of degradation or perforation before use and change them frequently. Proper glove removal technique is critical to avoid skin contact with the outer surface of the glove.[7]

B. Eye and Face Protection
  • Safety Glasses: At a minimum, safety glasses with side shields are required to protect the eyes from flying debris and minor splashes.[3][6]

  • Chemical Splash Goggles: When handling larger quantities of the compound or when there is a significant risk of splashing, chemical splash goggles offer more complete protection.[4][6]

  • Face Shield: For procedures with a high potential for splashing, such as when dissolving the compound or during transfer, a face shield should be worn in conjunction with safety glasses or goggles to protect the entire face.[3][4]

C. Respiratory Protection
  • Engineering Controls: The primary method for controlling exposure to powdered chemicals is through engineering controls, such as a chemical fume hood or a powder containment hood.[1][2] All weighing and initial dissolution of this compound should be performed within a ventilated enclosure.

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill clean-up, respiratory protection may be necessary.[5] The type of respirator (e.g., N95, half-mask, or full-face) will depend on the specific hazards and concentrations.[5] A formal respiratory protection program, including fit testing and training, is required when respirators are used.

Hazard Level Task Skin & Body Eye & Face Respiratory
Low Weighing small quantities (<1g) inside a fume hoodLab Coat, Nitrile GlovesSafety GlassesNot generally required
Medium Handling stock solutions, routine synthesisLab Coat, Nitrile GlovesChemical GogglesNot generally required
High Large scale weighing, potential for dust/aerosol generation, spill clean-upChemical Resistant Apron, Nitrile GlovesFace Shield & GogglesRespirator (as per risk assessment)

II. Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of handling this compound.

A. Receiving and Storage

Upon receipt, inspect the container for any damage. N-Fmoc-protected amino acids should be stored in a cool, dry, and dark place to maintain their chemical integrity. Recommended long-term storage is typically at 2-8°C in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen to prevent degradation from moisture and oxygen.

B. Handling and Use
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing: Always weigh the solid compound inside a chemical fume hood or other ventilated enclosure to prevent inhalation of fine particles.[2]

  • Dissolution: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Peptide Synthesis: During solid-phase peptide synthesis, the Fmoc group is typically removed using a solution of piperidine in DMF.[8] This process should always be carried out in a well-ventilated fume hood.

Safe_Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure safety first Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Transfer to hood Dissolve Compound Dissolve Compound Weigh Solid->Dissolve Compound Proceed with protocol Perform Synthesis Perform Synthesis Dissolve Compound->Perform Synthesis Incorporate into reaction Decontaminate Glassware Decontaminate Glassware Perform Synthesis->Decontaminate Glassware Post-reaction Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Segregate waste streams Doff PPE Doff PPE Dispose of Waste->Doff PPE Final step

Caption: A logical workflow for the safe handling of this compound.

III. Emergency Procedures

A. Spills
  • Small Spills: For small powder spills, carefully sweep up the material and place it in a sealed container for disposal.[2] Avoid generating dust.

  • Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures. Use a shovel to place the material into a suitable waste container.[1] Do not allow the product to enter drains.[2]

B. Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

IV. Disposal Plan

All waste containing this compound, including empty containers, contaminated gloves, and reaction byproducts, must be disposed of as chemical waste in accordance with federal, state, and local environmental regulations.[2] Do not mix with other waste streams unless explicitly permitted. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

V. References

  • A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids. Benchchem. Available at:

  • Personal Protective Equipment. Auburn University Business and Administration. Available at:

  • PPE and Safety for Chemical Handling. ACS Material. (2020-07-14). Available at:

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. (2009-07-30). Available at:

  • Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada. (2023-07-14). Available at:

  • Personal Protective Equipment (PPE) in the Laboratory. Westlab. (2017-08-02). Available at:

  • MSDS - Safety Data Sheet. AAPPTec, LLC. Available at:

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. (2020-03-17). Available at:

  • Safety Data Sheet. Iris Biotech GmbH. (2021-12-06). Available at:

  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-11-06). Available at:

  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. Available at:

  • Safety Data Sheet. AAPPTec, LLC. Available at:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.